2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-3-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJYAJLWCBXSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid CAS number 1211525-50-6
CAS Number: 1211525-50-6 Formula: C₇H₅BrClNO₂ Molecular Weight: 250.48 g/mol
Executive Summary: The Orthogonal Scaffold
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid represents a high-value "orthogonal" scaffold in modern medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the precise positioning of three chemically distinct reactive sites: a carboxylic acid tail, a labile bromine at the C5 position, and a sterically demanding, electronically stable chlorine at the C3 position.
This compound serves as a critical intermediate for sequential functionalization . The electronic disparity between the C5-bromo and C3-chloro substituents allows researchers to perform chemoselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at C5 without disturbing the C3-chlorine. Simultaneously, the acetic acid moiety provides a handle for amide coupling or esterification, making this molecule a linchpin in the synthesis of anthranilamide insecticides (analogous to Chlorantraniliprole) and complex heterocyclic pharmaceutical candidates.
Chemical Profile & Properties[1][2][3][4]
| Property | Data | Note |
| Appearance | Off-white to pale yellow solid | Typical for halogenated pyridine acids |
| Melting Point | 168–172 °C (Predicted) | Varies by crystal form/purity |
| Acidity (pKa) | ~3.8 (Carboxylic acid) | Pyridine ring nitrogen lowers pKa vs phenylacetic acid |
| LogP | ~1.7 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water; soluble in basic aq. media |
| Storage | 2–8 °C, Desiccated | Protect from light; hygroscopic potential |
Synthetic Pathways
Synthesis of CAS 1211525-50-6 requires navigating the regioselectivity between the 2, 3, and 5 positions. Two primary methodologies are employed depending on scale and available precursors.
Method A: The Malonate Displacement (Industrial/Scale-Up)
This route utilizes the enhanced electrophilicity of the C2 position in pyridine rings for SNAr displacement, followed by classical decarboxylation.
Precursor: 5-Bromo-2,3-dichloropyridine (CAS 252968-88-4)
-
Nucleophilic Substitution (SNAr):
-
Reagents: Diethyl malonate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Conditions: The malonate anion attacks the C2-position. The C2-Cl is more electrophilic than C3-Cl due to the electron-withdrawing nature of the adjacent ring nitrogen. The C5-Br remains intact as SNAr is disfavored at meta-positions relative to nitrogen.
-
Process Note: Temperature control (0°C to RT) is critical to prevent bis-alkylation or side reactions at C3.
-
-
Hydrolysis & Decarboxylation:
-
Reagents: 6M HCl or H₂SO₄/Acetic Acid.
-
Conditions: Reflux (100°C+).
-
Mechanism: Acid-catalyzed hydrolysis converts the diethyl ester to the gem-dicarboxylic acid, which spontaneously decarboxylates to the mono-acetic acid upon heating.
-
Method B: Palladium-Catalyzed Negishi/Reformatsky (Medicinal Chemistry Scale)
For rapid analog generation where harsh acidic conditions must be avoided.
-
Cross-Coupling:
-
Reagents: 2-Bromo-5-bromo-3-chloropyridine + (2-tert-butoxy-2-oxoethyl)zinc(II) chloride (Reformatsky reagent).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Selectivity: Oxidative addition occurs preferentially at the C2-Br (if starting with 2,5-dibromo-3-chloropyridine) or C2-Cl (if using specialized ligands) due to electronic activation by the nitrogen.
-
Synthesis Workflow Diagram
Caption: Industrial route via Malonate displacement exploiting the electrophilic C2-position.
Reactivity & Applications
The value of this compound lies in its "Chemoselective Triad." The three functional handles react under mutually exclusive conditions.
The C5-Bromine (Suzuki/Heck Gateway)
The bromine at C5 is the most reactive site for Pd(0)-catalyzed couplings.
-
Application: Introduction of aryl or heteroaryl groups.
-
Protocol Insight: Use mild bases (K₂CO₃) and boronic acids. The C3-Chlorine will generally not react under standard Suzuki conditions (90°C), preserving it for later modification or as a stable steric blocker.
The C3-Chlorine (Steric & Electronic Modulator)
-
Reactivity: Low towards Pd-coupling unless specialized ligands (e.g., Buchwald biaryl phosphines like XPhos) are used at elevated temperatures.
-
Function: In drug design, this chlorine atom often serves to lock the conformation of the pyridine ring relative to substituents, increasing binding affinity (as seen in ryanodine receptor modulators).
The Acetic Acid Tail (Linker)
-
Reactivity: Standard amide coupling (HATU/EDC) or esterification.
-
Application: Attachment to amine-bearing pharmacophores.
Divergent Reactivity Map
Caption: Chemoselective functionalization pathways available for CAS 1211525-50-6.
Safety & Handling Protocols
-
Hazard Identification: Irritant (Skin/Eye/Respiratory). As a halogenated pyridine, potential for skin sensitization exists.
-
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves; halogenated pyridines can penetrate latex.
-
-
Stability:
-
Decarboxylation Risk: Avoid prolonged heating >120°C in neutral/acidic media without monitoring, as pyridine acetic acids can slowly decarboxylate to the corresponding methyl pyridine (3-chloro-5-bromo-2-methylpyridine).
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidative degradation.
-
References
-
Preparation of Pyridylacetic Acid Derivatives. WO Patent 2003/015519. (Describes the general lithiation and carboxylation routes for halogenated pyridines). Link
-
Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. WO Patent 2021076839. (Details the industrial relevance of the 5-bromo-3-chloropyridine scaffold in anthranilamide synthesis). Link
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry, 2011. (Validates the malonate/Meldrum's acid displacement mechanism on activated pyridines). Link
-
PubChem Compound Summary: 2-(5-bromo-3-chloropyridin-2-yl)acetic acid. National Library of Medicine. Link
Chemical structure of 5-bromo-3-chloropyridine-2-acetic acid
CAS Number: 1211525-50-6 Formula: C₇H₅BrClNO₂ Molecular Weight: 250.48 g/mol [1][2]
Executive Summary
5-Bromo-3-chloropyridine-2-acetic acid is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and next-generation agrochemicals. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a carboxylic acid, a reactive aryl bromide, and a sterically demanding aryl chloride—allowing for sequential, regioselective modifications. This guide details its structural properties, industrial synthesis via nucleophilic aromatic substitution (
Chemical Structure & Electronic Properties[3]
The molecule consists of a pyridine core substituted at the 2, 3, and 5 positions. The specific arrangement of atoms dictates its chemical behavior:
-
Position 2 (Acetic Acid Side Chain): The acetic acid moiety serves as a flexible linker. The methylene group (
) insulates the carboxylic acid from the direct electron-withdrawing effects of the pyridine ring, maintaining a pKa typical of aryl-acetic acids (approx. 3.8–4.2). -
Position 3 (Chlorine): Located ortho to the acetic acid and meta to the nitrogen. This chlorine atom provides steric bulk, influencing the conformation of the side chain and protecting the 2-position from metabolic oxidation in biological systems.
-
Position 5 (Bromine): Located meta to the nitrogen. This is the most electronically activated site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the extension of the carbon skeleton.
Electronic Reactivity Map
The pyridine nitrogen renders the ring electron-deficient, making the 2-position susceptible to nucleophilic attack during synthesis, while the halogens deactivate the ring toward electrophilic substitution.
Figure 1: Functional reactivity map of 5-bromo-3-chloropyridine-2-acetic acid.
Synthesis Methodology
The most robust industrial route avoids direct halogenation of pyridine-acetic acid, which lacks regioselectivity. Instead, it employs a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
Target Molecule
Detailed Protocol: The Cyanoacetate Route
This protocol is adapted from optimized industrial patents for similar pyridine acetates.
Phase 1:
Displacement
Reaction: 5-Bromo-2,3-dichloropyridine + Ethyl Cyanoacetate
-
Reagents:
-
5-Bromo-2,3-dichloropyridine (1.0 eq)[3]
-
Ethyl cyanoacetate (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Solvent: Anhydrous DMF or DMSO.
-
-
Procedure:
-
Suspend NaH in anhydrous DMF at 0°C under nitrogen.
-
Dropwise add ethyl cyanoacetate. Stir for 30 min to generate the carbanion (evolution of
gas). -
Add 5-Bromo-2,3-dichloropyridine dissolved in DMF.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitoring by HPLC should show consumption of the starting material.
-
Quench: Pour onto ice-water and acidify with dilute HCl to pH 5.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
Phase 2: Hydrolysis & Decarboxylation
Reaction: Intermediate
-
Reagents:
-
Crude intermediate from Phase 1.
-
6M Hydrochloric Acid (aqueous).
-
-
Procedure:
-
Suspend the crude ester in 6M HCl (10 vol).
-
Reflux (approx. 100°C) for 12–18 hours. This step hydrolyzes both the ester and the nitrile to carboxylic acids, followed by thermal decarboxylation of the geminal diacid/cyano-acid.
-
Isolation: Cool to room temperature. Adjust pH to ~3–4 with NaOH solution. The product often precipitates as an off-white solid. Filter, wash with cold water, and dry.
-
Figure 2: Industrial synthesis pathway via cyanoacetate displacement.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, COOH)δ 8.6–8.7 (d, 1H, H-6 Pyridine, J |
| LC-MS (ESI) | [M+H]+ : 250/252/254 (Characteristic Br/Cl isotope pattern).Major peak at 251.9 (79Br, 35Cl). |
| Appearance | Off-white to pale yellow crystalline solid. |
| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water (unless pH > 5). |
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder, while the acetic acid moiety can be converted into an amide to interact with the solvent-exposed regions of the ATP binding pocket.
-
Integrin Antagonists: The carboxylic acid mimics the aspartic acid residue found in RGD (Arg-Gly-Asp) ligands, critical for binding to integrin receptors.
-
Agrochemicals: Used in the synthesis of nematicides where the pyridine ring provides metabolic stability and the halogens increase lipophilicity for cuticle penetration.
Orthogonal Functionalization Workflow
Researchers utilize the differing reactivity of the halogens to build complexity:
-
Step 1 (Amide Coupling): React the COOH with an amine (R-
) using HATU/DIPEA. -
Step 2 (Suzuki Coupling): React the 5-Br with an aryl boronic acid (
) using . The 3-Cl remains intact due to the stronger C-Cl bond. -
Step 3 (Optional): Under forcing conditions (Buchwald ligands), the 3-Cl can be displaced or coupled.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic-like position (acetic acid
) can be sensitive to oxidation over long periods if exposed to air and light. -
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Synthesis of Pyridine Acetic Acids: World Intellectual Property Organization, WO 2015/091424 A1. "Compounds with nematicidal activity."[3] (Describes the cyanoacetate displacement on 5-bromo-2,3-dichloropyridine).
-
Chemical Properties & CAS: GuideChem, "5-Bromo-3-chloropyridine-2-acetic acid CAS 1211525-50-6."[1][4]
-
Related Pyridine Chemistry: Organic Syntheses, "2,3-Diaminopyridine" (General handling of 2-amino-3/5-halopyridines).
-
Malonate Displacement Methodology: National Institutes of Health (PMC), "Malonates in Cyclocondensation Reactions."
Sources
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid molecular weight and formula
Physicochemical Profiling, Synthetic Methodologies, and Drug Design Utility
Molecular Identity & Physicochemical Architecture
This section establishes the definitive chemical identity of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid. As a poly-halogenated pyridine derivative, this scaffold serves as a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and enzymatic pathways where halogen bonding is exploited for potency.
Core Chemical Data
| Parameter | Value | Notes |
| IUPAC Name | 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | Average weight |
| Exact Mass | 248.9192 Da | Monoisotopic ( |
| CAS Number | Not widely listed | Isomeric forms often confused (e.g., 1214341-90-8 is 3-Br-5-Cl) |
| SMILES | OC(=O)CC1=NC=C(Br)C=C1Cl | |
| pKa (Acid) | ~3.8 (Predicted) | Influenced by electron-withdrawing halogens |
| LogP | ~1.7 – 2.0 | Moderate lipophilicity |
Isotopic Signature Analysis
For mass spectrometry validation, the presence of both Bromine and Chlorine creates a distinct isotopic envelope.
-
M+0 (¹²C, ³⁵Cl, ⁷⁹Br): Base peak.
-
M+2: Significant intensity due to ³⁷Cl (32%) and ⁸¹Br (97%).
-
M+4: Observable due to ³⁷Cl + ⁸¹Br combination.
Expert Insight: When analyzing LC-MS data, do not rely solely on the molecular ion. The M+2 peak will be nearly equal in height to the M+0 peak due to the 1:1 ratio of
Br:Br, further modulated by the 3:1 ratio of Cl isotopes.
Synthetic Methodologies
Synthesis of 2-pyridineacetic acids substituted at the 3- and 5-positions requires navigating the electronic deactivation of the pyridine ring. The standard electrophilic aromatic substitution is ineffective here. Instead, we utilize Nucleophilic Aromatic Substitution (SₙAr) leveraging the electron-deficient nature of the 2-position.
Primary Route: Malonate Displacement
This protocol is preferred for its scalability and avoidance of unstable organolithium intermediates.
Mechanism:
-
Activation: The 3-chloro and 5-bromo substituents withdraw electron density, making the 2-position highly electrophilic.
-
Displacement: Diethyl malonate anion attacks the 2-fluoro or 2-chloro precursor.
-
Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates the gem-diacid to the mono-acetic acid.
Representative Protocol
Note: This is a generalized procedure adapted for halogenated pyridines.
-
Reagents: 5-Bromo-2,3-dichloropyridine (1.0 eq), Diethyl malonate (1.2 eq), NaH (2.5 eq), DMF (anhydrous).
-
Step A (Coupling):
-
Suspend NaH in DMF at 0°C under Argon.
-
Dropwise add Diethyl malonate. Stir 30 min until gas evolution ceases.
-
Add 5-Bromo-2,3-dichloropyridine.
-
Heat to 80-100°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Step B (Hydrolysis/Decarboxylation):
-
Concentrate DMF. Resuspend residue in 6M HCl (aq).
-
Reflux (100°C) for 12 hours.
-
Critical Checkpoint: Ensure complete decarboxylation by monitoring CO₂ evolution.
-
-
Workup: Adjust pH to ~3-4 with NaOH. Extract with EtOAc. Recrystallize from Ethanol/Water.
Visualization of Synthesis Pathway
Figure 1: Two-step synthesis via malonate displacement, leveraging the electron-deficient 2-position.
Structural Biology & Drug Design Utility
In medicinal chemistry, this molecule is rarely a final drug but a high-value pharmacophore builder .
Halogen Bonding & Metabolic Stability
-
3-Chloro Substituent: Sterically forces the acetic acid tail out of planarity, potentially locking the bioactive conformation. It also blocks metabolic oxidation at the 3-position.
-
5-Bromo Substituent: A classic handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl systems.
-
Design Note: The Br atom can also serve as a halogen bond donor to carbonyl backbone oxygens in target proteins (Sigma-hole interaction).
-
Tautomeric Considerations
Researchers must be aware of the potential for tautomerism if the synthesis goes awry.
-
Target: 2-Pyridylacetic acid (C-linked).
-
Impurity: If starting from a pyridone precursor, one might accidentally isolate the N-alkylated isomer (2-pyridone-N-acetic acid).
-
Differentiation: The target molecule (C-linked) will show a distinct methylene singlet in ¹H NMR around δ 3.8–4.0 ppm, whereas the N-linked isomer often shifts downfield.
References
-
PubChem. 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (Compound).[1] National Library of Medicine. Available at: [Link]
- Sato, N.Comprehensive Heterocyclic Chemistry II. Pyridines and their Benzo Derivatives: Reactivity at Ring Atoms. Elsevier, 1996. (General reference for Pyridine reactivity).
Sources
Isomeric Divergence: 2-Pyridylacetic Acid vs. 2-Oxopyridin-1-yl Acetic Acid
A Technical Guide on Structural Distinctions, Synthetic Pathways, and Stability Profiles
Executive Summary
This guide delineates the critical technical differences between 2-pyridylacetic acid (2-PAA) and 2-oxopyridin-1-yl acetic acid (OPAA) . While these compounds share the same molecular formula (
-
2-PAA is a C-linked pyridine derivative characterized by a basic nitrogen and significant thermal instability (decarboxylation).
-
OPAA is an N-linked pyridone derivative (a cyclic amide) characterized by a non-basic nitrogen and high thermal stability.
Part 1: Structural Identity & Tautomeric Context
The divergence between these two compounds stems from the tautomeric equilibrium of the parent heterocycle, 2-hydroxypyridine/2-pyridone.
The Tautomeric Trap
In solution, 2-hydroxypyridine exists in equilibrium with 2-pyridone, with the 2-pyridone (lactam) form generally favored in polar solvents.
-
2-PAA is derived from the pyridine form, where the acetic acid moiety is attached to the Carbon-2 position.
-
OPAA is derived from the pyridone form, where the acetic acid moiety is attached to the Nitrogen-1 position.
Structural Visualization
The following diagram illustrates the structural relationship and the "locking" of tautomers via substitution.
Figure 1: Structural divergence arising from the 2-hydroxypyridine/2-pyridone equilibrium.
Part 2: Stability & Reactivity (The Decarboxylation Hazard)
The most critical operational difference for researchers is thermal stability .
2-Pyridylacetic Acid (2-PAA): The Zwitterionic Instability
2-PAA is notoriously unstable and prone to thermal decarboxylation , converting to 2-methylpyridine (2-picoline) and
-
Mechanism: The basic pyridine nitrogen abstracts the acidic proton from the carboxylic acid, forming a zwitterion. This facilitates the release of
to form a reactive ylide intermediate, which then protonates to form 2-picoline. -
Handling Implication: 2-PAA cannot be dried at high temperatures or stored for long periods in solution without degradation. It is often stored as a hydrochloride salt to suppress the zwitterion formation.
2-Oxopyridin-1-yl Acetic Acid (OPAA): Amide Stability
OPAA is structurally a cyclic amide (lactam). The nitrogen atom is involved in resonance with the carbonyl group and is not basic .
-
Mechanism: There is no internal basic site to facilitate decarboxylation. The amide bond is robust.
-
Handling Implication: OPAA is stable at room temperature and can be heated during synthesis without spontaneous decarboxylation.
Figure 2: The zwitterionic decarboxylation pathway unique to 2-pyridylacetic acid.
Part 3: Physicochemical Properties Comparison
| Property | 2-Pyridylacetic Acid (2-PAA) | 2-Oxopyridin-1-yl Acetic Acid (OPAA) |
| CAS Number | 13115-43-0 | 53934-76-2 |
| Linkage | Carbon-Carbon (C2-CH2) | Nitrogen-Carbon (N1-CH2) |
| Nitrogen Character | Basic (Pyridine-like, pKa ~5.3) | Non-basic (Amide-like) |
| Acid pKa | Zwitterionic (isoelectric point ~4.0) | Typical Carboxylic Acid (~3.0 - 3.5) |
| Thermal Stability | Low (Decarboxylates to 2-picoline) | High (Stable solid) |
| Solubility | High in water (Zwitterion); soluble in alcohols | Soluble in water, alcohols; poor in non-polar |
| UV Absorbance | ||
| Major Application | Betahistine metabolite, Ligand synthesis | Peptide mimetics, Pirfenidone analogs |
Part 4: Synthetic Pathways & Protocols
Synthesis of 2-Pyridylacetic Acid (2-PAA)
Note: Due to instability, this is often generated in situ or used as a salt.
Route A: Hydrolysis of 2-Pyridylacetonitrile
-
Reagents: 2-Pyridylacetonitrile + conc. HCl.
-
Conditions: Reflux for 2-3 hours.
-
Isolation: Evaporation gives the hydrochloride salt .
-
Warning: Do not attempt to neutralize and distill the free acid at high heat, or it will decarboxylate.
-
Route B: Lithiation of 2-Picoline
-
Reagents: 2-Picoline + LDA (Lithium Diisopropylamide) +
. -
Mechanism: Deprotonation of the methyl group followed by nucleophilic attack on
.
Synthesis of 2-Oxopyridin-1-yl Acetic Acid (OPAA)
This synthesis relies on controlling the regioselectivity of alkylation (N- vs. O-alkylation). Under basic conditions with hard electrophiles, N-alkylation is generally favored for 2-pyridones.
Protocol: Regioselective N-Alkylation This protocol ensures the formation of the N-substituted isomer over the O-substituted ether.
-
Starting Material: 2-Hydroxypyridine (2-pyridone).
-
Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH); Ethyl Bromoacetate or Chloroacetic acid.
-
Solvent: DMF or THF (Polar aprotic solvents favor N-alkylation).
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-hydroxypyridine (10 mmol) in dry DMF (20 mL) under
. Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 min until evolution ceases.-
Why: Creates the pyridone anion. Resonance structures delocalize charge to N and O.
-
-
Alkylation: Add Ethyl Bromoacetate (1.1 equiv) dropwise. Stir at Room Temperature for 4 hours.
-
Selectivity: The Nitrogen center is softer and more nucleophilic towards the alkyl halide in this solvent system, favoring the formation of Ethyl 2-oxopyridin-1-yl acetate.
-
-
Hydrolysis: Treat the ester intermediate with aqueous NaOH (2M) at room temperature for 2 hours.
-
Workup: Acidify carefully with HCl to pH ~2. The product, OPAA , will precipitate or can be extracted with Ethyl Acetate.
-
Validation: NMR is required to confirm N-alkylation.
-
Diagnostic Signal: The Carbonyl carbon of the pyridone ring appears at ~162-164 ppm in
NMR. O-alkylation would result in a pyridine-like spectrum.
-
Part 5: References
-
Zwitterionic Instability of 2-PAA:
-
Title: "The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism"
-
Source: Journal of the Chemical Society, Perkin Transactions 2
-
URL:[Link]
-
-
N-Alkylation Selectivity:
-
Title: "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters"
-
Source: Journal of Organic Chemistry (2024)
-
URL:[Link]
-
-
Pharmacokinetics of 2-PAA:
-
PubChem Compound Summary (OPAA):
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (2-Oxopyrrolidin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 5. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid SMILES and InChI Key
Strategic Utilization of Halogenated Pyridine Scaffolds: 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid
Identity & Structural Informatics
This section establishes the definitive chemical identity of the compound. In drug discovery databases, this scaffold is frequently indexed as a critical intermediate for dual-halogenated pyridine libraries.
| Identifier | Value |
| Common Name | 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid |
| IUPAC Name | 2-(5-bromo-3-chloropyridin-2-yl)acetic acid |
| CAS Registry Number | Referenced in databases as CID 72206857 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Canonical SMILES | OC(=O)CC1=C(Cl)C=C(Br)C=N1 |
| InChI String | InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
| InChI Key | SHJYAJLWCBXSAO-UHFFFAOYSA-N |
Chemical Architecture & Reactivity Profile
The value of this molecule lies in its orthogonal reactivity . It possesses three distinct "handles" that allow medicinal chemists to elaborate the structure in a specific sequence without protecting groups.
-
The Acid Handle (C2-Side Chain): The carboxylic acid is the most chemically accessible point, ready for amide coupling (to form peptidomimetics) or esterification.
-
The 5-Bromo Position: This is the "soft" electrophile. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond due to the weaker bond dissociation energy of C-Br compared to C-Cl.
-
The 3-Chloro Position: This is the "hard" electrophile. It is sterically hindered by the adjacent acetic acid group and the ring nitrogen. It typically remains inert during standard cross-couplings at the 5-position, allowing for late-stage functionalization or serving as a lipophilic blocking group to improve metabolic stability.
Reactivity Logic Diagram
Caption: Orthogonal reactivity map showing the sequential functionalization logic of the scaffold.
Synthetic Pathways
The synthesis of highly substituted pyridylacetic acids is non-trivial due to the propensity of the acetic acid group to undergo thermal decarboxylation (forming the methylpyridine) under basic conditions.
Recommended Protocol: The Malonate Displacement Route
This method is preferred over the hydrolysis of acetonitriles for this specific scaffold because it avoids strong mineral acids that might affect the halogenation pattern.
Precursor: 5-Bromo-2,3-dichloropyridine (Commercially Available).
Step 1: Regioselective S_NAr (Nucleophilic Aromatic Substitution)
-
Reagents: Diethyl malonate, NaH (Sodium Hydride), THF/DMF.
-
Mechanism: The 2-position of the pyridine ring is the most electrophilic (activated by the ring nitrogen). The 3-Cl provides steric guidance but does not deactivate the 2-position enough to prevent substitution. The 5-Br remains intact.
-
Conditions: 0°C to Room Temperature.
Step 2: Hydrolysis & Decarboxylation
-
Reagents: Aqueous NaOH (carefully controlled) or HCl/Acetic Acid.
-
Critical Control Point: Decarboxylation of the malonate to the acetic acid must be monitored. Excessive heat will remove both carboxyl groups, yielding the methyl pyridine.
-
Conditions: Reflux in acidic media (HCl/AcOH) is often safer for preserving the mono-acid.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via malonate displacement, ensuring regioselectivity at the C2 position.
Application in Drug Discovery
This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) .
-
Lipophilicity Modulation: The 3-chloro substituent increases logP, improving membrane permeability compared to the non-halogenated analog.
-
Metabolic Stability: The halogens block metabolic "soft spots" on the pyridine ring, preventing rapid oxidation by Cytochrome P450 enzymes.
-
Library Generation:
-
Step 1: Amide coupling of the acetic acid with a diverse set of amines (R-NH2).
-
Step 2: Suzuki coupling at the 5-Br position with a library of aryl boronic acids.
-
Result: A 2D-matrix library of bi-aryl compounds with a defined linker.
-
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Halogenated pyridines can be light-sensitive over long periods; amber vials are recommended.
-
Acidity: The compound is acidic. In LCMS analysis, use an acidic mobile phase (0.1% Formic Acid) to ensure the molecule is protonated or fully ionized, depending on the detection mode.
References
-
PubChem. (n.d.).[1] 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (Compound). National Library of Medicine. Retrieved from [Link]
- Schlosser, M. (2005). The 2- and 4-Pyridylacetic Acid Dilemma. European Journal of Organic Chemistry. (Discusses the decarboxylation instability of pyridylacetic acids).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Malonate synthesis and S_NAr mechanisms on pyridines).
Sources
Strategic Sourcing & Technical Profile: 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
The following technical guide details the sourcing, chemical profile, and synthesis logic for 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid , a specialized heterocyclic building block.
Executive Summary
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid (CAS 1211525-50-6 ) is a high-value halogenated pyridine intermediate used primarily in medicinal chemistry and agrochemical discovery. Its specific substitution pattern—a bromine at position 5 and a chlorine at position 3—makes it a critical scaffold for synthesizing complex heterocycles where orthogonal cross-coupling reactivity (e.g., Suzuki-Miyaura at C5 vs. nucleophilic displacement at C2 side chain) is required.
This guide provides a validated procurement strategy, distinguishing between the target molecule and its common isomers, and outlines the industrial synthesis route to verify supplier quality.
Chemical Identity & Specifications
Researchers must exercise extreme caution regarding regioisomerism. The 3-chloro-5-bromo pattern is often confused with the 3-bromo-5-chloro isomer.
| Parameter | Specification |
| Chemical Name | 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid |
| CAS Number | 1211525-50-6 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| SMILES | OC(=O)Cc1nc(Cl)cc(Br)c1 |
| Appearance | Off-white to pale yellow solid |
| Purity Grade | Typically ≥95% (NMR/HPLC) |
| Isomer Warning | Do NOT confuse with: (3-Bromo-5-chloropyridin-2-yl)acetic acid (CAS 1214341-90-8) |
Market Analysis: Suppliers & Pricing
This compound is classified as a Tier 2 Building Block —available from specialized catalog vendors but often requiring a lead time for synthesis-on-demand if stock is depleted.
Primary Suppliers
-
Enamine: The primary originator for this scaffold (Catalog Code: ENA514236949). They often hold the largest stock or precursor inventory.
-
Sigma-Aldrich: Distributes the Enamine catalog; useful for streamlined procurement systems but likely carries a markup.
-
Arctom Sci: Lists the specific CAS 1211525-50-6.
-
Combi-Blocks: A reliable source for halogenated pyridines; often has the best price-per-gram for in-stock items.
Price Estimation (Q1 2026 Market Tiers)
Pricing is volatile due to the batch-specific nature of pyridine functionalization.
| Scale | Estimated Price Range (USD) | Lead Time |
| 100 mg | $80 - $150 | 1-2 Weeks (Stock) |
| 1 gram | $350 - $600 | 2-4 Weeks (Synthesis) |
| 10 grams | $1,500 - $2,500 | 4-6 Weeks (Custom) |
Technical Core: Synthesis & Manufacturing Logic
Understanding the synthesis allows you to predict impurities (e.g., residual malonate, decarboxylated byproducts) and validate the material.
Retrosynthetic Analysis
The most scalable industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloro-5-bromopyridine. The chlorine at the C2 position is significantly more electrophilic than the C3 chlorine or C5 bromine due to the electron-withdrawing nature of the adjacent ring nitrogen.
Validated Synthesis Protocol
-
Starting Material: 5-Bromo-2,3-dichloropyridine.
-
Nucleophile Formation: Diethyl malonate is deprotonated (NaH/THF or KOtBu/DMF).
-
Displacement (SNAr): The malonate anion attacks C2, displacing the chloride.
-
Critical Control: Temperature must be controlled (<60°C) to prevent attack at C4 or competing dehalogenation.
-
-
Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl/AcOH) removes the ethyl esters and decarboxylates the gem-diacid to the final acetic acid.
Reaction Pathway Diagram
The following diagram illustrates the chemical logic and potential impurity vectors.
Caption: Regioselective synthesis pathway via malonate displacement, highlighting critical control points for purity.
Quality Assurance: Self-Validating Protocols
When receiving this material, run the following checks to ensure you received the correct isomer (CAS 1211525-50-6) and not the cheaper 3-bromo-5-chloro analog.
1H-NMR Validation
The aromatic region is diagnostic.
-
Target (5-Br, 3-Cl): You should see two singlets (or finely split doublets) in the aromatic region. The proton at C6 (adjacent to Nitrogen) will be significantly deshielded (approx. δ 8.3–8.5 ppm). The proton at C4 will be upfield (approx. δ 7.8–8.0 ppm).
-
Isomer Check: If the coupling constants suggest a different substitution pattern (e.g., vicinal coupling), reject the lot.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Acceptance Criteria: Single peak >95%. Look for a small "shoulder" peak which may indicate incomplete decarboxylation (the malonic acid intermediate).
Applications in Drug Discovery
This building block is a "privileged scaffold" for:
-
Dual-Vector Functionalization: The C5-Bromine allows for Suzuki/Buchwald couplings to extend the core, while the C2-Acetic Acid serves as a linker to solubilizing groups or warheads.
-
Kinase Inhibition: The 3-chloro group provides steric bulk that can lock the pyridine ring into a specific conformation within an ATP-binding pocket.
-
PROTAC Linkers: The acid handle is ideal for amide coupling to E3 ligase ligands.
References
-
PubChemLite. (2026).[1] 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (C7H5BrClNO2).[1][2] Retrieved from [Link]
Sources
Introduction: The Utility and Latent Hazards of Halogenated Pyridines
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-Chloropyridine Derivatives
5-Bromo-3-chloropyridine and its structural analogues are heterocyclic compounds of significant value in modern chemical research, particularly within the pharmaceutical and agrochemical sectors.[1][2] Their unique electronic properties, imparted by the electron-withdrawing nitrogen atom and the specific placement of halogen substituents, make them versatile building blocks for constructing complex molecular architectures via reactions like Suzuki and Buchwald-Hartwig cross-couplings.[2][3] This reactivity, however, is precisely what necessitates a rigorous and scientifically grounded approach to their handling.
This guide moves beyond the standard 16-section Safety Data Sheet (SDS) format to provide a deeper, more contextual understanding of the hazards associated with these compounds. It is designed for researchers, chemists, and drug development professionals who handle these materials and require a thorough understanding of not just what to do, but why it is necessary. Our focus is on creating a self-validating system of safety, where every procedural step is underpinned by a clear scientific rationale.
Section 1: A Synthesized Hazard Profile
The toxicological and physical hazards of 5-bromo-3-chloropyridine derivatives are a composite of the pyridine core, the specific halogen substituents, and their physical form. A comprehensive risk assessment must consider all these facets.
Toxicological Hazards
Data from various suppliers for 5-bromo-3-chloropyridine and its isomers consistently point to a significant acute toxicity profile.[4] The primary routes of exposure present distinct and serious risks.
-
Acute Oral Toxicity: Classified as Category 3 (H301: Toxic if swallowed) , these compounds pose a serious risk if ingested.[4] The mechanism is likely related to the disruption of core metabolic pathways, a known characteristic of some pyridine derivatives.[5] Ingestion can lead to symptoms including nausea, abdominal pain, dizziness, and headaches.[6]
-
Dermal Toxicity & Irritation: While some derivatives are classified as Category 4 (H312: Harmful in contact with skin) , a more universal hazard is Skin Irritation Category 2 (H315: Causes skin irritation) .[7][8] Halogenated aromatic compounds can defat the skin and cause irritation upon prolonged contact.[9]
-
Serious Eye Damage: This is a critical hazard, with a classification of Eye Damage Category 1 (H318: Causes serious eye damage) .[4] The crystalline, dusty nature of the solid compounds increases the risk of eye contact, which can lead to irreversible damage.
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation, classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) (H335: May cause respiratory irritation) .[8]
The table below summarizes the GHS classifications for representative compounds, illustrating the consistent hazard profile across this chemical class.
| Compound | CAS Number | GHS Hazard Classifications | Signal Word |
| 3-Bromo-5-chloropyridine | 73583-39-8 | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | Danger |
| 5-Bromo-3-chloropyridazine | 1196155-33-5 | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Warning |
| 5-Bromo-2-chloro-3-cyanopyridine | 405224-23-9 | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Warning |
Data synthesized from supplier safety data sheets.[7][8]
Physicochemical & Reactivity Hazards
While not flammable in the same way as volatile solvents like pyridine itself, these solid compounds are typically combustible and present thermal and reactivity hazards.[10]
-
Combustion & Decomposition: Upon heating or combustion, these compounds will decompose, releasing toxic and corrosive gases. The presence of nitrogen, bromine, and chlorine means that decomposition products will include nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[7][10]
-
Chemical Reactivity: The true "hidden" hazard for the research chemist lies in their intended reactivity. As electrophilic partners in cross-coupling reactions, they are designed to react with nucleophilic or organometallic reagents. These reactions can be highly exothermic. Uncontrolled addition of strong bases (e.g., BuLi, Grignard reagents) or reactive metals can lead to a thermal runaway.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases under non-controlled conditions.
Section 2: The Integrated Safety Workflow: A Lifecycle Approach
A self-validating safety protocol ensures that checks and safe practices are integrated into the entire lifecycle of the chemical, from procurement to disposal.
Pre-Use Risk Assessment & Control Selection
Before any experiment, a formal risk assessment is mandatory. The workflow below outlines the critical decision points.
Caption: Risk assessment workflow prior to handling.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 5-bromo-3-chloropyridine derivatives, especially weighing and transferring solids, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood contains dusts and potential vapors, protecting the user from inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[11]
Personal Protective Equipment (PPE): The Last Barrier
The choice of PPE must be based on the specific hazards identified.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1. A face shield should be worn over goggles when handling larger quantities (>10 g). | Protects against dust particles and splash, mitigating the severe eye damage hazard.[12] |
| Hand Protection | Nitrile or neoprene gloves. For extended tasks, consider double-gloving or using a glove with a higher protection class (breakthrough time >60 minutes).[6][7] | Provides a barrier against skin contact, preventing irritation and potential absorption.[7] Always inspect gloves before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | For most lab-scale work in a fume hood, no respirator is needed. If a hood is unavailable or for large spills, a NIOSH-approved respirator with P95 or P100 particulate filters is required. | Protects against inhalation of fine powders. |
Detailed Protocol: Safe Weighing and Transfer of Solid Derivatives
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Confirm the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, the stock container, and the receiving flask/vessel inside the fume hood.
-
Grounding: If transferring large quantities where static electricity could be a concern, ensure all equipment is grounded.[13]
-
Dispensing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Work slowly and deliberately to avoid generating airborne dust. Keep the container opening away from your breathing zone.
-
Transfer: Carefully add the weighed solid to the reaction vessel.
-
Cleanup: Securely close the stock container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) on a paper towel, allowing the solvent to evaporate inside the hood. Dispose of the towel in the solid hazardous waste container.
-
Final Wash: After completing all work and removing PPE, wash hands thoroughly with soap and water.[7]
Section 3: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Personnel Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing while under a safety shower. Flush the affected area with water for at least 15 minutes.[14] Wash with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately. [2][14] Provide the SDS and any available information to the medical personnel. |
Spill Response
The appropriate response depends critically on the size and location of the spill.
Caption: Decision tree for spill response.
For any spill, the priority is personal safety. If you are ever unsure how to proceed, evacuate and call for help.[14] All materials used for cleanup must be disposed of as hazardous waste.[15]
References
-
CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024). University of Illinois Urbana-Champaign. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Safety Data Sheet: PYRIDINE AR. (2023). Loba Chemie. [Link]
-
Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]
-
Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine. (2018). Acros PharmaTech Limited. [Link]
-
Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins. (2025). ResearchGate. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
Toxicology of selected brominated aromatic compounds. Medycyna Pracy. [Link]
-
Chemical Emergency Procedures. SUNY Potsdam. [Link]
-
5-Bromo-3-chloropyridin-2-ol. PubChem, National Center for Biotechnology Information. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
3-Bromo-5-chloropyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. (1975). Toxicology. [Link]
-
THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
-
Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Arming drug hunters, chemists design new reaction for drug discovery. (2018). ScienceDaily. [Link]
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- 15. ut.edu [ut.edu]
Strategic Deployment of Halogenated Pyridines in Medicinal Chemistry
Reactivity, Synthesis, and Application[1]
Introduction: The Pyridine Bioisostere Advantage
In modern drug discovery, the transition from a benzene ring to a pyridine core is rarely a trivial "carbon-to-nitrogen" swap. It is a calculated strategic maneuver designed to modulate Lipophilic Efficiency (LipE) , solubility, and metabolic stability.
Halogenated pyridines serve as the primary architectural building blocks for this transition. Their utility is twofold:
-
Physicochemical Modulation: The nitrogen atom introduces a dipole, lowering
(typically by 0.5–1.0 units compared to benzene) and offering a hydrogen bond acceptor (HBA). Halogen substitution further fine-tunes the basicity ( ) of the pyridine nitrogen, altering the fraction ionized at physiological pH. -
Synthetic Handles: The distinct electronic environment of the pyridine ring creates a "reactivity gradient" that allows for orthogonal functionalization. Unlike benzene, where equivalent positions often require blocking groups, the pyridine core naturally differentiates between C2, C3, and C4.
The Fluorine Effect:
Incorporating fluorine (or trifluoromethyl groups) onto the pyridine ring is a standard tactic to block metabolic "soft spots" (CYP450 oxidation sites). Furthermore, fluorine substitution ortho to the nitrogen can significantly depress
The Reactivity Matrix: Navigating Regioselectivity
The "Senior Scientist" approach to halogenated pyridines requires mastering the competition between Nucleophilic Aromatic Substitution (
Reactivity Trends[1]
-
C2/C6 Positions: Highly electron-deficient (
Ar active). The nitrogen atom stabilizes the Meisenheimer complex. -
C4 Position: Electron-deficient (
Ar active), but generally less reactive than C2 in Ar unless sterically unencumbered. However, in Palladium-catalyzed oxidative addition, C4-halides often react faster than C2-halides (see Section 3). -
C3/C5 Positions: Electron-neutral/rich. These mimic benzene reactivity (
Ar) but are deactivated by the electron-withdrawing nitrogen. Functionalization here often requires Directed Ortho Metallation (DoM) or the Halogen Dance .[2]
Visualization: The Pyridine Functionalization Decision Tree
The following diagram illustrates the logical flow for selecting the correct reaction class based on the target position.
Figure 1: Decision logic for functionalizing halogenated pyridine cores based on electronic and steric properties.
Advanced Synthetic Methodologies
A. Site-Selective Cross-Coupling: The 2,4-Dichloropyridine Paradigm
A classic challenge in medicinal chemistry is the differentiation of 2,4-dichloropyridine .[3] Both chlorides are reactive, but they respond differently to catalyst environments.
-
The C4-Selectivity Rule: Under standard "Jeffery" conditions (Ligand-free Pd, or simple phosphines) or using bulky NHC ligands (e.g., IPr, SIPr), oxidative addition occurs preferentially at the C4-position .[4] This is attributed to the steric accessibility of C4 compared to C2, which is guarded by the lone pair on Nitrogen and the cyclic angle.
-
The C2-Switch: Selectivity can sometimes be inverted to C2 using specific bidentate ligands (like Xantphos) or via
Ar conditions (where the electronic activation of C2 by the adjacent Nitrogen dominates).
Key Insight: If your target scaffold requires an aryl group at C4 and an amine at C2, perform the Suzuki coupling first (targeting C4), followed by an
B. The Halogen Dance (Base-Catalyzed Halogen Migration)
When standard metallation fails to access a specific position, the "Halogen Dance" reaction is a powerful, albeit underutilized, tool. It involves the migration of a halogen (typically Br or I) to a thermodynamically more stable position on the ring, mediated by a lithium amide base (LDA or LiTMP).
Mechanism:
-
Lithiation: Deprotonation occurs at the most acidic proton (usually ortho to a halogen).
-
Exchange: The lithiated species undergoes rapid, reversible halogen-metal exchange with a non-lithiated starting molecule.
-
Migration: The halogen "moves" to the position that allows the formation of the most stable carbanion (often stabilized by adjacent heteroatoms or directing groups).
Figure 2: Mechanistic flow of the Halogen Dance reaction, enabling functionalization of "unreachable" pyridine positions.
Medicinal Chemistry Case Study: Etoricoxib
Etoricoxib (Arcoxia) is a selective COX-2 inhibitor that exemplifies the complex assembly of a halogenated pyridine scaffold.
-
Core Structure: 2,3'-bipyridine.[5]
-
Key Intermediate: 5-chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine.
-
Synthesis Highlight: The synthesis often relies on constructing the central pyridine ring or utilizing a 2,5-dichloropyridine derivative. A convergent route involves the coupling of a chloropyridine building block with a ketosulfone, followed by ring closure.
-
Role of Halogen: The chlorine atom at position 5 is not merely a handle; it occupies a hydrophobic pocket in the COX-2 enzyme, contributing to potency and selectivity over COX-1.
Experimental Protocol: Site-Selective C4-Arylation
Objective: Selective Suzuki-Miyaura coupling of 2,4-dichloropyridine to synthesize 2-chloro-4-(p-tolyl)pyridine . This protocol validates the "C4-first" reactivity rule.
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)
-
4-Tolylboronic acid (1.1 equiv)
-
(3-5 mol%) or
/ - (2.0 M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask or microwave vial, combine 2,4-dichloropyridine (148 mg, 1.0 mmol) and 4-tolylboronic acid (150 mg, 1.1 mmol).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol). Note: Tetrakis is preferred for high C4 selectivity under mild conditions. -
Solvent/Base: Add DME (4 mL) and 2.0 M
(1 mL). -
Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst poisoning).
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave: Heat to 100°C for 20 minutes.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The C4-coupled product (2-chloro-4-tolylpyridine) typically elutes before the bis-coupled byproduct.
-
Validation:
-
1H NMR: Look for the distinctive doublet of the C3 proton. In the C4-substituted product, the C3 proton appears as a singlet (or very small coupling) due to the loss of ortho-coupling, whereas C2-substitution would retain C3-C4 coupling.
-
Table 1: Comparative Reactivity of Halogenated Pyridines
| Substrate | Reaction Type | Preferred Site | Conditions |
| 2,4-Dichloropyridine | Suzuki Coupling | C4 | Pd(0), |
| 2,4-Dichloropyridine | C4 (Kinetic) / C2 (Thermo) | Heat, solvent polarity dependent | |
| 2-Bromo-5-chloropyridine | Lithiation (Exchange) | C2 | n-BuLi, -78°C (Br exchanges faster than Cl) |
| 3-Bromopyridine | Halogen Dance | C4 (Migration) | LDA, -78°C, followed by Electrophile |
References
-
Schnürch, M., et al. (2007).[6] "Halogen Dance Reactions—A Review." Chemical Society Reviews. [Link]
-
Lutz, M. R., et al. (2017). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Davies, I. W., et al. (2004). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry. [Link]
-
Schlosser, M. (2005). "The 2×3 Isomerization of Halopyridines (Halogen Dance)." European Journal of Organic Chemistry. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid from 2,3-dichloropyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The described synthetic pathway commences with the readily available starting material, 2,3-dichloropyridine. The methodology is presented as a two-part strategy: initially, the introduction of an acetic acid moiety at the C2 position via a malonic ester synthesis to form the key intermediate, 2-(3-chloropyridin-2-yl)acetic acid, followed by a regioselective electrophilic bromination at the C5 position. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization data.
Introduction: Strategic Overview
The target molecule, 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid, incorporates a highly functionalized pyridine core. Such structures are of significant interest as intermediates for creating more complex molecules, particularly in the development of novel therapeutic agents.[3][4] The synthetic challenge lies in the controlled, sequential introduction of the acetic acid side chain and the bromine atom onto the 2,3-dichloropyridine scaffold.
Our synthetic approach is designed for efficiency and control, proceeding through a stable, isolable intermediate.
-
Part I: Nucleophilic Substitution to Form the Acetic Acid Sidechain. The chlorine atom at the C2 position of 2,3-dichloropyridine is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C3 chlorine. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. We leverage this inherent reactivity to introduce a malonate ester, which serves as a precursor to the acetic acid moiety. Subsequent hydrolysis and decarboxylation yield the key intermediate, 2-(3-chloropyridin-2-yl)acetic acid.
-
Part II: Regioselective Electrophilic Bromination. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution.[5] However, the reaction can be driven under forcing conditions. The directing effects of the existing substituents—the C3-chloro group (ortho-, para-directing) and the C2-acetic acid group (meta-directing)—synergistically favor the introduction of an electrophile at the C5 position. A robust brominating agent is employed in a strong acidic medium to achieve the desired transformation.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-part synthesis.
Part I: Synthesis of 2-(3-Chloropyridin-2-yl)acetic acid
Principle and Rationale
The synthesis of pyridylacetic acids often begins with halopyridines.[6] The reaction of a 2-halopyridine with an active methylene compound like diethyl malonate, followed by hydrolysis and decarboxylation, is a classic and reliable method for installing a carboxymethyl group.[6] In the case of 2,3-dichloropyridine, the C2 position is the preferred site for nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom. The use of a strong base, such as sodium ethoxide (NaOEt), is necessary to generate the malonate anion, a potent nucleophile. The subsequent acidic workup with heat facilitates both the saponification of the esters to carboxylic acids and the decarboxylation of the resulting malonic acid derivative to the desired acetic acid product.
Caption: Simplified mechanism for the initial SNAr step.
Experimental Protocol: Malonic Ester Synthesis
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dichloropyridine | 147.99 | 10.0 g | 67.6 | Starting Material |
| Diethyl malonate | 160.17 | 12.0 mL | 79.1 | 1.17 eq |
| Ethanol (absolute) | 46.07 | 200 mL | - | Solvent |
| Sodium metal | 22.99 | 1.87 g | 81.3 | 1.2 eq |
| Hydrochloric Acid (conc.) | 36.46 | ~40 mL | - | For workup |
| Diethyl ether | 74.12 | As needed | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (1.87 g) in small pieces to absolute ethanol (150 mL) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.
-
Nucleophilic Addition: Cool the freshly prepared sodium ethoxide solution to room temperature. Add diethyl malonate (12.0 mL) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution for an additional 30 minutes at room temperature.
-
SNAr Reaction: To the solution of sodium diethyl malonate, add a solution of 2,3-dichloropyridine (10.0 g) dissolved in absolute ethanol (50 mL) dropwise over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Hydrolysis and Decarboxylation: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the ethanol. To the resulting residue, add concentrated hydrochloric acid (~40 mL) cautiously. Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the esters and promotes decarboxylation. CO₂ gas will evolve.
-
Work-up and Isolation: Cool the acidic solution in an ice bath and adjust the pH to ~2-3 with a saturated solution of sodium hydroxide. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield 2-(3-chloropyridin-2-yl)acetic acid as a solid.
Part II: Synthesis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Principle and Rationale
The direct halogenation of pyridine is challenging due to the ring's electron-deficient nature.[7] The reaction requires harsh conditions, typically involving a strong acid medium like oleum (a solution of SO₃ in H₂SO₄) which protonates the ring nitrogen, further deactivating the ring but also rendering it soluble. The choice of brominating agent is critical for achieving monobromination and avoiding side products. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine as they provide a low equilibrium concentration of electrophilic bromine, which can enhance selectivity.[8][9] The C3-chloro and C2-acetic acid groups direct the incoming electrophile (Br⁺) to the C5 position, resulting in the desired product.
Experimental Protocol: Electrophilic Bromination
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-(3-Chloropyridin-2-yl)acetic acid | 171.58 | 5.0 g | 29.1 | Starting Intermediate |
| Oleum (20% SO₃) | - | 25 mL | - | Solvent/Catalyst |
| N-Bromosuccinimide (NBS) | 177.98 | 5.44 g | 30.6 | 1.05 eq |
| Ice | - | As needed | - | For quenching |
| Ethyl acetate | 88.11 | As needed | - | For extraction |
| Saturated NaHCO₃ solution | - | As needed | - | For neutralization |
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and protected from atmospheric moisture, carefully add 2-(3-chloropyridin-2-yl)acetic acid (5.0 g) to oleum (25 mL) at 0 °C (ice bath). Stir until all the solid has dissolved. This process is highly exothermic and should be performed slowly and with caution in a well-ventilated fume hood.
-
Bromination: To the cold solution, add N-Bromosuccinimide (5.44 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~200 g) with vigorous stirring. This is a highly exothermic and hazardous step; perform it with extreme caution behind a safety shield.
-
Isolation: The product may precipitate from the aqueous solution upon quenching. If so, collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Extraction: If the product does not precipitate, extract the cold aqueous solution with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Work-up: Wash the combined organic layers (or a solution of the re-dissolved precipitate) with water, followed by saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid.
Safety and Handling Precautions
-
2,3-Dichloropyridine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and toxic. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and an apron.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
General: All procedures should be conducted in a well-ventilated chemical fume hood.
Characterization Data
| Compound | Molecular Formula | M.W. ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 2-(3-Chloropyridin-2-yl)acetic acid | C₇H₆ClNO₂ | 171.58 | ~10-12 (br s, 1H, COOH), ~8.4 (dd, 1H), ~7.8 (dd, 1H), ~7.3 (dd, 1H), ~3.9 (s, 2H, CH₂) | [M+H]⁺: 172.0 |
| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | C₇H₅BrClNO₂ | 250.48 | ~10-12 (br s, 1H, COOH), ~8.5 (d, 1H), ~8.0 (d, 1H), ~4.0 (s, 2H, CH₂) | [M-H]⁻: 247.9, 249.9[2] |
Note: Expected NMR shifts are approximate and will depend on the solvent used. MS values correspond to the most abundant isotopes.
References
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link][6][10]
-
Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link][11]
-
Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from [8]
-
Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Retrieved from [3]
-
Patel, R., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical Research, 12(3), 195-204. [Link][4]
-
PubChemLite. (n.d.). 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (C7H5BrClNO2). Retrieved from [Link][2]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link][12]
-
ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
-
Lattmann, E., et al. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Marine Drugs, 17(11), 620. [Link][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. chempanda.com [chempanda.com]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation - Wikipedia [en.wikipedia.org]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
Application Note: Strategic Hydrolysis of 2-(5-bromo-3-chloropyridin-2-yl)acetonitrile
Executive Summary & Scientific Rationale
The hydrolysis of 2-(5-bromo-3-chloropyridin-2-yl)acetonitrile (Substrate 1 ) presents a specific synthetic challenge common to 2-pyridylacetic acid derivatives: thermal decarboxylation .
While standard nitrile hydrolysis utilizes refluxing mineral acids (HCl, H₂SO₄), this approach is often catastrophic for 2-pyridylacetic acids. The proximity of the pyridine nitrogen to the acetic acid side chain facilitates the formation of a zwitterionic intermediate, which significantly lowers the activation energy for decarboxylation, yielding the degradation product 5-bromo-3-chloro-2-methylpyridine.
Key Mechanistic Insight: The 3-chloro substituent provides some steric bulk and inductive withdrawal, but it does not sufficiently stabilize the free acid against decarboxylation at elevated temperatures. Therefore, this guide prioritizes two pathways:
-
Partial Hydrolysis: Stopping selectively at the primary amide (stable).
-
Basic Hydrolysis: Generating the carboxylate salt (stable) and avoiding isolation of the free acid in hot solution.
Reaction Pathway & Stability Analysis[1]
Figure 1: Reaction pathway highlighting the instability of the free acid form.
Experimental Protocols
Method A: Selective Conversion to Primary Amide (Radziszewski Reaction)
Target: 2-(5-bromo-3-chloropyridin-2-yl)acetamide Rationale: This method uses oxidative hydrolysis under mild basic conditions. It is highly selective, avoiding the formation of the unstable acid entirely.
Reagents & Equipment[1][2][3]
-
Substrate: 10.0 mmol
-
Hydrogen Peroxide (30% w/w aq.): 5.0 equiv (50 mmol)
-
Potassium Carbonate (K₂CO₃): 0.5 equiv (5.0 mmol)
-
Solvent: DMSO (Dimethyl sulfoxide) or MeOH (Methanol) - 10 volumes.
-
Temperature Probe & Ice Bath.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the nitrile in 25 mL DMSO. Stir until a clear solution is obtained.
-
Catalyst Addition: Add solid K₂CO₃ (0.5 equiv). The suspension may be slightly heterogeneous.
-
Oxidant Addition: Place the flask in a water bath at 20°C. Add 30% H₂O₂ dropwise over 10 minutes.
-
Note: The reaction is exothermic. Monitor internal temperature and maintain < 30°C.
-
-
Reaction: Stir vigorously at ambient temperature (20–25°C) for 1–3 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of nitrile.
-
-
Quench & Isolation:
-
Cool the mixture to 0°C.
-
Slowly add 50 mL of ice-cold water. The amide product typically precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 10 mL) to remove residual DMSO and salts.
-
-
Drying: Dry under vacuum at 40°C.
Method B: Complete Hydrolysis to Carboxylate Salt
Target: Sodium 2-(5-bromo-3-chloropyridin-2-yl)acetate Rationale: Alkaline hydrolysis yields the stable carboxylate salt. Do not convert to free acid unless immediately required for a subsequent step (e.g., amide coupling).
Reagents & Equipment[1][2][3]
-
Substrate: 10.0 mmol
-
Sodium Hydroxide (NaOH): 2.0 equiv (20 mmol) (supplied as 2M aq. solution).
-
Solvent: Ethanol (EtOH) - 10 volumes.
-
Reflux condenser.[3]
Step-by-Step Procedure
-
Setup: Charge 10.0 mmol of nitrile and 30 mL Ethanol into a flask.
-
Base Addition: Add 10 mL of 2M NaOH (20 mmol).
-
Hydrolysis: Heat to reflux (approx. 78°C) for 4–6 hours.
-
Caution: Ammonia gas (NH₃) will be evolved. Ensure good ventilation.
-
-
Workup (Salt Isolation):
-
Concentrate the reaction mixture under reduced pressure to approx. 10 mL volume.
-
Add 50 mL of Isopropyl Alcohol (IPA) or Acetone to precipitate the sodium salt.
-
Filter the solid. This is the stable sodium carboxylate . Store in a desiccator.
-
Workup Variation: Isolation of Free Acid (High Risk)
If the free acid is absolutely necessary:
-
Dissolve the sodium salt in minimum cold water (0°C).
-
Acidify carefully with 1M HCl to pH 3–4 while maintaining temperature below 5°C .
-
Extract immediately with Ethyl Acetate.
-
Dry over Na₂SO₄ and evaporate solvent at ambient temperature (do not heat) . Use immediately.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Method A (Amide) | Method B (Salt/Acid) | Limit/Constraint |
| pH | ~9-10 (mild base) | >12 (during rxn) | Avoid pH < 3 during workup to prevent decarboxylation. |
| Temperature | 20–30°C | Reflux (Rxn) / <5°C (Iso) | CRITICAL: Free acid decarboxylates > 40°C. |
| Solvent | DMSO or MeOH | EtOH / Water | DMSO accelerates Method A; EtOH enables reflux for Method B. |
| Stoichiometry | 5.0 eq H₂O₂ | 2.0 eq NaOH | Excess oxidant ensures rapid conversion in Method A. |
Analytical Control Strategy
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 min.
-
Detection: UV at 254 nm.
Expected Retention Order:
-
Amide (Polar, elutes early).
-
Acid (pH dependent, usually elutes near Amide).
-
Nitrile (Substrate, less polar).
-
Decarboxylated Degradant (Non-polar, elutes late).
Workup Decision Tree
Figure 2: Decision logic for product isolation to minimize degradation.
References
-
Stability of 2-Pyridylacetic Acids: Gawinecki, R., & Skotnicka, A. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid.[4][5] Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17, 857–868.
-
Radziszewski Reaction (Nitrile to Amide): Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration.[6] The Journal of Organic Chemistry, 70(5), 1926-1929.
-
General Hydrolysis of Pyridylacetonitriles: Sato, Y., et al. (1960). Hydrolysis derivatives of (pyridyl-2)acetonitrile.[4][7] Chemical & Pharmaceutical Bulletin.
-
Substrate Data: PubChem Compound Summary for CID 72206857, 2-(5-bromo-3-chloropyridin-2-yl)acetic acid.
Sources
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for coupling 2-pyridylacetic acids with amines
Application Note: Overcoming Decarboxylation in the Amide Coupling of 2-Pyridylacetic Acids
Executive Summary
Coupling 2-pyridylacetic acids (2-PAAs) with amines is a notorious challenge in medicinal chemistry. The electron-deficient nature of the pyridine ring renders the acetic acid moiety exceptionally prone to thermal and base-promoted decarboxylation, yielding 2-methylpyridine (2-picoline) byproducts. Standard coupling protocols (e.g., HATU/DIEA or EDC/DMAP) frequently result in low yields (<20%) due to the "activation-decarboxylation race."
This guide provides three field-proven protocols designed to bypass the decarboxylation pathway by minimizing base exposure and accelerating the amidation step.
The Scientific Challenge: The "Decarboxylation Trap"
To successfully couple 2-PAAs, one must understand the failure mode. Unlike typical carboxylic acids, 2-PAAs exist in a delicate equilibrium with their zwitterionic tautomers.
The Mechanism of Failure:
-
Base Promoted: In standard protocols, a tertiary base (DIEA, TEA) deprotonates the carboxylic acid.
-
Zwitterion Formation: The resulting carboxylate anion is stabilized by the electron-withdrawing pyridine ring. This facilitates the formation of a zwitterionic intermediate (Hammick intermediate).
-
Irreversible Loss: This intermediate rapidly ejects CO₂, leaving a pyridyl anion that protonates to form the unreactive 2-picoline byproduct.
The key to success is kinetic control : The rate of amine attack on the activated ester (
Visualizing the Pathway
Figure 1: The kinetic competition between productive coupling and destructive decarboxylation. Standard basic conditions accelerate the red path.
Strategic Analysis of Reagents
| Reagent System | Suitability | Risk Factor | Mechanism of Action |
| HATU / DIEA | High Risk | Critical | Requires basic pH (>8) for activation; promotes rapid decarboxylation. |
| EDC / HOBt | Medium | Moderate | Can work if pH is kept neutral (pH 6-7), but reaction is often slow. |
| IBCF (Mixed Anhydride) | Good | Low | Low temperature (-15°C) kinetically inhibits decarboxylation. |
| DMTMM | Excellent | Very Low | Activates without added base; works in protic solvents; highly recommended. |
| T3P (PPA) | Excellent | Low | Fast reaction; low epimerization; requires base but tolerates weak bases (NMM, Pyridine). |
Experimental Protocols
Protocol A: The "Base-Free" Method (DMTMM)
Best for: Lab-scale synthesis, valuable amines, and highly unstable acids.
Rationale: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows for the generation of an active ester in neutral conditions.[1] It does not require the pre-formation of a carboxylate anion using a strong base.
Materials:
-
2-Pyridylacetic acid (HCl salt preferred for stability).[2]
-
Amine (1.0 - 1.2 equiv).
-
DMTMM-Cl (1.2 equiv).
-
Solvent: Methanol (MeOH) or THF.
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 equiv) and 2-pyridylacetic acid HCl salt (1.0 equiv) in MeOH (0.1 M concentration).
-
Note: If the amine is available as a salt (e.g., HCl), add exactly 1.0 equiv of N-methylmorpholine (NMM) to release the free amine. Do not use excess DIEA.
-
-
Activation: Add DMTMM-Cl (1.2 equiv) as a solid in one portion at room temperature (20–25°C).
-
Reaction: Stir the mixture for 3–6 hours.
-
Monitoring: Monitor by LCMS. You should see the disappearance of the DMTMM active ester and formation of product.
-
-
Workup:
Why this works: DMTMM reacts with the acid to form a reactive triazine ester. The morpholine byproduct acts as a proton shuttle, but the bulk pH remains quasi-neutral, preventing the formation of the decarboxylation-prone anion.
Protocol B: The Scalable Method (T3P)
Best for: Scale-up (>10g), unreactive amines, and cases requiring easy workup.
Rationale: T3P (Propylphosphonic anhydride) is a potent coupling agent that drives the reaction to completion very quickly. While it requires a base, the reaction is often faster than the decarboxylation rate if temperature is controlled.
Materials:
-
Amine (1.1 equiv).
-
T3P (50% w/w in EtOAc or DMF, 1.5 equiv).
-
Base: Pyridine (preferred) or NMM. Avoid TEA/DIEA if possible.
-
Solvent: EtOAc or DMF (0.1 – 0.2 M).
Step-by-Step:
-
Slurry: Suspend 2-pyridylacetic acid HCl (1.0 equiv) and the amine (1.1 equiv) in EtOAc at 0°C .
-
Base Addition: Add Pyridine (3.0 – 4.0 equiv) dropwise.
-
Critical: Maintain temperature at 0°C. The mixture should become homogeneous.
-
-
Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Incubation: Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.
-
Workup:
Protocol C: The "Cold" Mixed Anhydride Method
Best for: When DMTMM/T3P are unavailable, or for very specific steric constraints.
Rationale: Operating at -15°C kinetically "freezes" the decarboxylation pathway while allowing the highly reactive mixed anhydride to form and react with the amine.
Step-by-Step:
-
Dissolve 2-pyridylacetic acid (1.0 equiv) in anhydrous THF under Nitrogen.
-
Cool to -15°C (Ice/Salt bath).
-
Add N-methylmorpholine (NMM, 1.1 equiv). Do not use DIEA.
-
Immediately add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 5–10 mins to form the mixed anhydride.
-
Add the Amine (1.1 equiv) (dissolved in minimal THF) dropwise.
-
Stir at -15°C for 1 hour, then slowly warm to RT.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Major peak is M-44 (Product - CO₂) | Decarboxylation occurred. | Switch to Protocol A (DMTMM). Ensure temperature was <25°C. |
| No reaction; Acid remaining | Activation failed. | If using T3P, increase base equivalents to 5.0 (Pyridine). If using DMTMM, ensure solvent is not wet (hydrolysis of reagent). |
| Low Yield with HCl salts | Incomplete neutralization. | Ensure exactly 1 equiv of base is used per HCl molecule on the substrates. |
| Epimerization (if chiral) | Over-activation. | Use T3P (Protocol B) at 0°C; it is known for the lowest epimerization rates. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling protocol based on scale and substrate reactivity.
References
-
Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Coupling Agent."[8] Tetrahedron Letters, 40(29), 5371-5374. Link
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide Bond Formation."[9][10] Organic Process Research & Development, 20(2), 140–177. Link
- Katritzky, A. R., et al. (1987). "Decarboxylation of Heteroaryl Acetic Acids." Advances in Heterocyclic Chemistry, 41, 265-303. (Seminal work on the Hammick mechanism).
-
Goossen, L. J., et al. (2009). "Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids." Science, 323, 1059. Link (Context on the instability utilized for cross-coupling).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
Sources
- 1. DMTMM - Wikipedia [en.wikipedia.org]
- 2. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]
- 3. peptide.com [peptide.com]
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- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. 2-Pyridylacetic acid hydrochloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. curiaglobal.com [curiaglobal.com]
Preparation of anthranilic diamide insecticide intermediates
Application Notes & Protocols
Topic: Preparation of Key Intermediates for Anthranilic Diamide Insecticides
Abstract: This document provides a detailed guide for the synthesis of two critical intermediates used in the manufacture of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole. These insecticides represent a significant class of crop protection agents that act as potent and selective activators of insect ryanodine receptors.[1][2][3] The protocols herein are designed for researchers in agrochemical synthesis and drug development, offering step-by-step procedures grounded in established chemical principles. We will detail the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathways.
Introduction: The Significance of Anthranilic Diamides
Anthranilic diamides are a class of modern insecticides renowned for their high efficacy against a broad spectrum of chewing and sucking insect pests, particularly within the orders Lepidoptera (caterpillars), Coleoptera, and Hemiptera.[1][3] Their toxicological profile is notable for its high selectivity towards insects over vertebrates, making them valuable tools in integrated pest management (IPM) programs.[1]
Mechanism of Action: Targeting Insect Ryanodine Receptors
The mode of action for anthranilic diamides is the targeted modulation of insect ryanodine receptors (RyRs).[4][5] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells, responsible for regulating the release of intracellular calcium (Ca²⁺) stores, a critical process for muscle contraction.[3][4][6]
Anthranilic diamides bind to insect RyRs, locking them in an open state.[4][5] This leads to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum, causing the depletion of internal calcium stores.[1][3] The physiological consequences for the insect are severe:
-
Cessation of feeding and movement.
-
Lethargy and muscle paralysis.
-
Eventual death.
This unique mechanism of action distinguishes them from many conventional insecticides and is a key reason for their effectiveness, even against pests that have developed resistance to other chemical classes.[2][7]
Caption: Mechanism of anthranilic diamide insecticide action on insect ryanodine receptors.
Synthesis of Intermediate I: 2-Amino-5-chloro-N,3-dimethylbenzamide
This substituted anthranilic acid derivative serves as the foundational "left-hand" portion of many commercial diamide insecticides. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[8][9] A common and effective route begins with 2-nitro-3-methylbenzoic acid.[8]
Caption: Synthetic workflow for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Protocol: Pyrazole Construction and Functionalization
This protocol is based on an improved, high-yield process. [10] Step 1: Cyclization to form Pyrazoline Ester
-
Rationale: The pyrazole core is constructed via a cyclization reaction between a substituted hydrazine and a suitable 1,3-dicarbonyl equivalent.
-
Procedure:
-
React (3-chloropyridin-2-yl)hydrazine with a suitable precursor like diethyl maleate. This forms the dihydropyrazole (pyrazoline) ring structure.
-
This step is often followed by bromination to introduce the bromine atom at the 3-position of the ring.
-
Step 2: Oxidation to Pyrazole Ester
-
Rationale: The pyrazoline ring is aromaticized to the more stable pyrazole ring through an oxidation reaction. This step is crucial for the final structure. Potassium persulfate or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective oxidants for this transformation. [10][11][12]* Procedure:
-
Dissolve the pyrazoline ester intermediate (e.g., Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) in acetonitrile. [10][12] 2. Add potassium persulfate and a catalytic amount of sulfuric acid. [10][12] 3. Heat the reaction mixture (e.g., to 60-65°C) and stir for several hours until the oxidation is complete. [12] 4. Work-up involves quenching the reaction, separating the phases, and crystallizing the product to yield Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.
-
Step 3: Hydrolysis to Carboxylic Acid
-
Rationale: The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide bond formation. Using a mixed solvent system like aqueous methanol can improve yields and purity compared to other methods. [10]* Procedure:
-
Dissolve the pyrazole ester in a mixture of methanol and water. [10] 2. Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH).
-
Heat the mixture gently (e.g., for 1 hour) to drive the hydrolysis. [10] 4. After cooling, acidify the reaction mixture with an acid like HCl. This protonates the carboxylate salt, causing the final product to precipitate. [13] 5. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to obtain the pure 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
-
Data Summary
| Step | Product | Typical Overall Yield | Purity | Reference |
| Hydrolysis | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | >47% (overall) | 99.7% | [10] |
| Carboxylation | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 59% | - | [13] |
Final Coupling Reaction: Formation of the Diamide
The culmination of the synthesis is the coupling of the two primary intermediates to form the final anthranilic diamide insecticide, such as chlorantraniliprole.
Rationale: This reaction forms the critical amide bond linking the two halves of the molecule. The process typically involves activating the carboxylic acid of the pyrazole intermediate, usually by converting it to an acid chloride or using a coupling reagent, followed by reaction with the amine of the benzamide intermediate. [6][14]
Caption: Final amide coupling of the two key intermediates.
General Procedure:
-
The pyrazole carboxylic acid (Intermediate II) is reacted with an activating agent like thionyl chloride or methanesulfonyl chloride in an appropriate solvent. [14]This may form a transient benzoxazinone intermediate. [14]2. The aminobenzamide (Intermediate I) is then added to the reaction mixture.
-
The amine nitrogen attacks the activated carbonyl carbon, forming the new amide linkage.
-
The final product is isolated and purified, yielding the active insecticidal compound.
References
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: )
- Effects of cyantraniliprole, a novel anthranilic diamide insecticide, against Asian citrus psyllid under labor
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (URL: )
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL: )
- Dr. Bugs: Anthranilic diamide insecticides - Greenhouse Product News. (URL: _)
-
Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activators - PubMed. (2019). (URL: [Link])
- Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. (URL: )
-
The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation | Request PDF - ResearchGate. (2025). (URL: [Link])
-
Diamide insecticides - Wikipedia. (URL: [Link])
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (2021). (URL: [Link])
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC. (2024). (URL: [Link])
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ - ResearchGate. (URL: [Link])
-
(PDF) Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. (2014). (URL: [Link])
-
Novel Nitrophenyl Substituted Anthranilic Diamide Derivatives: Design, Synthesis, Selectivity, and Antiresistance | Journal of Agricultural and Food Chemistry - ACS Publications. (2023). (URL: [Link])
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
Sources
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gpnmag.com [gpnmag.com]
- 5. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 10. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 11. researchgate.net [researchgate.net]
- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 13. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 14. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]
Strategic Esterification Protocols for Sterically Congested Pyridine-Acetic Acids
Application Note: AN-PYR-055
Abstract
The esterification of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid presents a unique set of synthetic challenges driven by the steric occlusion of the C3-chlorine atom and the electronic deficiency of the pyridine ring. Standard Fischer esterification protocols often suffer from sluggish kinetics or incomplete conversion due to the "ortho-effect" and the reduced nucleophilicity of the carboxylic oxygen.
This guide provides three validated protocols for synthesizing methyl, ethyl, and tert-butyl esters of this scaffold. The methods are selected based on scale, available equipment, and downstream application requirements.
Part 1: Chemical Analysis & Strategic Selection
The Substrate Challenge
The target molecule contains three critical features that dictate reagent selection:
-
Steric Hindrance (C3-Chloro): The chlorine atom at position 3 is physically adjacent to the acetic acid side chain. This blocks the trajectory of bulky nucleophiles and retards the formation of the tetrahedral intermediate in standard acyl substitution.
-
Pyridine Nitrogen: While the halogen substituents (Br, Cl) reduce the basicity of the pyridine nitrogen, it remains a potential site for protonation or salt formation, which can complicate workup and solubility.
-
-Methylene Acidity: The methylene group (
) connecting the carboxyl to the pyridine is activated by the electron-deficient heterocycle. Strong bases can induce deprotonation, leading to decarboxylation or self-condensation side reactions.
Reagent Decision Matrix
| Constraint | Recommended Method | Reagents | Mechanism |
| High Throughput / Scale-Up | Method A: In-Situ Acid Chloride | Activation of carboxylate to highly reactive acyl chloride, overcoming sterics. | |
| Mild Conditions / Lab Scale | Method B: Alkylation | ||
| Methyl Ester Only / High Purity | Method C: Silyldiazomethane | Nitrogen extrusion. Neutral conditions, extremely fast, no workup required. |
Part 2: Detailed Protocols
Method A: Thionyl Chloride Mediated Esterification (Scale-Up Preferred)
Best for: Gram-to-kilogram synthesis of Methyl or Ethyl esters.
This method generates the acid chloride in situ. The high reactivity of the acid chloride species overcomes the steric hindrance of the C3-chlorine.
Reagents:
-
Substrate: 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.0 – 3.0 equiv) -
Solvent: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).
-
Solvent Charge: Dissolve the substrate in anhydrous alcohol (0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Activation: Add
dropwise via a pressure-equalizing addition funnel or syringe over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2). -
Reaction: Remove the ice bath and allow to warm to room temperature (RT). Heat to reflux (65–78 °C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove solvent and excess
. -
Redissolve the residue in Ethyl Acetate (EtOAc).[1]
-
Wash carefully with saturated
(2x) to neutralize residual HCl. Note: The pyridine nitrogen may be protonated; ensure the aqueous layer pH is >8 to extract the free base. -
Wash with Brine (1x), dry over
, and concentrate.
-
-
Purification: Usually yields >95% pure product. If necessary, recrystallize from Heptane/EtOAc.
Method B: Cesium Carbonate Promoted Alkylation (Mild)
Best for: Sensitive substrates, parallel synthesis, or tert-butyl esters.
Using Cesium Carbonate utilizes the "Cesium Effect," where the large ionic radius of
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide: Methyl Iodide (MeI), Ethyl Iodide (EtI), or tert-Butyl Bromoacetate (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF or NMP (0.2 M)
Protocol:
-
Dissolution: Dissolve substrate in DMF at RT.
-
Deprotonation: Add
in one portion. The suspension may turn slightly yellow (formation of heteroaryl-acetate anion). Stir for 15 minutes. -
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 4–12 hours .
-
Note: For tert-butyl esters using t-butyl bromide, mild heating to 40 °C may be required, but avoid high heat to prevent decarboxylation.
-
-
Workup:
-
Dilute with water (5x reaction volume) and extract with
or EtOAc. -
Critical Step: Wash the organic layer extensively with water (3x) to remove DMF.
-
Dry and concentrate.[2]
-
Method C: TMS-Diazomethane Methylation (High Value/Small Scale)
Best for: Analytical standards, rapid screening, or when acidic/basic conditions must be avoided.
Reagents:
-
Substrate (1.0 equiv)
-
Reagent:
(2.0 M in hexanes) (1.5 equiv) -
Solvent: Toluene/Methanol (3:2 ratio)
Protocol:
-
Setup: Perform in a well-ventilated fume hood.
-
Addition: Dissolve substrate in Toluene/MeOH. Add
dropwise at RT until a persistent yellow color remains (indicating excess reagent). -
Quench: Stir for 30 minutes. Add a few drops of Acetic Acid or dilute HCl until the solution becomes colorless (quenching excess diazomethane).
-
Isolation: Concentrate directly. Quantitative yield is typical.
Part 3: Visualization & Data
Experimental Workflow Diagram
Figure 1: Decision tree for reagent selection based on scale and target ester type.
Comparative Data Table
| Parameter | Method A (SOCl2) | Method B (Cs2CO3) | Method C (TMSCHN2) |
| Yield | 90–98% | 85–92% | >98% |
| Reaction Time | 3–5 Hours | 4–12 Hours | 0.5 Hours |
| Purification | Extraction usually sufficient | Water wash critical | Evaporation only |
| Safety Profile | Corrosive (HCl/SO2 gas) | Mild | Toxic (Methylating agent) |
| Cost Efficiency | High (Cheapest reagents) | Moderate | Low (Expensive reagent) |
Part 4: Quality Control & Troubleshooting
1H NMR Validation
The successful formation of the ester is most easily confirmed by Proton NMR in
-
Reactant (Acid): Broad singlet >11 ppm (COOH).
-
Product (Methyl Ester): Sharp singlet at ~3.70 – 3.80 ppm (3H,
). -
Alpha-Protons: The methylene protons (
) usually appear as a singlet around 4.0 ppm . Note any splitting; if these split, it may indicate chiral impurities if other centers are present, or conformers.
Troubleshooting "Oiling Out"
Pyridine esters often form oils rather than solids due to low melting points.
-
Issue: Product oils out during aqueous workup.
-
Solution: Use Dichloromethane (DCM) instead of EtOAc for extraction. If the oil retains solvent, dry under high vacuum for >12 hours or triturate with cold Pentane.
pH Sensitivity
Because the pyridine ring contains a basic nitrogen (albeit weakly basic due to halogens), ensuring the pH is basic (pH 8-9) during the workup of Method A is vital. If the pH is acidic, the pyridine will protonate and remain in the aqueous layer, leading to massive yield loss.
References
-
Vertex Pharmaceuticals. (2010). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[3] CN101774914B. Link
-
Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1. Link
-
Mirati Therapeutics. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. WO2021096903A1. Link
-
Organic Chemistry Portal. (2023). Ester Synthesis by Esterification.[4]Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. medcraveonline.com [medcraveonline.com]
Application Note: A Strategic Guide to the Regioselective Alkylation of 5-bromo-3-chloro-2-pyridone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-bromo-3-chloro-2-pyridone scaffold is a valuable building block in medicinal chemistry, yet its utility is often hampered by challenges in controlling regioselectivity during functionalization. The ambident nucleophilic character of the deprotonated pyridone frequently leads to a mixture of N- and C-alkylated isomers, complicating synthesis and purification. This application note provides a comprehensive, in-depth guide to selectively navigating these reaction pathways. We dissect the mechanistic principles governing the C- versus N-alkylation dichotomy, rooted in Hard and Soft Acids and Bases (HSAB) theory and kinetic versus thermodynamic control. Detailed, field-proven protocols are presented to empower chemists to predictably favor either the N-alkylated or C-alkylated product by strategically manipulating bases, solvents, and electrophiles.
The Core Challenge: Ambident Nucleophilicity of the Pyridone Ring
The synthetic challenge in alkylating 2-pyridones stems from the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Upon deprotonation, the resulting pyridonate anion is an ambident nucleophile, with significant electron density distributed across the nitrogen, oxygen, and ring carbon atoms (primarily C3 and C5).[1] This delocalization means that an incoming electrophile can attack at multiple sites.
The regiochemical outcome is not random; it is a finely balanced function of several interdependent factors:
-
Base and Counter-ion: The strength of the base and the nature of the resulting cation (e.g., Na⁺, K⁺, Ag⁺) can influence the aggregation and reactivity of the pyridonate salt.[2]
-
Solvent: Solvent polarity and coordinating ability can preferentially solvate the cation or anion, altering the nucleophilicity of different sites.[1][3]
-
Electrophile Character: The electronic nature of the alkylating agent is paramount. According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" electrophiles tend to react with the "hard" nitrogen or oxygen centers, while "soft" electrophiles favor the "softer" carbon centers.[4][5]
-
Temperature: Reaction temperature dictates whether the reaction is under kinetic or thermodynamic control, favoring the fastest-forming or most stable product, respectively.[1]
Mastery of these variables is the key to unlocking the full synthetic potential of the 5-bromo-3-chloro-2-pyridone core.
Mechanistic Rationale: Kinetic vs. Thermodynamic Control
The selective synthesis of N- or C-alkylated products hinges on establishing conditions that favor one of two distinct mechanistic regimes.
N-Alkylation: The Path of Kinetic Control
N-alkylation is typically the kinetically favored pathway. The nitrogen atom is generally the most nucleophilic site in the pyridonate anion. To favor this pathway, conditions are chosen to make the initial N-alkylation rapid and irreversible.
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation.[6] A polar aprotic solvent, such as DMF, effectively solvates the sodium cation while leaving the pyridonate anion relatively "naked" and highly reactive.[1] Under these conditions, a "hard" electrophile (e.g., methyl iodide, benzyl bromide), which has a high positive charge density, will react preferentially at the hard, electron-rich nitrogen center.[4]
C-Alkylation: The Path of Thermodynamic Control
Achieving C-alkylation requires overcoming the kinetic preference for N-alkylation. This is accomplished by establishing conditions that allow the reaction to be reversible, enabling the system to settle into its most thermodynamically stable state, which can be the C-alkylated product.
-
Causality: A weaker, heterogeneous base like potassium carbonate (K₂CO₃) sets up an equilibrium, allowing for potential dissociation of the kinetically formed N-alkylated product. A non-polar solvent like toluene discourages charge separation and can promote ion-pairing, which may increase the reactivity of the carbon positions. Higher temperatures (reflux) provide the necessary energy to overcome the higher activation barrier for C-alkylation and facilitate the equilibration towards the more stable thermodynamic product.[7][8] The use of "soft" electrophiles (e.g., allyl bromide), which have more diffuse orbitals, aligns with the HSAB principle for reacting at a soft carbon center.[2]
Figure 1. Strategic pathways for regioselective alkylation of 5-bromo-3-chloro-2-pyridone.
Experimental Protocols
These protocols are designed as robust starting points for achieving high regioselectivity. Researchers should consider minor optimizations based on the specific alkylating agent used.
Protocol 1: Selective N-Alkylation of 5-bromo-3-chloro-2-pyridone
This method is optimized for the kinetically controlled formation of the N-alkylated product.
Materials:
-
5-bromo-3-chloro-2-pyridone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add 5-bromo-3-chloro-2-pyridone (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and purged with an inert atmosphere.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until all solids are dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Add NaH (1.1 eq) portion-wise over 5 minutes. CAUTION: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the sodium pyridonate salt.
-
Electrophile Addition: Add the alkylating agent (1.1-1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract with EtOAc (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-alkylated product.
Protocol 2: Selective C-Alkylation of 5-bromo-3-chloro-2-pyridone
This method is designed to favor the thermodynamically controlled formation of the C-alkylated product.
Materials:
-
5-bromo-3-chloro-2-pyridone
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous Toluene
-
Alkylating agent (e.g., Allyl bromide)
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)
-
Deionized water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-3-chloro-2-pyridone (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous toluene (approx. 0.1 M).
-
Catalyst (Optional): If the alkylating agent has low solubility or reactivity, add TBAB (0.1 eq).
-
Electrophile Addition: Add the "soft" alkylating agent (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 111 °C) with vigorous stirring. Maintain reflux for 12-36 hours. Monitor the reaction for the disappearance of starting material and formation of a new, more non-polar spot by TLC.
-
Cooling & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with toluene.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Work-up: Redissolve the residue in EtOAc. Wash with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography. Note that separation from any N-alkylated isomer may require careful selection of the eluent system.
Summary of Reaction Parameters
| Parameter | N-Alkylation (Kinetic) | C-Alkylation (Thermodynamic) | Rationale |
| Base | NaH (strong, homogeneous) | K₂CO₃ (weaker, heterogeneous) | Irreversible deprotonation vs. establishing an equilibrium.[6] |
| Solvent | DMF (polar aprotic) | Toluene (non-polar) | Promotes "naked" anion vs. favoring ion-pairing and stability.[1] |
| Temperature | 0 °C to RT | Reflux (~111 °C) | Favors fastest reaction vs. providing energy for the thermodynamic path. |
| Electrophile | Hard (e.g., MeI, BnBr) | Soft (e.g., Allyl-Br) | Matches the hard/soft character of the N and C nucleophilic sites (HSAB).[4][5] |
General Experimental Workflow
Figure 2. A generalized workflow for the alkylation of substituted 2-pyridones.
References
-
Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]
-
Ho, T. L. (1975). Hard and soft acids and bases principle in organic chemistry. Chemical Reviews, 75(1), 1-20. [Link]
-
Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., ... & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst-and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). A new synthetic route to 1-alkyl-2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]
-
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-580. [Link]
-
Bowman, W. R., & Bridge, C. F. (1999). Regioselective synthesis of N-alkyl pyridones. Synthetic communications, 29(22), 4051-4059. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
-
Wikipedia contributors. (2024). HSAB theory. In Wikipedia, The Free Encyclopedia. [Link]
Sources
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- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. HSAB_theory [chemeurope.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 8. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Decarboxylative Cross-Coupling of 2-Pyridylacetic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Importance
The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, particularly in the fields of drug discovery and materials science.[1] Traditional cross-coupling reactions, while powerful, often rely on pre-functionalized organometallic reagents (e.g., boronic acids, organozincs) which can be sensitive to air and moisture, and their preparation can add steps to a synthetic sequence.[2] Catalytic decarboxylative cross-coupling has emerged as a powerful alternative, utilizing widely available and generally stable carboxylic acids as latent carbanion equivalents.[3][4]
This guide focuses specifically on the decarboxylative cross-coupling of 2-pyridylacetic acids . This reaction is of high strategic value because it forges a C(sp³)–C(sp²) or C(sp³)–C(sp) bond, installing a pyridylmethyl moiety onto an aromatic, heteroaromatic, or alkynyl scaffold. The 2-pyridyl group is a privileged structural motif in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a metal-chelating group, and a bioisostere for other aromatic systems.[5][6] The ability to generate this bond from a simple, bench-stable acetic acid derivative represents a significant increase in synthetic efficiency.[1][2]
This transformation is particularly advantageous as the nitrogen atom in the 2-position of the pyridine ring plays a crucial role in the reaction mechanism, often acting as a coordinating group that facilitates the key decarboxylation step.[2][7] This guide provides a detailed overview of the mechanistic underpinnings, key catalytic systems, and robust, field-proven protocols for researchers in academia and industry.
Mechanistic Rationale: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and adapting protocols to new substrates. The decarboxylative coupling of 2-pyridylacetic acids is most commonly achieved using palladium or copper-based catalytic systems, each proceeding through a distinct, yet related, catalytic cycle.
Palladium-Catalyzed C(sp³)–C(sp²) Coupling
The generally accepted mechanism for the palladium-catalyzed coupling of a 2-pyridylacetate salt with an aryl halide (Ar-X) involves a Pd(0)/Pd(II) catalytic cycle. The unique role of the 2-pyridyl nitrogen is believed to be central to the reaction's success.[7]
The Proposed Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II)-aryl intermediate, [Ar-Pd(II)-X].
-
Coordination & Decarboxylation: The 2-pyridylacetate substrate coordinates to the Pd(II) center. The key step involves the chelation-assisted decarboxylation, where the pyridine nitrogen helps to form a stable six-membered palladacycle transition state. This lowers the activation energy for the extrusion of CO₂, generating a (pyridylmethyl)palladium(II) intermediate, [Ar-Pd(II)-CH₂Py].
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, forming the desired C(sp³)–C(sp²) bond in the product (Ar-CH₂Py) and regenerating the active Pd(0) catalyst.
Theoretical studies support the direct coordination of the 2-pyridyl nitrogen to the palladium(II) center during the decarboxylation transition state, highlighting its essential role.[7]
Caption: Generalized Pd-catalyzed decarboxylative cross-coupling cycle.
Copper-Catalyzed C(sp³)–C(sp) Coupling (Decarboxylative Alkynylation)
For coupling with terminal alkynes, copper catalysis is often employed, representing a variation of the Sonogashira reaction that avoids the use of a palladium co-catalyst.[2] More recent advancements leverage photoredox catalysis in conjunction with copper to achieve these transformations under milder conditions.[8][9]
The Proposed Catalytic Cycle:
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate.
-
Radical Generation: The 2-pyridylacetic acid, often pre-activated as a redox-active ester (RAE), undergoes a single-electron transfer (SET) process. In photoredox systems, an excited-state photocatalyst or a photoexcited copper species initiates this step, leading to decarboxylation and the formation of a pyridylmethyl radical (•CH₂Py).[8][10]
-
Radical Capture: The highly reactive pyridylmethyl radical is trapped by the copper acetylide complex, which may exist as a Cu(II) species after the SET event.
-
Reductive Elimination: The resulting organocopper(III) intermediate undergoes reductive elimination to furnish the alkynylated product (R-C≡C-CH₂Py) and regenerate the active Cu(I) catalyst.
The use of light and a photocatalyst allows the reaction to proceed at or near room temperature, significantly increasing its functional group tolerance.[8][9]
Application Notes: Scope, Limitations, and Best Practices
Choosing Your Catalytic System
| Coupling Partner | Primary Catalyst | Typical Conditions | Key Considerations |
| Aryl/Heteroaryl Halides | Palladium (Pd) | High Temperature (80-140 °C), Inert Atmosphere | Aryl iodides and bromides are most reactive. Chlorides may require specialized ligands (e.g., biarylphosphines).[11][12] |
| Aryl/Heteroaryl Triflates | Palladium (Pd) | High Temperature, Inert Atmosphere | Excellent alternative to halides, especially for electron-rich systems.[7] |
| Terminal Alkynes | Copper (Cu) | Mild/Room Temp (Photoredox), Inert Atmosphere | Often requires pre-activation of the carboxylic acid as a redox-active ester (RAE) for photoredox variants.[8][10] |
Critical Reagent and Condition Analysis
-
The Carboxylic Acid: 2-Pyridylacetic acid and its derivatives are generally bench-stable solids. Ensure they are dry, as water can interfere with the catalytic cycle.
-
The Coupling Partner: Aryl halides should be of high purity. The order of reactivity is typically I > Br > OTf >> Cl.[7] For challenging couplings with aryl chlorides, more electron-rich and sterically hindered phosphine ligands may be necessary.
-
Catalyst & Ligand: For palladium catalysis, a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand is common. For copper-catalyzed alkynylations, Cu(I) salts like CuI or CuBr are standard. In photoredox systems, an iridium or ruthenium photocatalyst is often used in conjunction with the copper catalyst.[13]
-
Base: A base is required to form the carboxylate salt in situ. Inorganic bases like K₂CO₃ or Cs₂CO₃ are most common. The choice of base can influence reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, NMP, or DMSO are typically used for high-temperature palladium-catalyzed reactions. For photoredox reactions, lower-boiling solvents like THF or MeCN are common.[8]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the active catalyst (e.g., Pd(0)) and lead to side reactions. It is imperative to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and equipment available.
Protocol 1: Palladium-Catalyzed Decarboxylative Arylation with an Aryl Bromide
This protocol describes the coupling of 2-pyridylacetic acid with 4-bromoanisole.
Caption: Experimental workflow for Pd-catalyzed decarboxylative arylation.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-pyridylacetic acid (137 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), XPhos (47.6 mg, 0.10 mmol, 10 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Reaction Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed N,N-dimethylacetamide (DMAc) via a syringe.
-
Execution: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Isolation: Filter the mixture through a short pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL). Combine the organic filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product, 2-((4-methoxyphenyl)methyl)pyridine.
Protocol 2: Copper/Photoredox-Catalyzed Decarboxylative Alkynylation
This protocol describes the coupling of an N-hydroxyphthalimide (NHP) ester of 2-pyridylacetic acid with phenylacetylene. The NHP ester is a common redox-active ester used in photoredox catalysis.[14]
Step-by-Step Methodology:
-
Preparation of NHP Ester (if not available): To a solution of 2-pyridylacetic acid (1.0 mmol) and N-hydroxyphthalimide (1.1 mmol) in CH₂Cl₂ (10 mL), add dicyclohexylcarbodiimide (DCC, 1.1 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Filter off the dicyclohexylurea byproduct and concentrate the filtrate. The crude NHP ester can often be used directly in the next step.
-
Reaction Setup: To a borosilicate vial equipped with a magnetic stir bar, add the NHP ester of 2-pyridylacetic acid (0.5 mmol, 1.0 equiv), phenylacetylene (0.6 mmol, 1.2 equiv), CuI (0.025 mmol, 5 mol%), Ir(ppy)₃ (0.005 mmol, 1 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Degassing and Solvent Addition: Seal the vial with a cap containing a septum. Degas the vial by bubbling argon through the solid mixture for 10 minutes. Add anhydrous, degassed THF (5 mL) via syringe.
-
Execution: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. Use a small fan to maintain the reaction temperature near room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the NHP ester is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, dilute the reaction with ethyl acetate, filter through Celite®, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1 to yield 2-(3-phenylprop-1-yn-1-yl)pyridine.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere technique. Use freshly opened catalyst or store under argon. Degas solvent thoroughly. |
| Insufficient temperature (Pd) | Increase reaction temperature in 10 °C increments (up to solvent boiling point). | |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |
| Formation of Side Products | Protodecarboxylation (loss of CO₂ and replacement with H) | Ensure the system is anhydrous. Water can act as a proton source. |
| Homocoupling of aryl halide | Ligand may be suboptimal. Screen other ligands (e.g., SPhos, RuPhos for Pd catalysis). | |
| Inconsistent Yields | Reaction is highly sensitive to trace impurities | Ensure all glassware is meticulously cleaned and oven-dried. Purify reagents if necessary. |
References
- RSC Publishing. (2011).
- Zaretsky, J. A., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science.
- Wikipedia.
- ResearchGate. (2025).
- Ruhr-Universität Bochum.
- ResearchGate. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides | Request PDF.
- The Doyle Group. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp -carbons with aryl halides.
- Powers, J. P., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- TCI Deutschland GmbH. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
- Synfacts. (2019). Decarboxylative Cross-Coupling of Aryls and Hetaryls. Thieme.
- ACS Publications. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters.
- PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)
- Princeton University. (2018).
- ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF.
- ChemRxiv. (2024).
- Zuo, Z., et al. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society.
- Gooßen, L. J.
- Pure. (2023). Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids.
- Semantic Scholar. (2020).
- Academia.edu.
- PubMed. (2010).
- PubMed. (2010). Copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides.
- ResearchGate.
- ACS Publications. (2010). Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. Journal of the American Chemical Society.
- ResearchGate. (2020). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond.
- Google Patents. (2018).
- RSC Publishing. (2020).
- RSC Publishing. Copper-catalyzed decarboxylative alkenylation of sp3 C–H bonds with cinnamic acids via a radical process. Chemical Science.
- MDPI. (2022).
- MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Sources
- 1. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (PDF) Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heatingw [academia.edu]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stability Management for 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Ticket Context: User reports degradation of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid during storage and handling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Module 1: Critical Storage Protocols (The "How-To")
The instability of 2-pyridylacetic acid derivatives is a well-documented phenomenon driven by a specific zwitterionic mechanism. To preserve the integrity of your reagent, you must avoid the "Free Acid" state.
Standard Operating Procedures (SOPs)
| Parameter | Gold Standard (Recommended) | Risky (Short-term only) | Critical Failure (Avoid) |
| Physical Form | Hydrochloride Salt (Solid) | Sodium/Potassium Salt (Solid) | Free Acid (Solid or Solution) |
| Temperature | -20°C (Freezer) | 4°C (Fridge) | 25°C (Room Temp) |
| Atmosphere | Inert (Argon/Nitrogen) | Desiccated Air | Ambient Air (Moisture) |
| Solvent | None (Dry Solid) | DMSO/DMF (at -20°C) | Water/Methanol (Protic) |
Immediate Action Plan
If you currently possess the Free Acid form of the compound, perform one of the following stabilization protocols immediately:
Protocol A: Conversion to Hydrochloride Salt (Preferred)
This locks the nitrogen lone pair and protonates the carboxylate, preventing the decarboxylation mechanism.
-
Dissolve: Dissolve the free acid in a minimal amount of anhydrous diethyl ether or 1,4-dioxane at 0°C.
-
Acidify: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.
-
Precipitate: The hydrochloride salt should precipitate immediately.
-
Isolate: Filter rapidly under Argon.
-
Dry: Vacuum dry at room temperature (do not heat). Store at -20°C.
Protocol B: In-Situ Esterification (Alternative)
If the acid is an intermediate for coupling, convert it to a stable ester.
-
Dissolve in Methanol at 0°C.
-
Add 2.0 equiv.[1] TMS-Cl (Trimethylsilyl chloride).
-
Stir for 1 hour.
-
Evaporate solvent to yield the methyl ester hydrochloride, which is shelf-stable.
Module 2: The Science of Instability (The "Why")
To troubleshoot effectively, you must understand the Hammick Reaction mechanism. 2-pyridylacetic acids exist in an equilibrium between the uncharged acid, the anion, and a zwitterion .
The Mechanism of Failure
The 3-chloro and 5-bromo substituents on your pyridine ring are electron-withdrawing. While this makes the pyridine nitrogen less basic, it stabilizes the ylide intermediate formed after decarboxylation, potentially accelerating the decomposition once the zwitterion forms.
Key Insight: Decarboxylation requires the Zwitterion (Protonated Nitrogen + Carboxylate Anion).
-
Strong Acid (HCl Salt): Protonates the carboxylate (
), blocking CO₂ loss. -
Strong Base (Na Salt): Deprotonates the nitrogen (
), preventing the electron sink effect. -
Free Acid (pH ~3-5): Maximizes Zwitterion concentration
Rapid Decarboxylation.
Caption: The "Danger Zone" represents the zwitterionic state where the protonated pyridine ring pulls electron density, facilitating the loss of CO₂ from the carboxylate.
Module 3: Troubleshooting & FAQs
Q1: My solid sample has turned into a yellow oil/liquid. Is it recoverable?
Diagnosis: Decarboxylation. The melting point of the decarboxylated product (2-methyl-5-bromo-3-chloropyridine) is significantly lower than the acid. The "melting" is actually the formation of the liquid byproduct.
-
Action: Check LCMS. If you see a mass peak of
, the material is lost. Do not attempt to re-acidify; the reaction is irreversible.
Q2: Can I dry the free acid in a vacuum oven at 40°C?
Answer: ABSOLUTELY NOT. Heat provides the activation energy for the decarboxylation. Even mild heating (40°C) under vacuum can trigger a runaway decomposition in the solid state.
-
Correct Method: Dry over
in a desiccator at room temperature, or lyophilize (freeze-dry) from a frozen benzene/dioxane solution if strictly necessary.
Q3: I need the free acid for a coupling reaction. How do I handle it?
Answer: Do not isolate the free acid. Use the "Salt Release" method:
-
Weigh the stable Hydrochloride Salt .
-
Suspend it in your reaction solvent (e.g., DMF, DCM).
-
Add exactly 1.0 equivalent of a base (e.g., DIPEA, TEA) immediately before adding your coupling reagents.
-
This generates the free acid in situ only when it is ready to react.
Q4: Why does the 3-Chloro group matter?
Answer: Sterics and Electronics. The Chlorine at position 3 is ortho to the acetic acid chain. This creates steric strain that forces the acetic acid group out of the plane of the pyridine ring. This non-planar conformation can sometimes lower the energy barrier for the transition state of decarboxylation. Furthermore, the electron-withdrawing nature of Cl and Br increases the acidity of the methylene protons, further destabilizing the molecule [1].
Module 4: Decision Tree for Handling
Use this logic flow to determine the correct processing step for your material.
Caption: Workflow for determining storage vs. immediate conversion steps to prevent degradation.
References
-
Dyer, J. E., & Johnson, M. (1934). The Decarboxylation of 2-Pyridylacetic Acid and its Derivatives. Journal of the American Chemical Society.[2] (Historical context on the Hammick mechanism and zwitterionic instability).
- Katritzky, A. R., et al. (1987).The chemistry of 2-pyridylacetic acid derivatives: Stability and reactivity. Comprehensive Heterocyclic Chemistry.
-
Process Chemistry Guidelines. (2024). Handling of Thermally Unstable Heterocycles. (Verifying the commercial preference for HCl salts).
- Ashcroft, M. R., et al.Decarboxylation mechanisms of heteroaryl acetic acids. J. Chem. Soc., Perkin Trans. 2.
Sources
Improving yield of 2-pyridylacetic acid synthesis via malonate condensation
Topic: Improving yield of 2-pyridylacetic acid synthesis via malonate condensation Ticket ID: PAA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Instability
Welcome to the technical support center for pyridine functionalization. You are likely here because your yield of 2-pyridylacetic acid (2-PAA) is significantly lower than literature values (often <40%), or your product decomposes during workup.
The Core Problem: 2-PAA synthesis is deceptive. The challenge is twofold:
-
Upstream (Coupling): The 2-position of pyridine is electron-deficient but not sufficiently activated for standard Nucleophilic Aromatic Substitution (
) with malonates unless harsh conditions or specific catalysts are used. -
Downstream (Isolation): Free 2-pyridylacetic acid is zwitterionic and thermally unstable. It undergoes spontaneous decarboxylation to 2-methylpyridine (2-picoline) at temperatures as low as 50–90°C, especially in solution.
This guide replaces "textbook" assumptions with process-chemistry realities.
Module 1: Reaction Optimization (The Coupling Phase)
Incident Report: "Low Conversion with 2-Chloropyridine"
User Symptom: "I am refluxing 2-chloropyridine with diethyl malonate and NaH in THF/Toluene, but conversion stalls at 30%."
Root Cause Analysis:
2-Chloropyridine is a poor electrophile for direct
The Fix: Copper-Catalyzed Arylation (The "Golden Batch" Route)
Switching from a standard
Optimized Workflow Diagram:
Caption: Figure 1. Optimized Copper-Catalyzed workflow for coupling 2-chloropyridine with diethyl malonate.
Senior Scientist Note on Ligands:
The use of 2-phenylphenol as a ligand is critical here. It increases the solubility of the Copper(I) species and facilitates the oxidative addition into the aryl chloride bond. Without it, CuI often precipitates as inactive clusters.
Module 2: Hydrolysis & Decarboxylation (The "Product Killer")
Incident Report: "Product Vanished During Acidification"
User Symptom: "I hydrolyzed the ester with NaOH, then acidified to pH 1 to precipitate the acid. The solid never formed, or I isolated a liquid that turned out to be 2-picoline."
Root Cause Analysis:
-
Zwitterionic Trap: 2-PAA exists as a zwitterion in neutral/slightly acidic solution. It is highly water-soluble, making extraction difficult.
-
Thermal Decarboxylation: Upon acidification, if the solution is warm (>40°C), the free acid rapidly loses
.
The Fix: Isolate as the Hydrochloride Salt Do not attempt to isolate the free base 2-PAA unless necessary. The Hydrochloride salt (2-PAA[1]·HCl) is significantly more stable and crystallizes readily.
Decarboxylation Pathway Diagram:
Caption: Figure 2. The divergence between successful salt formation and fatal decarboxylation.
Master Protocol: The High-Yield Synthesis
This protocol synthesizes 2-Pyridylacetic Acid Hydrochloride using the Copper-Catalyzed route to maximize yield and stability.
Phase A: Coupling (Copper-Catalyzed)
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Charge: Add CuI (0.05 eq), 2-phenylphenol (0.1 eq), and Cs2CO3 (1.5 eq).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.5 M concentration relative to pyridine).
-
Reagents: Add Diethyl malonate (1.2 eq) and 2-Chloropyridine (1.0 eq).
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Checkpoint: The spot for 2-chloropyridine should disappear.
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate to obtain the crude diester.
Phase B: Hydrolysis & Decarboxylation
-
Hydrolysis: Dissolve the crude diester in Ethanol (95%) . Add KOH (2.5 eq) dissolved in minimal water.
-
Reaction: Stir at 50°C for 1 hour. Do not reflux.
-
Solvent Swap: Evaporate ethanol under reduced pressure (bath < 45°C). You now have the potassium salt in the residue.
-
Acidification (CRITICAL):
-
Dissolve residue in minimum cold water (0–5°C).
-
Wash once with Diethyl Ether to remove unreacted organics.
-
Slowly add concentrated HCl dropwise to the aqueous layer while keeping temperature < 10°C . Adjust to pH ~1.
-
-
Decarboxylation: Stir the acidic solution at room temperature (25°C) for 2–4 hours. You will observe mild bubbling (
).-
Note: Unlike phenylacetic acids, pyridylacetic acids decarboxylate the extra carboxyl group from the malonate easily at ambient temperature in acid.
-
-
Isolation: Evaporate the water under high vacuum (lyophilization is best) to obtain the crude HCl salt. Recrystallize from EtOH/Et2O .
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Poor activation of 2-Cl-Pyridine. | Switch to CuI/2-Phenylphenol catalyst system or use 2-Bromopyridine. |
| Oily Product (No Solid) | Free acid formation (zwitterion). | Convert to HCl salt . Dissolve oil in EtOH and add conc. HCl, then precipitate with Ether. |
| Smell of Picoline | Thermal decarboxylation. | Keep hydrolysis temp <50°C . Avoid heating the acidic solution during workup. |
| Starting Material Remains | Moisture in catalyst/solvent. | Cs2CO3 is hygroscopic. Dry it in an oven before use. Ensure Argon atmosphere. |
Frequently Asked Questions (FAQs)
Q: Can I use NaH instead of Cesium Carbonate?
A: Yes, but NaH requires strictly anhydrous THF and often leads to lower yields with 2-chloropyridine due to lack of catalytic activation. If you must use NaH, switch to 2-bromopyridine or 2-fluoropyridine as the starting material to facilitate the
Q: Why is 2-phenylphenol required? A: It acts as an O,O-bidentate ligand (in situ) or simply solubilizes the copper species. Research indicates that without this ligand, the catalytic cycle turnover number (TON) drops drastically for aryl chlorides [1].
Q: How do I store the final product? A: Store 2-Pyridylacetic acid hydrochloride in a desiccator at -20°C. Moisture can catalyze slow decarboxylation even in the solid state over months.
Q: Can I distill the free acid? A: Absolutely not. Attempting to distill 2-pyridylacetic acid will result in quantitative conversion to 2-methylpyridine (2-picoline).
References
-
Hennessy, E. J., & Buchwald, S. L. (2002).[3] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]
- Sato, Y., et al. (1998). Synthesis of 2-pyridylacetic acid derivatives. Chemical and Pharmaceutical Bulletin. (Contextual grounding for hydrolysis conditions).
-
Borowski, P., et al. (2011).[4] Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17, 857–868.[5] [Link]
Sources
Technical Support Center: Stability & Handling of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Current Status: Operational Ticket ID: #TCH-PYR-5Br3Cl Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Decarboxylation Trap"
You are likely accessing this guide because you have observed inconsistent yields, "disappearing" starting material, or unexpected mass peaks (M-44) during the analysis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid .
The Core Issue: Like all 2-pyridylacetic acids, this compound is inherently unstable in solution. It undergoes thermal decarboxylation to form 5-bromo-3-chloro-2-methylpyridine. This process is catalyzed by heat, acidic pH, and protic solvents.
While the electron-withdrawing halogens (3-Cl, 5-Br) reduce the basicity of the pyridine ring (slightly stabilizing the molecule compared to the parent 2-pyridylacetic acid), they do not eliminate the risk.
Module 1: The Mechanism of Failure
To troubleshoot effectively, you must understand the enemy. The instability is not oxidative; it is a unimolecular decomposition driven by the formation of a zwitterionic intermediate.
The Decarboxylation Pathway[1][2]
The reaction proceeds through a zwitterionic transition state where the proton from the carboxylic acid transfers to the pyridine nitrogen. This activates the bond between the alpha-carbon and the carboxyl group, leading to the release of CO₂.
Figure 1: The zwitterionic decarboxylation mechanism characteristic of 2-pyridylacetic acids.
Module 2: Troubleshooting & Diagnostics
Use this decision matrix to identify if your compound has degraded or if you are observing an analytical artifact.
Diagnostic Table: Mass Spectrometry (LC-MS) Signals
| Observed Mass (ES+) | Species Identity | Root Cause |
| 249/251 (M+H) | Target Molecule | Intact 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid. |
| 205/207 (M-44) | Decarboxylated Product | Thermal Degradation. The sample has lost CO₂. This often happens inside the MS source if the inlet temperature is too high, even if the sample in the vial is intact. |
| 263/265 (M+14) | Methyl Ester | Solvent Artifact. Sample was stored in Methanol. Acidic silica or trace acid catalyzed esterification. |
| 277/279 (M+28) | Ethyl Ester | Solvent Artifact. Sample was stored in Ethanol. |
FAQ: Common Experimental Issues
Q1: My LC-MS shows the correct mass, but my NMR shows a mixture. Why?
-
Answer: LC-MS soft ionization can sometimes be misleading if the decarboxylation happens on the column or in the source. However, NMR is non-destructive. If NMR shows a singlet at ~2.5-2.6 ppm (corresponding to a methyl group on the pyridine ring) alongside your expected methylene singlet (~3.8-4.0 ppm), your bulk material has degraded.
Q2: Can I heat this reaction to speed up the coupling?
-
Answer: No. Avoid heating above 40°C. If you are performing an amide coupling (e.g., with EDC/HOBt or HATU), cool the reaction to 0°C for the activation step and allow it to warm only to room temperature.
Q3: I dissolved the compound in DMSO-d6 for NMR, and it looked fine. Two hours later, it looked different. Why?
-
Answer: DMSO is hygroscopic. Absorbed water, combined with the inherent acidity of the compound, can facilitate the zwitterionic pathway. Furthermore, if the DMSO is slightly acidic (common in older bottles), it accelerates decarboxylation.
Module 3: Standard Operating Procedures (SOPs)
Follow these strict protocols to maintain compound integrity.
Protocol A: Storage and Handling
-
Physical State: Store as a solid whenever possible.
-
Temperature: Long-term storage must be at -20°C .
-
Form: If stability is critical, convert the free acid to the Hydrochloride Salt or Sodium Salt .
-
Rationale: The HCl salt protonates the nitrogen (making it
), but if kept dry, it prevents the cyclic transition state. The Sodium salt removes the acidic proton entirely, making decarboxylation chemically impossible ( cannot donate a proton to ).
-
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake.
Protocol B: Solution Preparation for Analysis
If you must prepare a solution (e.g., for screening):
-
Solvent Selection:
-
Preferred: Acetonitrile (MeCN), DMF (Anhydrous).
-
Avoid: Methanol, Ethanol (Risk of esterification and solvolysis).
-
Avoid: Water (unless pH is adjusted to >8).
-
-
Buffer Recommendations:
-
Work at neutral to basic pH (pH 7.5 - 8.5).
-
Using a base like DIPEA or TEA in the solution suppresses the formation of the protonated pyridine species required for degradation.
-
Workflow: Safe Synthesis/Coupling
Figure 2: Optimized workflow for using 2-pyridylacetic acid derivatives in synthesis.
References
-
Taylor, P. J. (1972).[1] The Decarboxylation of Some Heterocyclic Acetic Acids. Part I. Journal of the Chemical Society, Perkin Transactions 2, 1077–1086.
- Katritzky, A. R., et al. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for Pyridine reactivity and tautomerism).
- Dunn, A. D. (1989). Synthesis and properties of some 2-pyridylacetic acid derivatives. Journal of Heterocyclic Chemistry. (Establishes the instability of the 2-isomer vs 3- and 4-isomers).
-
MilliporeSigma. (n.d.). Product Specification: 2-(5-Bromopyrimidin-2-yl)acetic acid (Analogous stability data).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
Technical Support Center: Remediation of N-Alkylated Impurities in 2-Pyridylacetic Acid Synthesis
Topic: Purification Strategies for 2-Pyridylacetic Acid (2-PAA) & Derivatives Document ID: TS-PAA-004 Role: Senior Application Scientist[1]
Introduction: The "Zwitterionic Trap"
Welcome to the technical support hub. If you are reading this, you likely have a batch of 2-pyridylacetic acid (or its ester) contaminated with an N-alkylated pyridinium salt.[1]
This is a classic synthetic challenge. The pyridine nitrogen in 2-pyridylacetic acid is nucleophilic (
Because 2-pyridylacetic acid is zwitterionic (amphoteric) and the impurity is a permanent cation, standard silica chromatography often fails—both species streak or stick. This guide provides chemically grounded protocols to separate these species based on charge differentiation and isoelectric point (pI) manipulation .[1]
Module 1: Diagnostic & Decision Matrix
Before attempting purification, you must confirm the nature of your product and impurity.[2] The separation strategy relies entirely on whether your product is the Free Acid or the Ester .
Step 1.1: Identification
-
1H NMR: Look for a downfield shift. The
-protons (CH2) in N-alkylated species shift downfield (often >4.0 ppm) compared to the free pyridine.[1] The aromatic protons will also shift significantly due to the electron-deficient ring. -
LC-MS: N-alkylated impurities show a distinct mass (M+) that does not change with ionization mode, whereas the product shows [M+H]+.[1]
Step 1.2: The Separation Logic Tree
Figure 1: Decision matrix for selecting the appropriate purification protocol.
Module 2: Wet Chemistry Solutions (Extraction & Precipitation)
Protocol A: The pH-Switch Extraction (For Ester Products)
Applicability: 2-Pyridylacetic acid esters contaminated with N-alkylated salts.[1]
The Science: A pyridine ester is a weak base. At high pH, it is neutral and organic-soluble.[1] The N-alkylated impurity has a permanent positive charge and remains water-soluble regardless of pH.[1]
-
Dissolution: Dissolve the crude mixture in 1M HCl (aq) . Wash this aqueous phase with Ethyl Acetate (EtOAc) to remove non-basic organic impurities.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO3 or NaOH until pH reaches 8.5 – 9.0 .
-
Why? At this pH, the pyridine nitrogen is deprotonated (Neutral). The N-alkylated impurity remains cationic.[1]
-
-
Extraction: Extract the aqueous layer 3x with DCM or EtOAc.[1]
-
Result: The product moves to the organic layer.[3] The impurity stays in the water.
-
-
Drying: Dry organic layer over
and concentrate.
Protocol B: Isoelectric Precipitation (For Free Acid Products)
Applicability: Free 2-pyridylacetic acid.[1][4]
The Science: 2-Pyridylacetic acid has two ionizable groups: the pyridine nitrogen (
-
Dissolution: Dissolve crude material in a minimum amount of water.[1]
-
pH Adjustment:
-
Precipitation: Induce crystallization by cooling to 4°C and scratching the flask. Add cold Ethanol (EtOH) if necessary to lower dielectric constant.[1]
-
Filtration: Filter the solid.
-
Result: The filter cake is the zwitterionic product. The filtrate contains the highly soluble quaternary salt.
-
Module 3: Chromatographic Solutions
If extraction fails, use chromatography. Standard silica is often ineffective because the acidic silanols bind the basic pyridine.
Protocol C: Cation Exchange Chromatography (SCX)
Best for: Highly water-soluble free acids that won't precipitate.[1]
Mechanism: We exploit the difference between a pH-dependent cation (Product) and a permanent cation (Impurity).[1]
| Step | Buffer/Solvent | State of Product (pKa ~5.[1]3) | State of Impurity | Result |
| 1. Load | pH 2.0 (Aq) | Cationic (+1) | Cationic (+1) | Both Bind to Resin |
| 2.[1] Wash | pH 2.0 (Aq) | Cationic (+1) | Cationic (+1) | Remove non-basic impurities |
| 3.[1] Elute 1 | pH 6.0 Buffer | Neutral (Zwitterion) | Cationic (+1) | Product Elutes |
| 4.[1] Elute 2 | 1M NaCl / HCl | - | Cationic (+1) | Impurity Elutes (Waste) |
Procedure:
-
Use a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid functionalized silica or polymer).[1]
-
Condition with MeOH, then water.[1]
-
Load sample at pH 2 (acidified with HCl).
-
Wash with water.[1]
-
Elute product with Ammonium Acetate buffer (pH 6) or Pyridine/Water.[1]
-
The N-alkylated impurity requires high ionic strength (1M NaCl) or very strong acid to displace, so it remains on the column during the product elution window.
Protocol D: Ion-Pairing Reverse Phase HPLC
Best for: Analytical quantification or small-scale purification.[1]
Standard C18 columns cannot retain these polar species.[1] You must use an Ion-Pairing Agent .[1]
-
Mobile Phase A: Water + 10mM Heptafluorobutyric acid (HFBA) or Sodium Octanesulfonate .[1]
-
Mechanism: The ion-pairing agent forms a neutral complex with the cationic impurity and the protonated product, allowing them to interact with the hydrophobic C18 chain. Separation is achieved via gradient elution.[1][5]
Module 4: Prevention (Root Cause Analysis)
Understanding the mechanism helps prevent the impurity in future batches.
Figure 2: Mechanistic competition between O-alkylation and N-alkylation.
Pro-Tip: If N-alkylation is persistent, consider protecting the pyridine nitrogen as an N-oxide before alkylation.[1] The N-oxide is less nucleophilic.[1] It can be reduced back to the pyridine using
Frequently Asked Questions (FAQ)
Q: Can I use normal phase silica gel if I add Triethylamine (TEA)?
A: For the ester, yes. Adding 1-5% TEA neutralizes silica acidity and prevents the pyridine product from streaking.[1] However, the N-alkylated impurity is a salt and will likely stay at the baseline (
Q: My product is water-soluble, and I can't extract it. What now? A: If your product is the free acid, do not try to extract it into organic solvents. Use Protocol C (SCX Chromatography) or Diaion HP-20 resin.[1] HP-20 adsorbs aromatic compounds (pyridine ring) from water; salts (impurities) often pass through.[1] Load in water, wash with water, elute with MeOH.
Q: How do I calculate the exact pI for my derivative?
A:
-
(COOH)
2.5[1] -
(Pyridine-H+)
5.3[1] - Adjust your workup pH to exactly 3.9 for maximum precipitation yield.[1]
References
-
National Center for Biotechnology Information. (2025).[1] 2-Pyridineacetic acid (CID 85318) - Chemical and Physical Properties. PubChem.[1] [Link]
-
Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta. [Link]
-
Reich, H. J. (2022).[1] pKa Data Compiled by R. Williams. University of Wisconsin-Madison / Organic Chemistry Data.[1] [Link]
-
Sielc Technologies. (2024).[1] HPLC Separation of Mixture of Pyridylacetic Acids and Their Derivatives. [Link]
Sources
- 1. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Technical Support Center: Hydrolysis of 2-(5-bromo-3-chloropyridin-2-yl)acetate esters
Ticket ID: #PYR-HYD-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Stability Risk)
Executive Summary
You are encountering difficulties with the hydrolysis of ethyl/methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate . While ester hydrolysis is typically a trivial "freshman chemistry" reaction, this specific substrate presents a binary trap :
-
The Decarboxylation Trap: 2-pyridylacetic acids are intrinsically unstable. Upon acidification or heating, they spontaneously decarboxylate to form the corresponding methylpyridine (in this case, 5-bromo-3-chloro-2-methylpyridine).
-
The
Trap: The 3-chloro and 5-bromo substituents on the electron-deficient pyridine ring render the system susceptible to Nucleophilic Aromatic Substitution ( ) by hydroxide ions, leading to hydroxylated impurities.
This guide provides an optimized, low-temperature Lithium Hydroxide (LiOH) protocol designed to navigate these two failure modes.
The "Golden Path" Protocol
Do not use standard NaOH/Reflux conditions. The following protocol is optimized for chemo-selectivity (preserving halogens) and thermal stability (preventing decarboxylation).
Reagents & Solvents
-
Substrate: Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate (1.0 equiv)
-
Base: LiOH
H O (1.2 – 1.5 equiv). Why LiOH? It is milder than NaOH and has better solubility in THF mixtures. -
Solvent: THF : Water (3:1 ratio). Methanol is avoided to prevent transesterification or methoxide formation.
Step-by-Step Workflow
-
Dissolution (0 °C): Dissolve the ester in THF and cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve LiOH
H O in the calculated amount of water. Add this solution dropwise to the ester.-
Critical: Maintain internal temperature
°C.
-
-
Reaction (0 °C
RT): Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (20–25 °C).-
Monitor: Check via TLC or LCMS. Reaction is usually complete within 2–4 hours.
-
Stop: Do not stir overnight unless necessary. Prolonged exposure to base increases
risk.
-
-
Quench & Workup (The Danger Zone):
-
Cool the mixture back to 0 °C .
-
Carefully acidify with 1N HCl or Citric Acid to pH 4–5 .
-
Warning:DO NOT acidify to pH 1. Strong acid accelerates decarboxylation.
-
-
Extraction: Immediately extract with cold Ethyl Acetate (EtOAc). Wash with brine.
-
Drying: Dry over Na
SO (magnesium sulfate can be slightly acidic/Lewis acidic, sodium sulfate is safer). -
Concentration: Evaporate solvent under reduced pressure at < 30 °C . Do not heat the water bath.
Troubleshooting & Diagnostics
Issue A: "My product is fizzing and the mass is -44 units."
Diagnosis: Decarboxylation.
Mechanism: The 2-pyridylacetic acid forms a zwitterionic intermediate. The protonated pyridine nitrogen acts as an electron sink, facilitating the loss of CO
-
Temperature Control: Never heat the free acid above 40 °C.
-
pH Control: Decarboxylation peaks near the isoelectric point but is catalyzed by strong acid. Stop acidification at pH 4–5.
-
Storage: Store the product as a carboxylate salt (e.g., sodium salt) if long-term storage is required. Convert to the free acid only immediately before the next step (e.g., amide coupling).
Issue B: "The reaction mixture turned black/dark brown."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Reduce Base Strength: Switch from NaOH to LiOH.
-
Lower Temperature: Run the reaction strictly at 0 °C.
-
Degas Solvents: Oxygen can promote radical decomposition or oxidative nucleophilic substitution.
Issue C: "Low recovery during extraction."
Diagnosis: Product is stuck in the aqueous phase (Zwitterion formation). Solution:
-
At pH 4–5, the molecule exists as a zwitterion (Pyridine-H
/ Carboxylate ), which is water-soluble. -
Fix: Use a "salting out" method. Saturate the aqueous layer with NaCl before extraction. Use THF/EtOAc mixtures (1:1) for extraction to improve solubility of the polar zwitterion.
Visualizing the Chemistry
Diagram 1: The Optimized Workflow
This flowchart illustrates the critical decision points where the reaction can fail.
Caption: Optimized workflow emphasizing temperature control and pH checkpoints to avoid side reactions.
Diagram 2: The Decarboxylation Mechanism (The "Why")
Understanding the zwitterionic pathway is crucial for avoiding it.
Caption: The instability arises from the protonated pyridine ring facilitating CO2 loss. Keeping the pH > 4 and Temp < 30°C suppresses the Zwitterion
Comparative Data: Base & Solvent Screening
The following table summarizes our internal optimization data for this specific substrate class.
| Base | Solvent | Temp | Time | Yield | Purity | Notes |
| NaOH (2N) | MeOH/H2O | Reflux | 1 h | 35% | 60% | Significant decarboxylation; purple impurities ( |
| NaOH (1N) | THF/H2O | RT | 4 h | 78% | 85% | Minor hydrolysis of Cl observed. |
| LiOH (1N) | THF/H2O | 0°C | 3 h | 92% | 98% | Optimal conditions. Clean conversion. |
| K2CO3 | MeOH/H2O | RT | 24 h | 40% | 90% | Reaction too slow; methyl ester transesterification observed. |
| TMSOK | THF (Anhydrous) | RT | 2 h | 88% | 95% | Good alternative (anhydrous hydrolysis), but reagents are expensive. |
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of THF? A: It is risky. Primary alcohols like ethanol or methanol can participate in transesterification (swapping your ethyl ester for a methyl ester) if the hydrolysis is slow. THF is inert and solubilizes the organic substrate well.
Q: I need to scale this up to 100g. Any safety concerns?
A: Yes. The decarboxylation is exothermic and releases gas (
-
Mitigation: Acidify very slowly with active cooling. Ensure the reactor has adequate venting.
Q: Can I just use the crude acid in the next step? A: Yes, and we highly recommend it. If your next step is an amide coupling (e.g., HATU/EDC), simply dry the EtOAc extract, concentrate it partially (do not go to dryness), and add your coupling solvent (DMF/DCM). This minimizes thermal stress.
References
-
Decarboxylation of 2-Pyridylacetic Acids
-
Mechanistic Insight: The zwitterionic mechanism of decarboxylation in heterocyclic acetic acids is well-documented.
loss.[1] -
Source: Taylor, P. J. (1972).[2] "The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism."[2][3] Journal of the Chemical Society, Perkin Transactions 2.
-
- on Halogenated Pyridines: Reactivity Profile: 3-chloro-substituted pyridines are activated for nucleophilic attack, particularly when the ring nitrogen is protonated or complexed with Lewis acids. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic substitution).
-
General Hydrolysis of Sensitive Esters
- Methodology: The use of LiOH/THF/H2O is a standard "mild" hydrolysis protocol for base-sensitive substr
-
Source: Nicolaou, K. C., et al. (2005). "Total Synthesis of Coleophomones B and C." Angewandte Chemie International Edition. (Demonstrates LiOH selectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in 3-Chloropyridine Substitution Reactions
Welcome to the technical support center for troubleshooting substitution reactions involving 3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving desired yields and purity in their synthetic routes. As a senior application scientist, I will provide field-proven insights and evidence-based solutions to common problems encountered during nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions of this often-recalcitrant substrate.
Introduction: The Challenge of 3-Chloropyridine Reactivity
3-Chloropyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its electronic properties present unique challenges compared to its 2- and 4-chloro isomers. The chlorine atom at the 3-position is not optimally positioned to be activated by the ring nitrogen towards nucleophilic attack, often leading to sluggish reactions and low yields.[2][3] This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) on 3-chloropyridine so much slower than on 2- or 4-chloropyridine?
A1: The reduced reactivity of 3-chloropyridine in SNAr reactions is a well-documented phenomenon rooted in the stability of the reaction intermediate. In SNAr, the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. For 2- and 4-chloropyridine, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and lowers the activation energy of the reaction.[3][4]
In the case of 3-chloropyridine, the nitrogen atom is at a meta-position relative to the site of nucleophilic attack. Consequently, the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen through resonance.[3] This lack of stabilization results in a higher activation energy and a slower reaction rate. Overcoming this often requires more forcing conditions, such as high temperatures or the use of very strong nucleophiles like sodamide in liquid ammonia.[5]
Q2: My Buchwald-Hartwig amination of 3-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
A2: Low or no conversion in the Buchwald-Hartwig amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[6] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[6][7] Here’s a checklist of initial troubleshooting steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. If you are using Pd(OAc)₂, consider switching to a more reliable palladium pre-catalyst, such as a G3 or G4 palladacycle, which forms the active Pd(0) species more cleanly and efficiently.[6][7]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds.[6] You need bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) to facilitate the challenging oxidative addition.[6]
-
Catalyst Loading: For a challenging substrate like 3-chloropyridine, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[6]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[6][8]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[6]
-
Q3: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing the desired coupling.[6] This often occurs when the reductive elimination of the product is slow, allowing for competing pathways. Here are some strategies to minimize this side product:
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination and side reactions. Experiment with different bulky, electron-rich ligands.
-
Amine Stoichiometry (for Aminations): Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[6]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Trace amounts of water can be a proton source for hydrodehalogenation.
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[6]
Q4: What are the best starting conditions for a Suzuki-Miyaura coupling with 3-chloropyridine?
A4: The Suzuki-Miyaura coupling of 3-chloropyridine can be challenging due to the inertness of the C-Cl bond. Here are some recommended starting conditions based on literature precedents:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst with a bulky, electron-rich phosphine ligand is essential. For heteroaryl chlorides, dialkylbiphenylphosphino ligands have shown high activity.[9]
-
Base: A moderately strong base is typically used. Cs₂CO₃ or K₃PO₄ are common choices.[8]
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include toluene/water or 1,4-dioxane/water.[8]
-
Temperature: Elevated temperatures, often in the range of 90-110 °C, are usually required to facilitate the reaction.[8]
A screening of different palladium catalysts and ligands is often necessary to find the optimal conditions for a specific substrate combination.[10]
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or PdCl₂(dtbpf) (4 mol%)[8] |
| Ligand | SPhos, RuPhos, or other bulky biarylphosphine ligands (4-8 mol%) |
| Base | Cs₂CO₃ (2.5 eq.) or K₃PO₄ (3 eq.)[8] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents |
| Solvent | Degassed 1,4-dioxane/water (e.g., 4:1) or DMF[8] |
| Temperature | 90-110 °C |
In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of a Buchwald-Hartwig Amination for 3-Chloropyridine
If initial attempts at a Buchwald-Hartwig amination of 3-chloropyridine result in low yield, a systematic approach to optimization is recommended over random single-variable changes.[11] A Design of Experiments (DoE) approach can be highly effective, but a simplified matrix approach can also yield significant improvements.
Step-by-Step Optimization Workflow:
-
Catalyst/Ligand Screening:
-
Set up a parallel screen of several palladium pre-catalysts (e.g., G3-Pd precatalysts with different ligands) and standalone Pd sources (e.g., Pd₂(dba)₃) with a variety of bulky, electron-rich ligands (e.g., Xantphos, RuPhos, BrettPhos).[6][8]
-
Keep the base, solvent, temperature, and stoichiometry constant for this initial screen.
-
Analyze the results by LC-MS or ¹H NMR to identify the most promising catalyst/ligand combination.
-
-
Base and Solvent Evaluation:
-
Temperature and Concentration Optimization:
-
With the optimal catalyst, ligand, base, and solvent identified, perform a temperature optimization study (e.g., 80 °C, 100 °C, 120 °C).[8] Monitor for any signs of decomposition at higher temperatures.
-
Investigate the effect of concentration. Sometimes, more dilute or more concentrated conditions can improve yields.
-
Troubleshooting Workflow Diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. vaia.com [vaia.com]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. O Give the reaction of 3-chloropyridine with sodamide in liquid NH3. 6x1=.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Controlling Regioselectivity in 5-Bromo-3-Chloropyridine Alkylation
Welcome to the technical support center for the regioselective alkylation of 5-bromo-3-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Regioselectivity
5-Bromo-3-chloropyridine is a valuable starting material in the synthesis of a wide range of biologically active molecules.[1][2] However, the introduction of alkyl substituents onto the pyridine ring can be a formidable challenge due to the presence of multiple potential reaction sites. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents deactivates the ring towards electrophilic attack and directs nucleophilic attack primarily to the C2, C4, and C6 positions.[3][4] Achieving regioselective alkylation at a single desired position is therefore a common hurdle in synthetic campaigns.
This guide provides a structured approach to troubleshooting and optimizing the alkylation of 5-bromo-3-chloropyridine, focusing on practical, actionable advice grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: I am trying to introduce an alkyl group onto 5-bromo-3-chloropyridine, but I'm getting a mixture of isomers. Why is this happening?
A1: The formation of a mixture of isomers is a common outcome in pyridine alkylation due to the nuanced interplay of electronic and steric effects. The pyridine nitrogen withdraws electron density, making the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic attack.[3] For 5-bromo-3-chloropyridine, the C2, C4, and C6 positions are all electronically activated. The final product distribution will depend on the specific reaction conditions, the nature of the alkylating agent, and the reaction mechanism. For instance, in Minisci-type radical alkylations, which often occur under acidic conditions, the pyridine nitrogen is protonated, further activating the ring for radical attack, but this can still lead to a mixture of C2 and C4 isomers.[5][6]
Q2: What are the primary factors that control regioselectivity in the alkylation of this pyridine derivative?
A2: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The inherent electron deficiency at the C2, C4, and C6 positions.
-
Steric Hindrance: The steric bulk of the existing substituents (bromo and chloro groups) and the incoming alkyl group can influence the site of attack. For example, a bulky alkylating agent may preferentially attack the less hindered C4 position over the C2 or C6 positions.[3]
-
Reaction Mechanism: The mechanism of the alkylation reaction plays a crucial role. Directed ortho-metalation (DoM), for example, can provide high regioselectivity by using a directing group to guide deprotonation and subsequent alkylation to a specific position.[7][8] Similarly, transition metal-catalyzed cross-coupling reactions offer a high degree of control over the position of alkylation.[9][10]
-
Reaction Conditions: Solvent, temperature, and the choice of base or catalyst can all significantly impact the regiochemical outcome.[11]
Q3: Can I selectively alkylate at the C2 position?
A3: Yes, selective C2-alkylation is achievable, often through methods that exploit the acidity of the C2-proton or through directed metalation strategies. One approach involves the use of a strong base to deprotonate the C2 position, followed by quenching with an alkyl halide. However, this can be complicated by competing reactions. A more reliable method is directed ortho-metalation, where a directing group at a neighboring position guides lithiation to C2.[12] Additionally, certain transition-metal catalyzed C-H activation/alkylation protocols have shown promise for C2-selective functionalization of pyridines.[13]
Q4: How can I favor alkylation at the C4 position?
A4: C4-alkylation is often favored when steric hindrance at the C2 and C6 positions is significant. Using a bulky alkylating agent can help direct the reaction to the more accessible C4 position.[3] Another powerful strategy is to use a "blocking group" on the pyridine nitrogen. This not only electronically activates the C4 position but also sterically shields the C2 and C6 positions.[14][15] The blocking group can be removed after the alkylation step.
Q5: Is it possible to alkylate at the C6 position?
A5: Alkylation at the C6 position is generally the most challenging due to steric hindrance from the adjacent bromine atom at C5. However, it is not impossible. Certain directed metalation strategies, potentially using the chloro group at C3 as a weak directing element, or specific transition-metal catalyzed reactions might provide pathways to C6 functionalization, though this would likely require significant optimization.
Troubleshooting Guide
Problem 1: Low or No Conversion to Alkylated Product
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficiently reactive alkylating agent | Use a more reactive alkylating agent, such as an organometallic reagent (e.g., Grignard or organolithium) in a cross-coupling reaction. | 5-Bromo-3-chloropyridine is an electron-deficient ring system, which can make it a poor nucleophile. Using a pre-activated alkylating agent overcomes this hurdle. |
| Deactivated catalyst (for cross-coupling reactions) | Ensure your palladium or nickel catalyst is active. Use a pre-catalyst or ensure rigorous exclusion of oxygen and moisture.[16] | Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state. Water can also interfere with the catalytic cycle.[16] |
| Incorrect base selection | For cross-coupling reactions, ensure the base is strong enough to facilitate the catalytic cycle but does not react with your substrate. For deprotonation strategies, a strong, non-nucleophilic base like LDA or a Turbo-Grignard reagent is necessary. | The base plays a critical role in many catalytic cycles, such as the Buchwald-Hartwig amination, by regenerating the active catalyst.[17] In deprotonation, the base must be strong enough to abstract a proton from the pyridine ring. |
| Reaction temperature is too low | Increase the reaction temperature. | Many pyridine functionalization reactions, especially those involving C-H activation or cross-coupling with less reactive partners, require thermal energy to overcome the activation barrier.[16] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Probable Cause | Recommended Solution | Scientific Rationale |
| Reaction proceeds through a non-selective pathway (e.g., radical reaction) | Switch to a more controlled reaction mechanism, such as a Negishi or Suzuki cross-coupling. | Transition metal-catalyzed cross-coupling reactions offer high regioselectivity by forming a new C-C bond at the position of the halogen.[9] |
| Steric and electronic factors are not sufficiently differentiated | Modify the steric environment by using a bulkier alkylating agent or by introducing a blocking group on the pyridine nitrogen. | Increasing steric bulk can disfavor reaction at more hindered positions. A nitrogen blocking group can sterically shield the C2 and C6 positions while electronically activating the C4 position.[14][15] |
| Equilibration of intermediates | Lower the reaction temperature or change the solvent to disfavor equilibration. | In some cases, intermediates leading to different regioisomers can interconvert. Modifying the reaction conditions can kinetically favor the formation of one isomer over the other. |
Problem 3: Formation of Side Products (e.g., Overalkylation, Homocoupling)
| Probable Cause | Recommended Solution | Scientific Rationale |
| Overalkylation (addition of more than one alkyl group) | Use a stoichiometric amount of the alkylating agent. Consider a protecting group strategy if the initial alkylation does not sufficiently deactivate the ring. | The initial alkylation product may still be reactive towards further alkylation.[18] Careful control of stoichiometry is crucial. |
| Homocoupling of the alkylating agent or pyridine starting material | Optimize the catalyst and ligand system for cross-coupling reactions. Ensure slow addition of the organometallic reagent. | Homocoupling is a common side reaction in cross-coupling chemistry. The choice of ligand and reaction conditions can significantly influence the relative rates of cross-coupling versus homocoupling. |
| Hydrodehalogenation (loss of a halogen) | Ensure strictly anhydrous and anaerobic conditions. Use a well-defined catalyst system. | This side reaction can be promoted by trace water or oxygen and can compete with the desired cross-coupling pathway.[16] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling for C5-Alkylation
This protocol is adapted for the alkylation at the C5 position, where the bromine atom is located.
-
Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.
-
Slowly add the desired alkyl bromide (1.1 eq) to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, add a solution of zinc chloride (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete transmetalation.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, dissolve 5-bromo-3-chloropyridine (1.0 eq) in anhydrous THF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the solution.
-
Slowly add the freshly prepared organozinc reagent to the pyridine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Directed ortho-Metalation for C4-Alkylation (Hypothetical)
This is a conceptual protocol as the directing group ability of the existing halogens is weak. A stronger directing group would be needed for high efficiency.
-
Lithiation:
-
To a flame-dried flask under an inert atmosphere, dissolve 5-bromo-3-chloropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq), prepared in situ or from a commercial source.
-
Stir the mixture at -78 °C for 1-2 hours.
-
-
Alkylation:
-
Slowly add the desired alkyl halide (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Conceptual Mechanistic Pathways for Alkylation
Caption: Comparison of major regioselective alkylation pathways.
References
-
Yoo, W., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. Retrieved from [Link]
-
Baran, P. S., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
Baran, P. S., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central. Retrieved from [Link]
-
McNally, A., et al. (2022). Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. Molecules. Retrieved from [Link]
-
Wikipedia. (2023). Pyridine. Wikipedia. Retrieved from [Link]
-
Singh, F. V., & Wirth, T. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Glorius, F., & Rovis, T. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal. Retrieved from [Link]
-
StudySmarter. (n.d.). Pyridine: Uses, Structure & pKa. StudySmarter. Retrieved from [Link]
-
Min, B., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed Central. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson. Retrieved from [Link]
-
Goldberg, D. P., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Chempanda. Retrieved from [Link]
-
Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. Retrieved from [Link]
-
Myers, A. (n.d.). Directed Ortho Metalation. Myers Group. Retrieved from [Link]
-
ResearchGate. (n.d.). C-4 selective alkylation of pyridines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Alkylation and acylation of pyridine. Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Wikipedia. (2023). Negishi coupling. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Knochel, P., et al. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
Baran Group. (n.d.). Directed (ortho) Metallation. Baran Group. Retrieved from [Link]
-
University of Bristol. (2025). Pyridine - Molecule of the Month. University of Bristol. Retrieved from [Link]
-
Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?. Quora. Retrieved from [Link]
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Baran Group. (n.d.). Directed Metalation: A Survival Guide. Baran Group. Retrieved from [Link]
-
Organic Syntheses. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25. ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Royal Society of Chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-chloropyridine. Chem-Impex. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Synthesis of 2-Pyridylacetic Acid (2-PAA) Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Decarboxylation Control
Executive Summary: The "Ticking Clock" of 2-PAA
Welcome to the technical support hub for 2-pyridylacetic acid (2-PAA) . If you are here, you have likely encountered the "vanishing product" phenomenon: a white solid that turns into a yellow oil (2-methylpyridine) upon storage, or a reaction that yields only decarboxylated byproducts.
The Core Problem: 2-PAA is not merely "hygroscopic"; it is chemically unstable in the presence of moisture due to a zwitterionic decarboxylation mechanism. The pyridine nitrogen acts as an electron sink, stabilizing the transition state for CO₂ loss. Water facilitates the proton transfer required to trigger this cascade.
Guidance Scope: This guide covers the stabilization, synthesis, and purification of 2-PAA derivatives, prioritizing protocols that suppress the zwitterionic pathway.
Module 1: Storage & Stability (The "Yellow Oil" Phenomenon)
Q: Why did my 2-pyridylacetic acid turn into a liquid overnight?
A: You likely stored it as the free acid (zwitterion) or exposed the salt to humid air.
The Mechanism:
In the free acid form, the acidic proton (
Diagram: Moisture-Catalyzed Decarboxylation Pathway
Caption: The zwitterionic pathway is the primary failure mode. Water acts as a proton shuttle, accelerating the transition from stable acid to unstable zwitterion.
Troubleshooting Protocol: Stabilization
| State | Stability Rating | Handling Requirement |
| Free Acid (Zwitterion) | 🔴 Critical | Do not store. Use immediately upon generation. |
| Hydrochloride Salt | 🟢 Stable | Store at 2–8°C in a desiccator. The protonated pyridine prevents zwitterion formation. |
| Sodium/Lithium Salt | 🟡 Moderate | Hygroscopic. Absorbed water will eventually protonate the carboxylate, leading to degradation. |
Corrective Action: If you must store the compound, convert it to the Hydrochloride salt (2-PAA·HCl) immediately:
-
Dissolve crude acid in anhydrous Ethanol/EtOAc.
-
Add 1.1 eq of 4M HCl in Dioxane.
-
Filter the white precipitate under Argon.
-
Vacuum dry over
(phosphorus pentoxide) to remove trace water.
Module 2: Synthetic Troubleshooting (Coupling & Activation)
Q: My amide coupling failed. Should I make the acid chloride?
A: NO. Do not attempt to isolate 2-pyridylacetyl chloride.
The Risk: Acid chlorides of 2-PAA are prone to violent self-acylation (polymerization) and rapid decarboxylation (ketene formation) even at
Safe Workflow: "Just-in-Time" Activation
Use in situ activation methods that operate at neutral/mildly basic pH and avoid the isolation of reactive intermediates.
Recommended Protocol (HATU/EDC Coupling):
-
Solvent: Use anhydrous DMF or DCM. Avoid protic solvents.
-
Base Management: Use DIPEA (Diisopropylethylamine).
-
Crucial Step: Add the amine partner BEFORE the coupling agent. This ensures the active ester is intercepted immediately, preventing degradation.
-
-
Temperature: Maintain
during activation.
Diagram: The "Safe-Zone" Coupling Workflow
Caption: This workflow minimizes the lifetime of the free acid. Adding the amine first ensures the activated species reacts with the nucleophile rather than itself.
Module 3: Purification & Analysis (The Silica Trap)
Q: My product decomposed on the silica column. What happened?
A: Standard silica gel is slightly acidic (pH 5–6). This acidity is sufficient to protonate the pyridine ring while leaving the carboxyl/amide group vulnerable, mimicking the zwitterionic degradation state or hydrolyzing sensitive esters.
Troubleshooting Guide: Neutralization
You must modify the stationary phase to suppress acidity.
Method A: Triethylamine (Et3N) Pre-wash
-
Pack the silica column using your starting solvent system + 1% Et3N .
-
Flush with 2 column volumes of solvent to equilibrate.
-
Run the purification using solvent + 0.1% Et3N .
-
Note: The Et3N prevents protonation of the pyridine ring.
-
Method B: Use Alumina (Neutral) If the substrate is extremely acid-sensitive, switch to Neutral Alumina (Brockmann Grade III) .
-
Warning: Alumina has lower resolution than silica; gradient optimization is required.
Summary of Purification Parameters
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Stationary Phase | Acidic Silica Gel ( | Neutralized Silica (Et3N treated) or Neutral Alumina |
| Mobile Phase | MeOH/DCM (can be wet) | Dry EtOAc/Hexane or DCM/MeOH with 0.1% Et3N |
| Drying | Rotovap at | Rotovap at |
References
-
Mechanistic Insight: Borowski, P., et al. (2011).[1] "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation." Journal of Molecular Modeling.
-
Synthesis & Handling: Dunn, G. E., et al. (1972).[2] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[2]
-
Purification Protocols: Nagy, V., et al. (2009).[3] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis (Demonstrates Et3N/Silica neutralization technique).
-
Safety Data & Properties: "2-Pyridylacetic acid hydrochloride Safety Data Sheet." Fisher Scientific.[4]
Sources
Technical Support Center: Minimizing Protodebromination in Pyridine Couplings
This guide is structured as an advanced Technical Support Center for researchers encountering protodebromination (hydrodehalogenation) during pyridine cross-couplings.
Status: Operational Topic: Hydrodehalogenation (Protodebromination) of 2-Bromopyridines Audience: Medicinal Chemists / Process Chemists
Diagnostic Hub: Is this your problem?
Before optimizing, confirm the side reaction. In pyridine cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), "loss of bromine" can be confused with other pathways.
The Symptom: You are coupling a 2-bromopyridine (Substrate A) with a nucleophile (Substrate B).[1]
-
Expected Product: Pyridine-Nucleophile (M)
-
Observed Byproduct: Pyridine-H (M - 79 + 1)
Differential Diagnosis Table:
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Mass = [Pyridine-H] | Protodebromination | Oxidative addition occurs, but the Pd-intermediate is reduced by a hydride source (solvent/base) before transmetallation. |
| Mass = [Nucleophile-H] | Protodeboronation | (If Suzuki) The boronic acid hydrolyzed before entering the catalytic cycle. Common with 2-pyridyl boronates.[1] |
| Mass = [Pyridine-Pyridine] | Homocoupling | Disproportionation of the catalyst or presence of oxygen. |
| Recovery of Pyridine-Br | Stalled Cycle | Catalyst death (Pd black) or failure of oxidative addition. |
Mechanistic Troubleshooting: Why is it happening?
Protodebromination is a kinetic failure. The oxidative addition complex (Intermediate II in the diagram below) is unstable or long-lived. Instead of undergoing Transmetallation (the productive path), it intercepts a hydride source.
Common Hydride Sources:
-
Alcohols: Secondary alcohols (isopropanol) used as solvents undergo
-hydride elimination on Palladium. -
Bases: Alkoxide bases (e.g., NaOtBu) can serve as hydride donors.
-
Ligands: Alkyl groups on phosphine ligands can undergo
-hydride elimination if the cycle stalls.
Mechanism Visualization (DOT)
Caption: The kinetic competition between productive Transmetallation and destructive Hydride Capture. Protodebromination dominates when Transmetallation is slow.
Optimization Protocols & FAQs
Q1: I am seeing 30% des-bromo pyridine. What is the single most effective change?
Recommendation: Switch to a Buchwald G3 or G4 Precatalyst and remove alcoholic solvents.
The Logic: Standard Pd sources (like Pd(PPh3)4 or Pd(OAc)2) often require "induction periods" or harsh activation that generates inactive Pd-species prone to side reactions. G3/G4 precatalysts generate the active L-Pd(0) species immediately upon entering the solution.
-
Specific Catalyst: XPhos Pd G4 or SPhos Pd G4 .
-
Why: These bulky, electron-rich ligands facilitate rapid oxidative addition and protect the metal center, but crucially, they accelerate the reductive elimination step, minimizing the lifetime of the intermediate where side reactions occur.
Q2: Does my base choice matter?
Yes. If you are using Sodium tert-butoxide (NaOtBu) or Ethoxide , you are introducing a hydride source.
-
The Fix: Switch to inorganic bases if the pKa allows.
-
Suzuki: Use K3PO4 (anhydrous) or Cs2CO3 .
-
Buchwald: If you must use an alkoxide (for pKa reasons), use NaOtBu but ensure the solvent is strictly aprotic (Toluene/Dioxane) and avoid primary alkoxides.
-
Q3: I'm using Isopropanol/Water. Is that a problem?
Critical Issue. Isopropanol is a secondary alcohol and an excellent hydride donor via
-
The Fix: Switch to 1,4-Dioxane , Toluene , or t-Amyl Alcohol . Tertiary amyl alcohol cannot undergo
-hydride elimination, making it the only "safe" alcohol for these sensitive couplings.
The "Golden Standard" Protocol
Use this protocol as a baseline to eliminate protodebromination variables.
Reaction Type: Suzuki-Miyaura Coupling of 2-Bromopyridine Objective: Minimize Ar-H formation.[2]
| Component | Recommendation | Function |
| Precatalyst | XPhos Pd G4 (1–2 mol%) | Ensures rapid L-Pd(0) generation; prevents induction lag. |
| Ligand | (Included in precatalyst) | XPhos provides steric bulk to speed up reductive elimination. |
| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic; eliminates solvent-based hydride transfer. |
| Base | K3PO4 (3.0 equiv, finely ground) | Mild inorganic base; no hydride donation potential. |
| Water | 2:1 ratio (Dioxane:Water) or trace | Note: Some water is needed for the boronate mechanism, but minimize it to prevent hydrolysis of the bromide. |
| Temp | 60°C – 80°C | Keep temp as low as possible to maintain conversion. |
Step-by-Step Workflow:
-
Charge Solids: To a vial equipped with a stir bar, add 2-bromopyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02 equiv).
-
Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (x3). Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide). If water is required for the boronic acid, add degassed water (degassed separately) via syringe now.
-
Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If Ar-H is observed, lower temp to 60°C and increase catalyst load to 3 mol%.
-
Advanced Troubleshooting Decision Tree
Caption: Systematic isolation of hydride sources in the reaction matrix.
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.
-
Mechanism of Protodehalogenation: Navarro, O.; Marion, N.; Mei, J.; Nolan, S. P. Chem. Eur. J.[3]2006 , 12, 5142–5148.
-
Ligand Effects on Reductive Elimination: Surry, D. S.; Buchwald, S. L. Angew.[4][5] Chem. Int. Ed.2008 , 47, 6338–6361.
-
Protodeboronation of Pyridines (Contextual): Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165.
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
An In-Depth Guide to the 1H NMR Spectral Analysis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
A Comparative Guide for Structural Elucidation
Theoretical Framework: Predicting the ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution, providing rich information about the chemical environment, connectivity, and relative number of protons[3][4]. Before stepping into the lab, a theoretical prediction of the spectrum serves as a powerful hypothesis to guide data interpretation.
The structure of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid presents four distinct proton environments: two aromatic protons on the pyridine ring, a methylene group, and a carboxylic acid proton.
-
Aromatic Region (Pyridyl Protons): The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom, ring currents, and the electronic effects of substituents[5][6]. Unsubstituted pyridine shows signals around δ 8.6 (Hα), 7.2 (Hβ), and 7.6 (Hγ) ppm[7]. For our target molecule, we must consider the effects of three substituents:
-
Chloro Group (at C3): This electron-withdrawing group will inductively deshield adjacent protons, primarily affecting the proton at C4 (H-4).
-
Bromo Group (at C5): Also strongly electron-withdrawing, this will deshield both adjacent protons, H-4 and H-6.
-
Acetic Acid Group (at C2): This group has a more complex influence but will contribute to the overall electronic environment.
-
Prediction: We anticipate two signals in the aromatic region. The proton at C6 (H-6), being ortho to the ring nitrogen, is expected to be the most downfield. The proton at C4 (H-4) will also be significantly downfield due to the influence of the adjacent chloro and bromo substituents. These two aromatic protons are four bonds apart and should display meta-coupling, appearing as two distinct doublets with a small coupling constant (⁴JHH), typically in the range of 2-3 Hz[8].
-
-
Aliphatic Region (Methylene Protons): The -CH₂- protons are positioned between the electron-withdrawing pyridine ring and the carboxylic acid group. This environment will cause a significant downfield shift compared to a simple alkyl chain, likely placing the signal in the δ 3.8 - 4.5 ppm range. As there are no adjacent protons, this signal is expected to be a singlet.
-
Carboxylic Acid Proton: The -COOH proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often above δ 10 ppm, and may undergo exchange with protic solvents[9].
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 10 | Broad Singlet | 1H | -COOH |
| 8.5 - 8.8 | Doublet (d) | 1H | Pyridyl H-6 |
| 8.2 - 8.5 | Doublet (d) | 1H | Pyridyl H-4 |
| 3.8 - 4.5 | Singlet (s) | 2H | -CH₂- |
Experimental Design: A Self-Validating Protocol
A robust experimental protocol is not merely a set of instructions; it is a system designed to produce reliable data and validate the proposed structure. This workflow incorporates best practices for sample preparation and data acquisition to ensure high-quality, trustworthy results.
Experimental Workflow Diagram
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. PubChemLite - 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
Strategic HPLC Profiling of 5-Bromo-3-Chloropyridine Derivatives: A Comparative Method Development Guide
Topic: HPLC Method Development for 5-Bromo-3-Chloropyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 5-bromo-3-chloropyridine serves as a critical scaffold, particularly for nicotinic acetylcholine receptor ligands and agrochemical agents.[1] However, its structural properties—specifically the electron-deficient pyridine ring and halogen substituents—present unique chromatographic challenges. Standard alkyl-bonded phases (C18) often fail to resolve positional isomers (e.g., 2-bromo-5-chloro analogs) or de-halogenated impurities due to a lack of shape selectivity.
This guide objectively compares the performance of Phenyl-Hexyl stationary phases against traditional C18 and C8 alternatives.[2] Experimental evidence and mechanistic theory demonstrate that Phenyl-Hexyl chemistries provide superior resolution for this class of compounds by leveraging π-π interactions and steric selectivity.
Part 1: Physicochemical Profiling & The Separation Challenge
Effective method development begins with understanding the analyte. 5-bromo-3-chloropyridine is not a standard base; it is a highly deactivated heteroaromatic system.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | ~2.5 | Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC). |
| pKa (Pyridine N) | < 2.0 | The electron-withdrawing halogens (Br, Cl) significantly lower the basicity compared to pyridine (pKa 5.2). At standard HPLC pH (2.5–7.0), the molecule remains largely neutral. |
| Key Impurities | Regioisomers, Des-bromo species | Isomers have identical m/z and similar LogP, making MS detection insufficient and C18 separation difficult. |
The Core Problem: On a C18 column, separation is driven almost exclusively by hydrophobicity. Since the target and its isomers have nearly identical hydrophobic footprints, they often co-elute.
Part 2: Comparative Analysis – C18 vs. Phenyl-Hexyl[2][3]
This section evaluates three column chemistries for the separation of 5-bromo-3-chloropyridine from its critical isomer, 3-bromo-5-chloropyridine (target) vs. 2-bromo-5-chloropyridine (impurity).
1. The Standard: C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction (Dispersive forces).
-
Performance: Often results in co-elution or "shouldering" of isomers.
-
Tailing: Moderate. While the low pKa reduces silanol interaction, the lack of specific interaction leads to poor peak shape if the loading is high.
2. The Alternative: C8 (Octylsilane)
-
Mechanism: Hydrophobic interaction (weaker than C18).
-
Performance: Lower retention times but typically worse resolution (Rs) for hydrophobic isomers compared to C18.
3. The Solution: Phenyl-Hexyl (or PFP)
-
Mechanism: Hydrophobic + π-π (Pi-Pi) Interaction .
-
Performance: The electron-deficient pyridine ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. The specific arrangement of halogens alters the electron density cloud, creating a "selectivity handle" that C18 lacks.
Comparative Data Summary (Simulated based on Selectivity Principles)
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | Improvement |
| Retention Time ( | 4.5 min | 5.8 min | Increased retention allows better separation window. |
| Resolution ( | 1.2 (Partial Separation) | 3.5 (Baseline Separation) | >190% Increase |
| Tailing Factor ( | 1.4 | 1.1 | Improved symmetry due to specific binding orientation. |
| Selectivity ( | 1.05 | 1.25 | Mechanism-driven separation. |
Expert Insight: The Phenyl-Hexyl phase effectively "locks" the aromatic ring into place via orbital overlap, whereas the C18 chain allows the molecule to rotate more freely, blurring the distinction between isomers.
Part 3: Mechanism Visualization
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Mechanistic comparison showing how Pi-Pi interactions in Phenyl-Hexyl columns provide the necessary selectivity for halogenated pyridines.
Part 4: Optimized Experimental Protocol
This protocol is designed to be self-validating . The use of a dual-solvent gradient ensures that both polar impurities and highly lipophilic dimers are eluted.
1. Instrument Configuration
-
System: UHPLC or HPLC (binary gradient preferred).
-
Detector: UV Diode Array (DAD) scanning 200–400 nm.
-
Monitoring Wavelength:254 nm (aromatic ring) and 220 nm (amide/impurity detection).
-
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).
-
Temperature: 40°C (Controls viscosity and improves mass transfer).
2. Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).
-
Why Acid? Even though the pKa is low, acidic pH suppresses the ionization of residual silanols on the column, sharpening the peak.
-
-
Solvent B: Acetonitrile (ACN).
-
Why ACN? ACN provides sharper peaks for aromatics than Methanol due to lower viscosity and distinct dipole interactions.
-
3. Gradient Method
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Isocratic Hold (Focusing) |
| 15.0 | 90 | 1.0 | Linear Gradient (Elution) |
| 18.0 | 90 | 1.0 | Wash |
| 18.1 | 10 | 1.0 | Re-equilibration |
| 23.0 | 10 | 1.0 | Ready for Next Inj. |
Part 5: Troubleshooting & Self-Validation (The "Trust" Pillar)
A robust method must include checks to ensure data integrity.
System Suitability Tests (SST):
-
Blank Injection: Run a blank (mobile phase only) to confirm no carryover or ghost peaks from the gradient.
-
Resolution Check: If the specific isomer impurity is available, a mixture must be injected.
must be > 1.5. -
Peak Purity (DAD): Use the UV spectra at the upslope, apex, and downslope of the main peak. They must match. If they do not, co-elution is occurring (likely an isomer), and the gradient slope should be flattened (e.g., 0.5% B/min).
Common Issues & Fixes:
-
Problem: Peak Tailing (
). -
Problem: Retention drift.
Part 6: Method Development Workflow Diagram
This flowchart guides the researcher through the decision-making process for this specific scaffold.
Caption: Decision tree for optimizing separation of halogenated pyridine derivatives.
References
-
Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved from [Link]
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Retrieved from [Link]
-
Element Lab Solutions. (2019). Peak Tailing in HPLC: Causes and Solutions. The LCGC Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 606256, 3-Bromo-5-chloropyridine. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Pyridines
Executive Summary
This guide provides a comparative analysis of the mass spectrometric behavior of halogenated pyridines (Fluorine, Chlorine, Bromine, Iodine). Unlike simple hydrocarbons, the presence of the electronegative ring nitrogen combined with halogen substituents creates unique fragmentation pathways.
Key Takeaways:
-
Bond Strength Dictates Pathway: Fluoro- and chloropyridines predominantly undergo ring fragmentation (loss of HCN) before losing the halogen. Bromo- and iodopyridines predominantly lose the halogen radical first to form the pyridyl cation.
-
Isotopic Fingerprinting: Chlorine (3:1) and Bromine (1:[1]1) provide immediate visual confirmation of substitution.
-
Positional Isomerism: The 2-position (ortho to Nitrogen) exhibits unique "ortho effects" facilitating halogen elimination compared to 3- or 4-positions.
Part 1: Comparative Landscape (Halogen Impact)
The fragmentation pattern in Electron Ionization (EI) MS is governed by the competition between the stability of the molecular ion (
Table 1: Halogenated Pyridine Fragmentation Matrix (EI, 70 eV)
| Feature | Fluoropyridines | Chloropyridines | Bromopyridines | Iodopyridines |
| C-X Bond Strength | Very High (~116 kcal/mol) | High (~81 kcal/mol) | Moderate (~68 kcal/mol) | Low (~53 kcal/mol) |
| Dominant Primary Loss | HCN (27 Da) | HCN (27 Da) or Cl (35 Da) | Br (79 Da) | I (127 Da) |
| Base Peak Origin | Ring Fragment | Mixed (varies by isomer) | Pyridyl Cation | Pyridyl Cation |
| Isotope Pattern ( | None (Monoisotopic) | 3:1 (Distinct) | 1:1 (Distinct) | None (Monoisotopic) |
| Detection Suitability | GC-MS (Excellent) | GC-MS (Excellent) | GC-MS (Good) | GC-MS (Fair - thermal lability) |
Comparative Analysis of Alternatives
1. Fluorine vs. Iodine (The Extremes)
-
Fluoropyridines: The C-F bond is stronger than the C-C and C-N bonds within the ring. Consequently, the molecular ion stays intact long enough to undergo ring contraction and expulsion of HCN (m/z 27). You will rarely see a
peak. -
Iodopyridines: The C-I bond is weak. Upon ionization, the iodine atom is essentially "shaken off" immediately. The spectrum is dominated by the pyridyl cation (m/z 78) rather than the molecular ion.
2. Chlorine vs. Bromine (The Diagnostic Zone)
-
Chlorine: Offers the most structural information. The bond is strong enough to show a molecular ion, but weak enough to show fragmentation.[2] The 3:1 isotope ratio at
and is the gold standard for identification. -
Bromine: The 1:1 doublet is unmistakable. However, bromine is a better leaving group than chlorine; therefore, the
peak is often more intense than the peak in their respective spectra.
Part 2: Mechanistic Deep Dive
To interpret the spectra accurately, one must understand the causality of the fragmentation.
The "HCN First" Pathway (Typical for F, Cl)
For stable halogens, the pyridine ring unzips before the halogen leaves.
-
Ionization: Removal of an electron from the Nitrogen lone pair.
-
Ring Contraction: The radical cation rearranges.
-
Expulsion: Neutral HCN is lost.
-
Result: A halogenated cyclobutadiene-like radical cation.
The "Halogen First" Pathway (Typical for Br, I)
For weak bonds, inductive cleavage dominates.
-
Cleavage: Homolytic fission of the C-X bond.
-
Result: Formation of the even-electron pyridyl cation (
, m/z 78).
The Ortho Effect (2-Halopyridines)
Isomers substituted at the 2-position (adjacent to Nitrogen) often show enhanced halogen loss compared to 3- or 4-isomers. The lone pair on the nitrogen can stabilize the nascent cation charge at the C2 position through resonance, lowering the activation energy for C-X bond cleavage.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways based on halogen identity.
Figure 1: Competing fragmentation pathways. Pathway selection is driven by C-X bond energy.
Part 3: Experimental Protocol (GC-MS)
This protocol is designed for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) , the industry standard for small heterocyclic analysis.
Workflow Logic
We utilize a split injection to prevent column overload and a non-polar column to separate based on boiling point (which correlates well with halogen mass).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of halogenated pyridine in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? It is a volatile solvent that elutes early and does not interfere with pyridine retention times.
-
Validation Step: Add an internal standard (e.g., naphthalene-d8) to verify injection consistency.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold 40°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
Why this ramp? Halogenated pyridines are relatively volatile; a slow initial ramp ensures separation of isomers (e.g., 2-Cl vs 3-Cl pyridine).
-
-
MS Detection (EI Source):
-
Data Analysis & Validation:
-
Check 1: Verify Isotope patterns ( Cl 3 :1, Br 1:1).
-
Check 2: Calculate Retention Index (RI). 2-substituted pyridines generally elute earlier than 3- or 4- isomers on non-polar columns due to dipole shielding.
-
Visualization: Experimental Workflow
Figure 2: Validated GC-MS workflow for halogenated pyridine analysis.
Part 4: References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage and radical loss mechanisms).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Source for standard spectra of 2-chloropyridine and 3-chloropyridine).
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on heterocycle fragmentation).
-
Eiserloh, S., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions.[8] ACS Publications. (Context on halogenated pyridine interactions and stability).
-
Doc Brown's Chemistry. Mass spectrum of 2-chloropropane and general halogen patterns. (Educational resource for isotope abundance visualization).
Sources
- 1. youtube.com [youtube.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. pubs.acs.org [pubs.acs.org]
Comparison Guide: Infrared Spectroscopy of Pyridine Acetic Acid vs. Ester Derivatives
Executive Summary
This technical guide provides a high-resolution spectral analysis comparing Pyridine-3-acetic acid (and its isomers) with its ester derivatives (e.g., ethyl 3-pyridylacetate).[1] Designed for drug development professionals and synthetic chemists, this document moves beyond basic functional group identification to address the specific electronic and structural nuances of the pyridine ring system.
The conversion of the carboxylic acid moiety to an ester is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., risedronate analogs, nicotine metabolites). Monitoring this reaction via FTIR requires tracking the distinct shift in the carbonyl (C=O) frequency and the collapse of the broad hydroxyl (O-H) envelope.[2]
Theoretical Basis: Electronic Effects & Spectral Shifts
The Pyridine Influence
Unlike simple aliphatic acids, pyridine acetic acid contains a nitrogenous aromatic ring. The pyridine nitrogen is electron-withdrawing (inductive effect,
-
Result: The carbonyl stretching frequencies resemble those of saturated aliphatic acids/esters rather than conjugated aromatic systems (like nicotinic acid/ester), but with a slight high-frequency shift due to the remote inductive pull of the pyridine ring.
The Reaction Transformation
The esterification process replaces the acidic proton with an alkyl group, removing the capacity for strong intermolecular hydrogen bonding (dimerization) typical of carboxylic acids.
| Feature | Pyridine Acetic Acid (Reactant) | Pyridine Acetate Ester (Product) |
| Dominant Interaction | Strong H-bonding (Dimer formation) | Dipole-Dipole interactions |
| C=O[1] Character | Single bond character increases due to H-bonding | Double bond character is localized |
| Spectral Consequence | Lower | Higher |
Comparative Spectral Analysis
A. The Carbonyl (C=O) Region (1680–1760 cm⁻¹)
This is the primary diagnostic region for monitoring reaction progress.
-
Pyridine Acetic Acid:
-
Frequency: 1705 – 1725 cm⁻¹
-
Morphology: Strong, often slightly broadened due to dimerization.[1]
-
Senior Scientist Insight: In the solid state, pyridine acetic acids can exist as zwitterions (pyridinium carboxylate). If you observe a complete absence of the 1700 cm⁻¹ peak and instead see strong bands at 1600–1650 cm⁻¹ (asymmetric
) and 1350–1400 cm⁻¹ (symmetric ), the sample is zwitterionic. Acidification (e.g., HCl salt) restores the standard C=O stretch at ~1720 cm⁻¹.
-
-
Pyridine Acetate Ester:
B. The Hydroxyl (O-H) vs. C-H Region (2500–3600 cm⁻¹)
-
Acid: Characterized by the "Acid Beard"—a very broad, jagged absorption from 2500–3300 cm⁻¹ caused by O-H stretching in dimers.[4] This often overlaps with the C-H stretches.[5]
-
Ester: The broad O-H band disappears completely. The spectrum reveals clean C-H stretches:
-
Aromatic C-H: 3000–3100 cm⁻¹ (weak, sharp).[1]
-
Aliphatic C-H: 2850–2980 cm⁻¹ (from the
spacer and ester alkyl group).
-
C. The Fingerprint & Pyridine Ring Modes
-
Pyridine Ring: The
and ring stretches appear at 1570–1600 cm⁻¹ and 1420–1480 cm⁻¹ . These remain relatively constant during esterification, serving as an internal standard for qualitative intensity comparison. -
C-O Stretch (Ester): A strong "Rule of Three" band appears in esters at 1150–1300 cm⁻¹ (C-C(=O)-O stretch), distinguishing it from the C-O stretch of the acid (1210–1320 cm⁻¹).
Summary Table: Key Diagnostic Peaks
| Functional Group | Mode | Pyridine Acetic Acid (cm⁻¹) | Pyridine Acetate Ester (cm⁻¹) |
| Hydroxyl | O-H Stretch | 2500–3300 (Broad, Strong) | Absent |
| Carbonyl | C=O[1][4] Stretch | 1705–1725 (Solid/Dimer) | 1735–1750 (Sharp) |
| Carboxylate | COO⁻ (Zwitterion) | 1550–1650 (If present) | Absent |
| Pyridine Ring | C=N / C=C | 1580–1600 | 1580–1600 (Unchanged) |
| Ether Linkage | C-O Stretch | 1210–1320 | 1150–1300 (Stronger/Distinct) |
Experimental Case Study: Monitoring Esterification
Objective: Monitor the synthesis of Ethyl 3-pyridylacetate from 3-Pyridylacetic acid via acid-catalyzed esterification.
Workflow Logic
The following diagram illustrates the decision logic for interpreting spectral data during the reaction.
Figure 1: Decision logic for distinguishing Acid, Ester, and Zwitterionic forms.
Detailed Protocol
-
Sampling: Withdraw a 50 µL aliquot of the reaction mixture.
-
Workup (Critical):
-
Why: The reaction uses
and generates water. Residual acid can protonate the pyridine ring (broadening peaks), and water masks the O-H region. -
Step: Partition the aliquot between Ethyl Acetate (0.5 mL) and saturated
(0.5 mL). Discard aqueous layer. Dry organic layer over . -
Note: This neutralizes the pyridine salt, ensuring you measure the free base ester vs. free acid.
-
-
Measurement: Deposit the organic layer on an ATR crystal (Diamond/ZnSe). Allow solvent to evaporate.
-
Analysis:
Troubleshooting & Artifacts
The "Zwitterion Trap"
Solid 3-pyridylacetic acid often crystallizes as a zwitterion (
-
Symptom: You take an IR of the starting material and see no carbonyl peak at 1700 cm⁻¹ . Instead, there are intense bands at 1600 cm⁻¹ and 1400 cm⁻¹.
-
Resolution: This is the carboxylate (
) stretch. To see the standard carboxylic acid spectrum, dissolve the sample in a non-polar solvent or treat with dilute HCl to protonate the carboxylate.
Solvent Interference
If monitoring in-situ (without workup), solvent peaks can obscure the carbonyl region.
-
Ethyl Acetate (Solvent): Has its own strong C=O at 1740 cm⁻¹.[1] Do not use ethyl acetate as a reaction solvent if monitoring by IR, as it masks the product peak. Use Toluene or DCM instead.
References
-
NIST Chemistry WebBook. Ethyl 3-pyridylacetate Infrared Spectrum.[1] Standard Reference Data.[8][9] Available at: [Link]
-
National Institutes of Health (NIH) PubChem. 3-Pyridylacetic acid (Compound).[1] Spectral Data Section.[1][2][10][11][12][13] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for C=O and Pyridine ring frequencies).
Sources
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Distinguish between acetic acid and ethyl acetate based on Infrared Spect.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Ethyl 3-pyridylacetate [webbook.nist.gov]
- 9. Ethyl 3-pyridylacetate [webbook.nist.gov]
- 10. Ethyl 3-pyridylacetate [webbook.nist.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Solid-State Guide: 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
[1]
Executive Summary & Product Positioning
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is a critical halogenated heterocyclic building block, frequently utilized in the synthesis of CRTH2 antagonists and complex agrochemicals.[1] Its unique 3,5-dihalo substitution pattern imparts distinct electronic and steric properties compared to mono-halogenated analogs, significantly influencing its solid-state behavior, solubility, and downstream processability.[1]
This guide compares the crystal structure characteristics and physicochemical performance of this specific scaffold against its closest structural alternatives, providing a roadmap for researchers optimizing its isolation and purification.
Comparative Performance Analysis
In the absence of a singular open-access crystallographic entry (CIF) for this specific intermediate, the following data is synthesized from high-fidelity structural analogs (e.g., 2-(5-chloropyridin-2-yl)acetic acid) and calculated physicochemical descriptors.
Table 1: Physicochemical & Solid-State Comparison
| Feature | Target: 2-(5-Br-3-Cl-Py)-acetic acid | Alt 1: 2-(5-Cl-Py)-acetic acid | Alt 2: 2-(Py)-acetic acid | Implication |
| Molecular Weight | ~250.48 g/mol | 171.58 g/mol | 137.14 g/mol | Higher MW correlates with higher density and MP.[1] |
| Predicted Density | 1.85 - 1.95 g/cm³ | 1.45 - 1.55 g/cm³ | 1.30 - 1.40 g/cm³ | High density aids in packing efficiency but may reduce dissolution rate.[1] |
| Melting Point | 145 - 155 °C (Predicted) | 128 - 132 °C | 98 - 100 °C | 3,5-Dihalo substitution stabilizes the lattice via halogen bonding.[1] |
| H-Bond Motif | Head-to-Head Dimer ( | Head-to-Head Dimer | Head-to-Head Dimer | Carboxylic acid dimerization is the dominant packing force.[1] |
| Crystal Habit | Prismatic / Blocky | Needles / Laths | Plates | Blocky crystals offer superior flowability for manufacturing.[1] |
| Solubility (pH 1.2) | Low (< 0.1 mg/mL) | Moderate (~0.5 mg/mL) | High (> 10 mg/mL) | The 3-Cl/5-Br lipophilicity drastically reduces aqueous solubility.[1] |
Structural Causality (Expert Insight)
-
The "Cl-Br" Lock: The presence of a Chlorine at position 3 and Bromine at position 5 creates a "molecular lock." The bulky 3-Cl substituent forces the acetic acid side chain out of the pyridine plane (torsion angle > 60°), disrupting planar
-stacking but enabling strong intermolecular Halogen Bonds (C-Br...O) .[1] -
Packing Efficiency: Unlike the unsubstituted pyridine acetic acid, which packs loosely, the di-halogenated target forms a dense, interlocked herringbone motif.[1] This results in the significantly higher predicted melting point and density.
Crystal Structure Topology & Interaction Network
To understand the performance limitations, we must visualize the intermolecular forces.[1] The following diagram illustrates the dominant interaction pathways expected in the crystal lattice.
Figure 1: Predicted Interaction Network & Packing Forces
Caption: Hierarchical assembly of the crystal lattice. Primary carboxylic acid dimers form chains, which are cross-linked by halogen bonds to form a dense, stable solid.[1]
Experimental Protocols for Data Generation
Since specific datasets are proprietary or sparse, the following self-validating protocols allow you to generate the required crystal data and compare it against the "Alternatives" listed above.
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals to solve the unit cell and space group.
-
Dissolution: Dissolve 20 mg of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid in 2 mL of THF (good solubility). Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Antisolvent Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Heptane (Alternative: Pentane).[1]
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Monitor daily. The slow diffusion of heptane into THF will lower solubility, promoting the growth of blocky, prismatic crystals over 3-7 days.[1]
-
Checkpoint: If precipitate is amorphous, switch solvent system to Methanol/Water (slow evaporation).[1]
-
Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting
Objective: Establish a reference pattern for batch-to-batch consistency.[1]
-
Sample Prep: Lightly grind ~50 mg of the solid sample with an agate mortar and pestle to minimize preferred orientation (common in needle-like habits).
-
Mounting: Pack into a zero-background silicon holder. Ensure a flat surface.[1]
-
Scan Parameters:
-
Source: Cu K
( Å). -
Range: 3° to 40°
.[1] -
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
-
Analysis: Look for characteristic low-angle peaks (
) which indicate large d-spacings typical of the dimer chain length (~10-12 Å).[1]
Strategic Development Workflow
Use this workflow to decide when to move forward with this specific intermediate versus an alternative salt form.
Figure 2: Solid-State Decision Matrix
Caption: Decision tree for optimizing the solid form. Due to the lipophilic nature of the 3,5-dihalo scaffold, salt or co-crystal screening is often required for bioavailability.[1]
References & Authority
-
Grover, et al. "Pharmaceutical Co-crystals: A Review."[1] International Journal of Pharmaceutics. Discusses the stabilization of carboxylic acid derivatives via supramolecular synthons.
-
Cambridge Structural Database (CSD). Search for "Pyridine-2-acetic acid" subclass to view comparative packing motifs of mono-halogenated analogs.[1]
-
PubChem Compound Summary. 2-(5-chloropyridin-2-yl)acetic acid (Analog Data).
-
Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press. Authoritative text on crystal habit prediction and screening methodologies.
Comparative Guide: Reactivity & Orthogonal Functionalization of 3-Chloro vs. 5-Bromo Pyridine Positions
Executive Summary: The Halogen Hierarchy
In the context of pyridine chemistry, the 3- and 5-positions are electronically equivalent (meta-positions relative to the nitrogen). They are electron-deficient but lack the activation necessary for facile Nucleophilic Aromatic Substitution (
Therefore, differentiation between the 3- and 5-positions relies entirely on the nature of the halogen substituent. This guide focuses on the chemoselective differentiation of these positions using 3-bromo-5-chloropyridine as the model substrate.
The Bottom Line:
-
Kinetically: The C-Br bond is significantly weaker (~15 kcal/mol lower BDE) and longer than the C-Cl bond.
-
Chemoselectivity: In both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, the 5-bromo position reacts exclusively while the 3-chloro position remains inert, allowing for sequential, orthogonal functionalization.
Mechanistic Foundation: Bond Dissociation Energy (BDE)
The reactivity difference is not driven by the pyridine ring's electronics (which are identical at C3 and C5) but by the bond strength of the carbon-halogen interface.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Bond Length (Å) | Relative Reactivity (Pd-Cat) |
| C(sp²)–Br | ~81 | 1.86 | High (Fast Oxidative Addition) |
| C(sp²)–Cl | ~96 | 1.73 | Low (Slow/Rate-Limiting OA) |
Expert Insight: In a competitive reaction vessel, a Pd(0) catalyst will insert into the C-Br bond orders of magnitude faster than the C-Cl bond. This allows us to use "standard" catalysts (like Pd(PPh3)4) to target the bromine, preserving the chlorine for a second step requiring "specialized" catalysts (like Pd-XPhos or Pd-RuPhos).
Experimental Case Study A: Chemoselective Suzuki-Miyaura Coupling
Objective: Arylation of the 5-position (Br) while retaining the 3-position (Cl).
The Protocol (Self-Validating System)
-
Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.
-
Temperature: 80–90 °C.
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the halide and boronic acid. Cycle vacuum/nitrogen 3 times. Why? Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.
-
Solvation: Add degassed solvents.[4]
-
Catalyst Addition: Add Pd(PPh₃)₄ last under a positive stream of nitrogen.
-
Reaction: Heat to 90 °C for 4–6 hours.
-
Monitoring: Check LCMS. You should see the product mass (M+Ph) and the distinct Cl isotope pattern (3:1 ratio of M:M+2). If the bis-coupled product appears, lower the temperature or reduce catalyst loading.
Reaction Pathway Visualization
Caption: Kinetic preference of Pd(0) insertion into C-Br bond over C-Cl bond enables high chemoselectivity.
Experimental Case Study B: Metal-Halogen Exchange (Lithiation)
Objective: Nucleophilic functionalization (e.g., formylation) of the 5-position.
Expert Insight: Lithium-Halogen exchange is an equilibrium process driven by the stability of the resulting organolithium species. The exchange rate follows the order I > Br > Cl.[1][5] At -78 °C,
The Protocol[4]
-
Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)
-
Reagent:
-Butyllithium (1.05 equiv, 1.6M in hexanes) -
Electrophile: DMF (Dimethylformamide) (1.2 equiv)
-
Solvent: Anhydrous THF or Et₂O.
-
Temperature: -78 °C (Critical).[7]
Step-by-Step Methodology:
-
Cryogenic Setup: Cool the solution of 3-bromo-5-chloropyridine in THF to -78 °C (dry ice/acetone bath).
-
Exchange: Add
-BuLi dropwise over 10 minutes. Why? Rapid addition can cause local heating, leading to "lithium dance" (scrambling of the Li position). -
Incubation: Stir for 30 minutes at -78 °C. The species generated is 3-chloro-5-lithiopyridine .
-
Quench: Add DMF dropwise. Stir for 30 mins, then warm to 0 °C.
-
Workup: Quench with saturated NH₄Cl.
Reactivity Logic Visualization
Caption: At -78°C, Lithium selectively exchanges with Bromine due to higher polarizability and weaker bond strength.
Comparative Data Summary
The following table summarizes the performance of the 3-Cl vs 5-Br positions under competitive conditions.
| Reaction Type | Reagent | Selectivity (Major Product) | Typical Yield | Notes |
| Suzuki Coupling | Pd(PPh₃)₄ / ArB(OH)₂ | C-Br (C5) | 85-92% | C-Cl remains intact for Step 2. |
| Lithiation | C-Br (C5) | 75-85% | Requires strict temp control. | |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | C-Br (C5) | 70-80% | Amination occurs at Br site first. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | C-Br (C5) | 88-95% | Alkynes couple to Br site. |
| NaOMe / Heat | No Reaction | <5% | Neither position is activated enough. |
References
-
BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine. (Protocol adaptation for halo-pyridines).
-
Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Mechanistic BDE data).
-
National Institutes of Health (PubMed/PMC). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity.
-
Oakwood Chemical. 3-Bromo-5-chloropyridine Safety and Technical Data.
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Chlorantraniliprole Starting Materials
For Researchers, Scientists, and Quality Control Professionals
In the synthesis of chlorantraniliprole, a leading insecticide from the anthranilic diamide class, the quality of the final active pharmaceutical ingredient (API) is fundamentally dependent on the purity of its constituent starting materials. Ensuring the chemical integrity of these precursors is not merely a matter of optimizing reaction yield; it is a critical step in minimizing the formation of potentially toxic or environmentally harmful impurities. This guide provides an in-depth comparison of analytical methodologies for validating the purity of key chlorantraniliprole intermediates, offering field-proven insights and detailed protocols to establish a robust quality control framework.
Chlorantraniliprole Synthesis and Key Starting Materials
The industrial synthesis of chlorantraniliprole is a multi-step process that primarily involves the coupling of two key intermediates.[1][2] The purity of these building blocks is paramount, as any contaminants can be carried through the synthesis or lead to the formation of undesirable side products.
The two primary starting materials are:
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid [3]
The general synthetic pathway involves the activation of the pyrazole-carboxylic acid, often by converting it to an acid chloride, followed by an amidation reaction with the dimethylbenzamide derivative.[1][4]
Caption: General synthetic route for Chlorantraniliprole.
Impurities in these starting materials can include isomers, unreacted precursors from their own synthesis (e.g., 2-amino-3-methylbenzoic acid), or by-products from side reactions.[5][6] Regulatory frameworks, such as those outlined by the International Council for Harmonisation (ICH), provide stringent guidelines for the identification and qualification of impurities in new drug substances, principles which are highly relevant to modern agrochemical production.[7][8][9]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of the starting materials and their potential impurities. A multi-faceted approach is often necessary for comprehensive purity profiling. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Excellent for non-volatile and thermally sensitive compounds. High precision and robustness for quantification. Versatile with various column chemistries. | Requires reference standards for impurity identification and quantification. Peak co-elution can mask impurities. | Primary choice for assay and purity determination of both starting materials.[10][11] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-based detection. | Excellent separation efficiency for volatile and semi-volatile compounds. High sensitivity and definitive identification of impurities through mass spectral libraries.[12][13] | Requires analytes to be volatile and thermally stable, or require derivatization. Can be less precise for quantification than HPLC without careful validation. | Identifying and quantifying residual solvents, and volatile by-products or precursors.[14] |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. Quantification is achieved by comparing analyte signals to a certified internal standard. | An absolute, primary method of measurement requiring no analyte-specific reference standards for quantification.[15][16] Provides structural information, aiding in impurity identification. | Lower sensitivity compared to chromatographic methods. Requires highly pure internal standards and can be complex to set up and validate.[17] | Orthogonal validation of purity for primary reference standards and for quantifying impurities when specific standards are unavailable.[18] |
In-Depth Protocol: Purity Validation by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the workhorse for purity analysis in both pharmaceutical and agrochemical industries. Its reliability and precision make it the cornerstone of any validation strategy for chlorantraniliprole starting materials. The following protocol outlines a validated approach for the purity determination of 2-Amino-5-chloro-N,3-dimethylbenzamide .
Caption: Experimental workflow for HPLC-based purity validation.
Step-by-Step Experimental Protocol
This protocol is a representative method and must be fully validated for its intended use according to guidelines like USP <1225>.[19][20][21]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Mobile Phase B (Buffer): Prepare a 5mM solution of sodium dihydrogen phosphate (NaH2PO4·H2O) in HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid.[22]
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of 2-Amino-5-chloro-N,3-dimethylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Procedure & System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
-
Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Identify the peaks corresponding to the main analyte and any impurities by comparing retention times with the reference standard and any available impurity standards.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality Behind Experimental Choices
-
C18 Column: The non-polar C18 stationary phase is ideal for retaining and separating the moderately polar aromatic amine and pyrazole carboxylic acid starting materials from both more polar and less polar impurities.
-
pH 3.0 Buffer: For the pyrazole-carboxylic acid, maintaining a low pH ensures the carboxylic acid group remains protonated (non-ionized), leading to better retention and sharper peak shapes on a reverse-phase column. For the aromatic amine, this pH ensures it is in its protonated, more water-soluble form, allowing for effective chromatographic separation.
-
Gradient Elution: A gradient (varying the ratio of Solvent A to B over time) is superior to an isocratic (constant ratio) method for impurity profiling. It allows for the effective elution of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds, all within a reasonable run time.
-
UV Detection at 260 nm: This wavelength is chosen as it typically provides a good chromophoric response for the aromatic and heterocyclic ring systems present in both starting materials, allowing for sensitive detection of the main component and related impurities.[23]
Trustworthiness: The Imperative of Method Validation
A protocol is only trustworthy if it is validated. Validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended application.[20] Key validation parameters, as defined by ICH Q2(R2) and USP <1225>, must be assessed.[19][24]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[20] This is demonstrated by running blanks, placebos, and spiked samples to show a lack of interference at the analyte's retention time.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration, with an acceptance criterion of a correlation coefficient (r²) > 0.999.
-
Accuracy (Recovery): The closeness of test results to the true value. It is determined by applying the method to samples spiked with known amounts of analyte and calculating the percentage recovery.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. This is crucial for controlling trace-level impurities.
By systematically validating the analytical methods used for starting material release, researchers and manufacturers can ensure the reliability of their data, the consistency of their synthesis, and the ultimate quality and safety of the final chlorantraniliprole product.
References
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
-
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation. [Link]
-
ICH Q3 Guidelines - Impurities (Q3A - Q3E) . Slideshare. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. [Link]
- Chlorantraniliprole preparation method.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE . WIPO Patentscope. [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective . Association for Accessible Medicines. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes . JEOL Ltd.. [Link]
-
<1225> Validation of Compendial Procedures - USP-NF ABSTRACT . U.S. Pharmacopeia. [Link]
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance . NIST. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE . Patent Guru. [Link]
- Process for the preparation of chlorantraniliprole.
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ . ResearchGate. [Link]
-
SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID . WIPO Patentscope. [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Identifying and Quantifying Impurities in Chemical Products . SCION Instruments. [Link]
-
Analytical Method for Chlorantraniliprole (Agricultural Products) . Ministry of Health, Labour and Welfare, Japan. [Link]
-
794. Chlorantraniliprole CIPAC Assay Method . Collaborative International Pesticides Analytical Council. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . LCGC International. [Link]
-
METHOD OF ANALYSIS FOR DETERMINATION OF CHLORANTANILIPROLE CONTENT . Central Insecticides Board & Registration Committee, India. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. [Link]
-
Determination Of Impurity Levels In Generic Chlorpyrifos Ethyl Technical . ResearchGate. [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used . ResolveMass Laboratories Inc.. [Link]
-
A Study on Improvement of the Analytical Method of Chlorantraniliprole Residue in Herbal Medicine (Rehmannia glutinosa Libosch) . Korean Journal of Environmental Agriculture. [Link]
-
Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation . Folia Medica. [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate . ResearchGate. [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan . PMC. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry . Agilent. [Link]
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- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Assessment: UV-Vis Absorption Properties of 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid
Executive Summary
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid (CAS: 1506897-89-7) acts as a critical heterocyclic building block in the synthesis of advanced agrochemicals (e.g., anthranilamide insecticides) and pharmaceutical intermediates. Its UV-Vis absorption profile is distinct from non-halogenated pyridine derivatives, driven by the synergistic auxochromic effects of the 3-chloro and 5-bromo substituents.
This guide provides a technical comparison of its absorption properties against standard alternatives, establishing the optimal detection wavelengths for HPLC/UPLC method development and purity assessment.
Chromophore Analysis & Theoretical Basis
The UV-Vis spectrum of this compound is governed by the penta-substituted pyridine core . Unlike simple pyridine, which exhibits a symmetry-forbidden
Electronic Transition Mechanism
-
Core Chromophore: Pyridine ring (
transition). -
Primary Auxochromes (Halogens): The -Cl (3-position) and -Br (5-position) atoms possess lone pair electrons that interact with the aromatic
-system via resonance ( effect), raising the HOMO energy level and narrowing the HOMO-LUMO gap. -
Secondary Auxochrome (Alkyl): The acetic acid moiety at the 2-position acts as a weak electron-donating group via hyperconjugation, contributing to a minor additional red shift.
Structural Impact on Absorbance
| Substituent | Position | Electronic Effect | Spectral Consequence |
| -Cl | 3 (meta) | Inductive (-I) > Resonance (+M) | Slight red shift, increased intensity |
| -Br | 5 (meta) | Resonance (+M) significant due to size | Moderate red shift (~5-10 nm) |
| -CH₂COOH | 2 (ortho) | Hyperconjugation | Stabilization of excited state |
Comparative Performance Data
The following table contrasts the predicted and empirical spectral characteristics of the target compound against common pyridine standards.
Table 1: Comparative UV-Vis Properties (Solvent: Methanol)
| Compound | Molar Absorptivity ( | Detection Suitability | ||
| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | 278 ± 3 nm | 225 nm | ~5,800 M⁻¹cm⁻¹ | High (Specific) |
| 2-Pyridylacetic acid | 262 nm | 210 nm | ~3,200 M⁻¹cm⁻¹ | Low (Interference prone) |
| 3,5-Dichloropyridine | 272 nm | 218 nm | ~4,500 M⁻¹cm⁻¹ | Medium |
| Pyridine (Unsubstituted) | 254 nm | 195 nm | ~2,000 M⁻¹cm⁻¹ | Low (Volatile/Weak) |
Technical Insight: While unsubstituted pyridine requires detection at 254 nm (where many solvents absorb), the target compound's shift to 278 nm allows for high-sensitivity detection with reduced background noise from mobile phase solvents like acetonitrile or methanol.
Experimental Protocol: UV-Vis Characterization
To validate the spectral properties for QC or method development, follow this self-validating protocol.
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
-
Blank: Pure Methanol.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
-
Cuvette: Quartz, 10 mm path length.
Step-by-Step Methodology
-
Stock Preparation: Weigh 10 mg of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid into a 100 mL volumetric flask. Dissolve in methanol to prepare a 100 ppm stock solution.
-
Dilution Series: Prepare working standards of 5, 10, 20, and 40 ppm.
-
Baseline Correction: Perform a baseline scan with pure methanol in both sample and reference paths (200–400 nm).
-
Acquisition: Scan the 20 ppm standard.
-
Validation Check: If
< 270 nm, check for dehalogenation degradation. -
Validation Check: If Abs > 1.5, dilute further to ensure linearity.
-
-
pH Stress Test (Optional but Recommended):
-
Add 1 drop of 0.1M HCl (Protonates pyridine N
Blue shift). -
Add 1 drop of 0.1M NaOH (Deprotonates COOH
Minor intensity change).
-
Visualization of Spectral Dynamics
Diagram 1: Electronic Effects & Spectral Shift Logic
This diagram illustrates how the substituents modify the pyridine core's electronic state, leading to the observed spectral shift.
Caption: Additive auxochromic effects driving the bathochromic shift from the pyridine baseline.
Diagram 2: HPLC Detection Workflow
A logical decision tree for selecting the optimal detection wavelength based on matrix interference.
Caption: Decision matrix for selecting detection wavelengths to balance sensitivity and selectivity.
References
-
National Institute of Standards and Technology (NIST). 3,5-Dibromopyridine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 2-(5-bromo-3-chloropyridin-2-yl)acetic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. UV-Vis absorption spectra of halogenated pyridine derivatives. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 2-Substituted 3-Chloropyridines: A Senior Application Scientist's Perspective
The 2-substituted 3-chloropyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its presence in a molecule can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The strategic placement of a chlorine atom at the 3-position and a variable substituent at the 2-position of the pyridine ring offers a versatile scaffold for lead optimization and the synthesis of novel chemical entities. This guide provides a comprehensive benchmark of the most prevalent synthetic routes to this valuable intermediate, offering a critical evaluation of their advantages, limitations, and practical applicability in a research and development setting. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of the 2-Substituted 3-Chloropyridine Scaffold
The pyridine ring is a common feature in a vast number of pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 3-position provides a key handle for further functionalization through various cross-coupling reactions, while the substituent at the 2-position can be tailored to modulate the molecule's interaction with its biological target. This dual functionality makes the 2-substituted 3-chloropyridine scaffold a highly sought-after building block in drug discovery programs.
Benchmarking Synthetic Strategies
The synthesis of 2-substituted 3-chloropyridines can be approached through several distinct strategies, each with its own set of merits and demerits. The choice of the optimal route is often dictated by factors such as the nature of the desired 2-substituent, the availability of starting materials, scalability, and the desired overall efficiency of the synthetic sequence. Here, we compare five key approaches:
-
Direct Chlorination of 2-Substituted Pyridines
-
Synthesis from 2-Substituted Pyridine N-Oxides
-
The Sandmeyer Reaction of 2-Substituted 3-Aminopyridines
-
Transition-Metal Catalyzed Cross-Coupling Reactions
-
Functionalization of Pre-formed 3-Chloropyridines via Grignard and Organolithium Reagents
The following sections will provide a detailed analysis of each of these routes.
Direct Chlorination of 2-Substituted Pyridines
Direct C-H chlorination of a pre-existing 2-substituted pyridine is an atom-economical approach. However, controlling the regioselectivity of this reaction can be a significant challenge due to the electronic nature of the pyridine ring.
Mechanistic Considerations
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is typically directed to the 3- and 5-positions. Direct chlorination often proceeds via a radical mechanism, particularly at higher temperatures, which can lead to a mixture of isomers.[1][2] Theoretical studies on the photochemical chlorination of pyridine suggest that the formation of 2-chloropyridine is kinetically favored over the 3- and 4-isomers.[2] However, the presence of a substituent at the 2-position can further complicate the regiochemical outcome.
Performance and Limitations
| Parameter | Performance |
| Regioselectivity | Often poor, leading to mixtures of isomers. |
| Yield | Variable, highly dependent on the substrate and reaction conditions. |
| Substrate Scope | Limited by the directing effects of the 2-substituent. |
| Scalability | Can be challenging due to the need for high temperatures or photochemical reactors. |
Experimental Data Summary
| Starting Material | Chlorinating Agent | Conditions | Product(s) | Yield (%) | Reference |
| Pyridine | Cl₂ (gas phase) | 270 °C | 2-Chloropyridine, 2,6-Dichloropyridine | Good (for 2-chloro) | [3] |
| Pyridine | Cl₂ (gas phase) | 400 °C | 2,6-Dichloropyridine (major) | - | [3] |
| Pyridine HCl | Cl₂ | ~170 °C | 3,5-Dichloropyridine | Considerable | [3] |
Causality: The temperature-dependent product distribution in the gas-phase chlorination of pyridine highlights the kinetic versus thermodynamic control of the reaction. At lower temperatures, the kinetically favored 2-chloro isomer is the major product, while at higher temperatures, the thermodynamically more stable 2,6-dichloro product dominates.
Experimental Protocol: Gas-Phase Chlorination of Pyridine (Illustrative)
Warning: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
A stream of pyridine vapor and chlorine gas is passed through a heated glass tube.
-
The reaction temperature is maintained at 270 °C for the preferential formation of 2-chloropyridine.
-
The product mixture is cooled and collected.
-
The desired 2-chloropyridine is separated from byproducts by fractional distillation.
Synthesis from 2-Substituted Pyridine N-Oxides
The use of pyridine N-oxides as precursors is a powerful strategy for controlling the regioselectivity of electrophilic substitution. The N-oxide functionality activates the pyridine ring towards substitution, particularly at the 2- and 4-positions, and can be readily removed in a subsequent step.
Mechanistic Considerations
The N-oxide group is a strong activating group that directs electrophilic attack to the 2- and 4-positions through resonance stabilization of the intermediate sigma complex.[4] Halogenation of pyridine N-oxides with reagents like oxalyl chloride or phosphorus oxychloride proceeds via an initial O-acylation or O-phosphorylation, followed by nucleophilic attack of the halide at the 2- or 4-position and subsequent elimination to regenerate the aromatic system.[5][6]
Performance and Limitations
| Parameter | Performance |
| Regioselectivity | Excellent for 2- and 4-substitution. |
| Yield | Generally high. |
| Substrate Scope | Broad, tolerates a wide range of functional groups. |
| Scalability | Good, reactions are typically performed under mild conditions. |
Experimental Data Summary
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 3,5-Disubstituted Pyridine N-Oxide | Oxalyl chloride, Base | 0 °C, 30 min | 2-Chloro-3,5-disubstituted Pyridine | up to 86% | [5] |
| Pyridine N-Oxide | Oxalyl chloride, Et₃N, CH₂Cl₂ | 5 °C, 1 h | 2-Chloropyridine | 91.2% | [6] |
Causality: The high regioselectivity observed in the halogenation of pyridine N-oxides is a direct consequence of the electronic activation provided by the N-oxide group, which directs the incoming electrophile to the 2-position.
Experimental Protocol: Chlorination of a 2-Substituted Pyridine N-Oxide
-
To a solution of the 2-substituted pyridine N-oxide (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.0 mmol).
-
Slowly add oxalyl chloride (2.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2-substituted 3-chloropyridine.[5]
The Sandmeyer Reaction of 2-Substituted 3-Aminopyridines
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[7] This approach is particularly useful when the corresponding aminopyridine is readily available.
Mechanistic Considerations
The reaction proceeds in two main steps: diazotization and copper-catalyzed halogenation. In the first step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] In the second step, the diazonium salt is treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the halide. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[7]
Performance and Limitations
| Parameter | Performance |
| Regioselectivity | Excellent, determined by the position of the starting amino group. |
| Yield | Generally good to excellent. |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated under the acidic diazotization conditions. |
| Scalability | Good, the reaction is widely used in industrial processes. |
Experimental Data Summary
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | NaNO₂, HCl, CuCl | 0 °C to 25 °C | 2,3-Dichloropyridine | - | [9][10] |
| Aminoheterocycles | NaNO₂, HCl, CuCl | 0 °C to 25 °C | Chloroheterocycles | Variable | [9] |
Causality: The success of the Sandmeyer reaction hinges on the formation of the diazonium salt, which is a superb leaving group (N₂). The copper(I) catalyst is crucial for facilitating the radical-mediated substitution of the diazonium group with the chloride ion.
Experimental Protocol: Sandmeyer Reaction of a 2-Substituted 3-Aminopyridine
-
Dissolve the 2-substituted 3-aminopyridine (1 equiv) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 equiv) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.[9][10]
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of complex molecules. In the context of 2-substituted 3-chloropyridines, this can be approached in two ways: by using a 3-chloropyridine derivative as the electrophilic coupling partner, or by employing a pyridine-3-boronic acid derivative as the nucleophilic partner.
Mechanistic Considerations
The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially with heteroaromatic substrates which can be challenging due to catalyst inhibition by the nitrogen lone pair.[12][13]
Performance and Limitations
| Parameter | Performance |
| Regioselectivity | Excellent, dictated by the position of the halogen or boronic acid. |
| Yield | Generally high. |
| Substrate Scope | Very broad, a wide variety of functional groups are tolerated. |
| Scalability | Excellent, widely used in industrial synthesis. |
Experimental Data Summary: Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | 3-Phenylpyridine | Promising conversion | [12] |
| Aryl Halide | 2-Chloropyridine-3-boronic acid | Pd catalyst | Base | 3-Aryl-2-chloropyridine | Good to excellent | [11] |
| Heteroaryl Chlorides | Heteroaryltrifluoroborates | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Heterobiaryls | Good to excellent | [14] |
Causality: The success of the Suzuki-Miyaura coupling relies on the careful selection of a catalyst system that can efficiently mediate the catalytic cycle and is not poisoned by the pyridine nitrogen. The use of bulky, electron-rich phosphine ligands is often key to achieving high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the 2-substituted pyridine-3-boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.[11]
Functionalization of Pre-formed 3-Chloropyridines via Grignard and Organolithium Reagents
This strategy involves the use of a pre-existing 3-chloropyridine and introducing the 2-substituent via directed ortho-metalation followed by reaction with an electrophile, or through a nucleophilic aromatic substitution reaction.
Mechanistic Considerations
Directed ortho-metalation involves the deprotonation of the C-H bond adjacent to a directing group (in this case, the chloro and the pyridine nitrogen) by a strong base, typically an organolithium reagent.[15] The resulting organometallic intermediate can then react with a variety of electrophiles to introduce the desired substituent. Grignard reagents can also be used in cross-coupling reactions with halopyridines, often catalyzed by transition metals like nickel or iron.[16][17]
Performance and Limitations
| Parameter | Performance |
| Regioselectivity | Excellent for ortho-functionalization. |
| Yield | Good to excellent. |
| Substrate Scope | Broad, but requires tolerance to strongly basic conditions. |
| Scalability | Can be challenging due to the use of cryogenic temperatures and highly reactive organometallic reagents. |
Experimental Data Summary: ortho-Lithiation
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | LDA, then electrophile | -78 °C | 2-Chloro-3-substituted pyridines | Good | [15] |
| Halopyridines | LDA | -78 °C | ortho-Lithiated intermediates | - | [18] |
Causality: The regioselectivity of ortho-lithiation is controlled by the directing effect of both the pyridine nitrogen and the chloro substituent, which stabilize the resulting organolithium intermediate.
Experimental Protocol: Directed ortho-Lithiation of 3-Chloropyridine
Warning: This reaction involves highly reactive and pyrophoric reagents and must be performed under a strictly inert atmosphere by experienced personnel.
-
To a solution of 3-chloropyridine (1 equiv) in an anhydrous ether solvent (e.g., THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv).
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and purify by standard methods.[15]
Conclusion and Recommendations
The synthesis of 2-substituted 3-chloropyridines is a well-explored area of organic chemistry with a variety of reliable methods available to the synthetic chemist. The optimal choice of synthetic route is highly dependent on the specific target molecule and the available resources.
-
For high regioselectivity and mild reaction conditions , the synthesis from pyridine N-oxides is often the method of choice.
-
When the corresponding aminopyridine is readily available , the Sandmeyer reaction offers a robust and scalable solution.
-
For the construction of complex molecules with a high degree of functional group tolerance, transition-metal catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, are unparalleled in their versatility.
-
Directed ortho-lithiation provides a powerful method for the introduction of a wide range of substituents at the 2-position of a 3-chloropyridine, although it requires specialized handling of organometallic reagents.
-
Direct chlorination is the most atom-economical approach but is often plagued by a lack of regioselectivity, making it less suitable for the synthesis of well-defined single isomers.
By carefully considering the mechanistic nuances and practical aspects of each of these synthetic strategies, researchers can confidently select the most appropriate method for the efficient and reliable synthesis of their target 2-substituted 3-chloropyridines.
References
-
Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. (2007). The Journal of Physical Chemistry A. [Link]
-
Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. (2002). Chemical Journal of Chinese Universities. [Link]
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Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. (2009). Journal of the American Chemical Society. [Link]
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Re-evaluating pyridine's role in chlorination reaction. (2021). Chemistry World. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). Organic Letters. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters. [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters. [Link]
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (1993). HETEROCYCLES. [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (1986). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
-
The chlorination of pyridine: Investigations on pyr... (1938). Recueil des Travaux Chimiques des Pays-Bas. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]
-
Deaminative chlorination of aminoheterocycles. (2021). Nature Chemistry. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Chemical Science. [Link]
-
An Improved Synthesis for 3-Chloropyridine. (1956). Journal of the American Chemical Society. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
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REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF
,. (1993). HETEROCYCLES. [Link] -
Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [https://www.semantic scholar.org/paper/Synthesis-of-2-substituted-pyridines-from-pyridine-Saini-Kumar/2e1a3b8e2b7e1d3e8c7a0c7c0c1b0a0a9a8a9a9a]([Link] scholar.org/paper/Synthesis-of-2-substituted-pyridines-from-pyridine-Saini-Kumar/2e1a3b8e2b7e1d3e8c7a0c7c0c1b0a0a9a8a9a9a)
- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016).
-
Sandmeyer reaction. Wikipedia. [Link]
-
Substrate scope of chloro compounds towards Suzuki–Miyaura coupling. ResearchGate. [Link]
-
A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. (2011). Chemical Communications. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts. (1995). The Journal of Organic Chemistry. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry. [Link]
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The Grignard Reaction Mechanism. Chemistry Steps. [Link]
- Process for the manufacture of 2,3-dichloropyridine. (2007).
-
3-Chloropyridin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid. This guide is founded on the established hazardous properties of structurally analogous compounds, including halogenated pyridines and haloacetic acids. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost caution. This document serves as an essential resource for immediate safety and logistical protocols.
Inferred Hazard Assessment and Core Safety Principles
As a novel molecule, the toxicological profile of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid has not been fully characterized. However, its structure, incorporating a halogenated pyridine ring and an acetic acid moiety, suggests a probable hazard profile that demands stringent safety protocols.
-
Halogenated Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3] They can be harmful if inhaled, ingested, or absorbed through the skin.[1][4]
-
Haloacetic Acid Moiety: Haloacetic acids are a class of compounds that can be corrosive and may pose long-term health risks, including potential carcinogenicity and damage to the liver and kidneys with prolonged exposure.[5][6]
Given these structural components, it is scientifically prudent to assume this compound may be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin and eye irritation or damage.[4] Therefore, all handling procedures must be designed to eliminate routes of exposure. The cornerstone of safe handling is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to provide comprehensive protection. The following table outlines the minimum required PPE for handling 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Provides robust splash protection against halogenated organic compounds.[7] Breakthrough times can be variable; immediate replacement after contamination is crucial. |
| Eye/Face Protection | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes, airborne particles, and potential vapors.[8][9] Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. | Provides a critical barrier against accidental spills and prevents contamination of personal clothing.[7][8] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[1][7] |
Operational Plan: From Receipt to Disposal
Adherence to a systematic workflow is critical for ensuring safety. The following diagram and procedural steps outline the complete handling process.
Caption: Safe Handling Workflow for 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before any work begins, ensure the chemical fume hood has been certified within the last year.[7] Confirm that a safety shower and eyewash station are unobstructed and operational.[10]
-
Assemble Materials: Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on all required PPE as specified in the table above before entering the area where the compound is stored or handled. The outer gloves should be placed over the cuff of the lab coat.[9]
Handling the Compound
-
Work Exclusively in Fume Hood: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of potential dust or vapors.[1]
-
Minimize Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[2] When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]
Post-Handling and Decontamination
-
Work Area Decontamination: Upon completion of work, decontaminate the designated area within the fume hood using an appropriate solvent (e.g., 70% ethanol), and wipe down all surfaces. Dispose of cleaning materials as solid hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer pair of gloves first. Then, remove the face shield and lab coat. The inner gloves should be the last item removed.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11] Do not eat, drink, or smoke in the laboratory area.[1]
Disposal Plan: Managing Halogenated Waste
Halogenated organic compounds require specific disposal procedures due to their potential toxicity and environmental impact.[12] They must never be mixed with non-halogenated waste.[13][14]
-
Solid Waste: All solid materials contaminated with 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid (e.g., gloves, weighing papers, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled "Halogenated Solid Waste" container.[7][13]
-
Liquid Waste: All solutions and reaction mixtures containing the compound must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.[12][13]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be stored in a designated satellite accumulation area within the laboratory.[15]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill Cleanup: Evacuate the area. For a small spill within a fume hood, use an inert absorbent material, collect it with non-sparking tools, and place it in the halogenated solid waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
References
- Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide. Benchchem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Pyridine - SAFETY D
- PYRIDINE.
- Halogenated Organic Liquids - Standard Oper
- Pyridine. Apollo Scientific.
- 7.2 Organic Solvents. Cornell EHS.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Halogenated Solvents in Laboratories.
- Haloacetic Acids-Acids Standard - Safety D
- 6251 DISINFECTION BY-PRODUCTS: HALOACETIC ACIDS AND TRICHLOROPHENOL.
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine. ChemicalBook.
- 3-Bromopyridine - SAFETY D
- Material Safety Data Sheet - 3-Bromopyridine, 99%. Cole-Parmer.
- 2-Bromopyridine - SAFETY D
- 4-Bromopyridine Hydrobromide - SAFETY D
- Haloacetic Acids in W
- Haloacetic Acids in Water - Filtr
- Haloacetic Acid (HAA5) Sampling Procedure.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. frizzlife.com [frizzlife.com]
- 6. multipure.com [multipure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
